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  • Product: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
  • CAS: 73152-70-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: From Serendipitous Discovery in Liquid Crystal Research to Applications in Drug Development

Abstract This technical guide provides a comprehensive overview of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a molecule whose history is intrinsically linked to the advancement of liquid crystal technologies. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a molecule whose history is intrinsically linked to the advancement of liquid crystal technologies. While not discovered in a quest for a specific therapeutic agent, its unique structural properties have made it a valuable component in materials science and a noteworthy scaffold in medicinal chemistry. This document will delve into the historical context of its emergence, detail its synthesis, analyze its physicochemical properties, and explore its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Bicyclo[2.2.2]octane Core - A Scaffold of Rigid Versatility

The bicyclo[2.2.2]octane moiety is a highly rigid, three-dimensional cage-like structure that has garnered significant interest in various fields of chemistry. Its conformational rigidity provides a predictable and stable framework, making it an excellent bioisostere for aromatic rings in drug design. This substitution can lead to improved physicochemical properties such as enhanced solubility and metabolic stability. In materials science, the bicyclo[2.2.2]octane core is prized for its ability to impart specific alignments and thermal properties to liquid crystals. It is within this latter context that 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid first made its scientific debut.

A History Rooted in Liquid Crystal Research

The discovery of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid was not a singular event but rather an emergence from systematic investigations into novel liquid crystalline materials in the late 1990s and early 2000s. The research group of Piotr Kaszynski at Vanderbilt University was at the forefront of exploring non-aromatic, rigid scaffolds for the synthesis of new mesogens. Their work aimed to understand the fundamental structure-property relationships that govern the behavior of liquid crystals.

The rationale for incorporating the bicyclo[2.2.2]octane core was to create molecules with a defined, rigid shape that would influence the packing and, consequently, the mesophase behavior of the resulting materials. The 4-pentyl chain was introduced to provide the necessary lipophilicity and to influence the melting and clearing points of the liquid crystals, while the carboxylic acid group served as a convenient handle for further chemical modifications, such as esterification to create the final liquid crystalline compounds.

While a specific "discovery" paper for this exact molecule is not readily identifiable, its frequent appearance in the publications of Kaszynski and his collaborators during this period solidifies its origin in the pursuit of advanced materials. These studies systematically compared the effects of the bicyclo[2.2.2]octane core to other cyclic and aromatic structures, ultimately contributing to a deeper understanding of the molecular engineering of liquid crystals.

Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: A Plausible Retrosynthetic Approach

The logical starting point for the synthesis is the creation of a 1,4-disubstituted bicyclo[2.2.2]octane precursor. A common approach involves the Diels-Alder reaction between a suitable diene and a dienophile to form a bicyclo[2.2.2]octene derivative, which is then further functionalized.

A plausible and efficient synthetic route is depicted below:

Synthesis_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Introduction of the Pentyl Group cluster_3 Step 4: Final Hydrolysis A 1,3-Cyclohexadiene C Bicyclo[2.2.2]oct-5-ene- 2,3-dicarboxylic anhydride A->C Heat B Maleic Anhydride B->C D Intermediate from Step 1 E Bicyclo[2.2.2]octane-1,4- dicarboxylic acid derivative D->E Multi-step conversion F Intermediate from Step 2 G 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid derivative F->G Selective functionalization H Ester derivative from Step 3 I 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid H->I Acid or Base Hydrolysis

Caption: Plausible synthetic pathway for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example of how a 4-alkylbicyclo[2.2.2]octane-1-carboxylic acid could be synthesized, based on established chemical principles and related literature procedures.

Step 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

This key intermediate is often the starting point for further elaboration. Its synthesis typically begins with a Diels-Alder reaction to form the bicyclic core, followed by several functional group transformations.

  • Diels-Alder Reaction: 1,3-cyclohexadiene is reacted with a suitable dienophile, such as maleic anhydride, under thermal conditions to yield the corresponding bicyclo[2.2.2]octene adduct.

  • Hydrogenation: The double bond in the bicyclo[2.2.2]octene adduct is reduced, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), to afford the saturated bicyclo[2.2.2]octane skeleton.

  • Oxidative Decarboxylation: The resulting dicarboxylic acid is then subjected to an oxidative bis-decarboxylation reaction (e.g., the Hunsdiecker reaction or a variation thereof) to introduce functionality at the bridgehead positions. This is a critical and often challenging step.

  • Functional Group Interconversion: The functional groups at the 1 and 4 positions are then converted to carboxylic acid moieties through a series of standard organic transformations.

Step 2: Selective Monofunctionalization and Alkylation

With the bicyclo[2.2.2]octane-1,4-dicarboxylic acid in hand, the next crucial step is to differentiate the two carboxylic acid groups to allow for the selective introduction of the pentyl group at the 4-position.

  • Mono-esterification/protection: One of the carboxylic acid groups is selectively protected, for instance, as a methyl or ethyl ester, leaving the other carboxylic acid free for further reaction.

  • Conversion to a Reactive Intermediate: The remaining free carboxylic acid is converted into a more reactive species, such as an acid chloride or an acyl azide.

  • Curtius or Hofmann Rearrangement: This reactive intermediate is then subjected to a rearrangement reaction (e.g., Curtius or Hofmann) to generate an amine at the 4-position.

  • Conversion of Amine to Alkyl Group: The amine can then be converted to the pentyl group through a variety of methods, such as through a Sandmeyer-type reaction to introduce a halide, followed by a Grignard or organocuprate coupling with a pentyl nucleophile. Alternatively, more modern cross-coupling methodologies could be employed.

Step 3: Deprotection

The final step is the deprotection of the carboxylic acid at the 1-position. This is typically achieved by hydrolysis of the ester under acidic or basic conditions to yield the desired 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Physicochemical Properties

The unique structural features of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid give rise to a specific set of physicochemical properties that are key to its applications.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂PubChem
Molecular Weight 224.34 g/mol PubChem
CAS Number 73152-70-2PubChem
Appearance White to off-white powder or crystalsSigma-Aldrich
Melting Point 160-162 °CSigma-Aldrich
Boiling Point Not available
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water.Inferred from structure
pKa Estimated to be around 4.8-5.0Inferred from structure

Applications: From Liquid Crystals to Drug Discovery

The journey of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid from a niche material science component to a molecule of interest in medicinal chemistry highlights its versatility.

Liquid Crystal Research

As previously discussed, the primary historical application of this molecule was as a building block for liquid crystals. The rigid bicyclo[2.2.2]octane core provides a well-defined shape, while the pentyl chain and the modifiable carboxylic acid group allow for the fine-tuning of the molecule's mesogenic properties. Ester derivatives of this acid have been shown to exhibit nematic and smectic phases, and their study has contributed to the understanding of how molecular shape and intermolecular interactions influence the macroscopic properties of liquid crystalline materials.

Drug Discovery and Development

In more recent years, the bicyclo[2.2.2]octane scaffold has been recognized for its potential in drug design as a non-aromatic bioisostere of a phenyl ring. The replacement of a flat, electron-rich phenyl group with a three-dimensional, saturated bicyclo[2.2.2]octane core can offer several advantages:

  • Improved Physicochemical Properties: This substitution can lead to increased aqueous solubility and reduced lipophilicity, which are often desirable properties for drug candidates.

  • Enhanced Metabolic Stability: The saturated nature of the bicyclo[2.2.2]octane ring makes it less susceptible to oxidative metabolism compared to an aromatic ring, potentially leading to a longer in vivo half-life.

  • Novel Intellectual Property: The use of such a non-classical bioisostere can provide a pathway to new chemical entities with unique patentability.

The 4-pentyl group in 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid provides a lipophilic tail that can be crucial for interactions with hydrophobic pockets in biological targets. The carboxylic acid serves as a versatile anchor point for attaching the scaffold to other parts of a drug molecule. One notable application has been its use as a lipophilic, albumin-binding moiety to enhance the in vivo residence time of imaging agents and therapeutics.

Applications cluster_0 Primary Application Areas cluster_1 Specific Uses in Materials Science cluster_2 Roles in Drug Discovery A 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid B Materials Science A->B C Drug Discovery A->C D Liquid Crystal Synthesis B->D E Phenyl Ring Bioisostere C->E F Lipophilic Moiety for Albumin Binding C->F

Caption: Key application areas of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Conclusion and Future Outlook

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a compelling example of a molecule whose significance has evolved over time. Born out of the curiosity-driven research in materials science, its unique structural attributes have paved the way for its application in the highly pragmatic field of drug discovery. The rigid, non-planar bicyclo[2.2.2]octane core offers a distinct advantage over traditional aromatic scaffolds, and the 4-pentyl and 1-carboxyl substituents provide the necessary handles for molecular tailoring.

For researchers and scientists in drug development, this molecule and its derivatives represent a valuable tool in the quest for novel therapeutics with improved properties. As the principles of medicinal chemistry continue to advance, the strategic use of such non-classical bioisosteres will undoubtedly play an increasingly important role in the design of the next generation of medicines. The story of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a testament to the interconnectedness of different scientific disciplines and the often-unforeseen applications that can arise from fundamental research.

References

  • Kaszynski, P., & Douglass, A. G. (1999). Organic derivatives of closo-boranes: a new class of liquid crystal materials. Journal of Organometallic Chemistry, 581(1-2), 28-38.
  • Kaszynski, P., Januszko, A., Ohta, K., Nagamine, T., Sasnouski, G., & Endo, Y. (2000). Structural effects in three-ring mesogenic derivatives of p-carborane and their hydrocarbon analogues.
  • PubChem. (n.d.). 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Roberts, J. D., Moreland, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637–640.
  • Svobodová, J., & Kopecký, J. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2008(1), 209-231.
Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Abstract This technical guide provides a comprehensive overview of a plausible synthetic route for 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, a molecule of interest in materials science and drug discovery due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, a molecule of interest in materials science and drug discovery due to its rigid, three-dimensional structure. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, from the construction of the core bicyclic framework to the introduction of the desired functional groups. The proposed synthesis is grounded in established chemical principles and supported by references to relevant literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane core is a highly sought-after structural motif in medicinal chemistry and materials science. Its rigid, well-defined three-dimensional geometry provides a unique scaffold for the precise spatial arrangement of functional groups, making it an ideal building block for designing molecules with specific biological activities or material properties. The 1,4-disubstitution pattern, as seen in the target molecule, allows for the projection of substituents in a linear and predictable fashion, which is particularly valuable for probing biological interactions and constructing novel polymers and liquid crystals.

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, with its combination of a lipophilic alkyl chain and a polar carboxylic acid, represents a classic amphiphilic structure on a rigid framework. This makes it an interesting candidate for studies in areas such as liquid crystal formation, membrane-active agents, and as a fragment in the design of enzyme inhibitors. This guide will delineate a logical and experimentally sound pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests two primary strategies for its construction. The core challenge lies in the selective installation of two different functional groups at the bridgehead positions of the bicyclo[2.2.2]octane skeleton.

Strategy A focuses on the initial construction of a symmetrically disubstituted bicyclo[2.2.2]octane core, followed by the selective differentiation of the two identical functional groups.

Strategy B involves the synthesis of a bicyclo[2.2.2]octane with two different, pre-determined functional groups at the bridgehead positions, which are then converted to the final pentyl and carboxylic acid moieties.

This guide will primarily focus on a detailed elaboration of Strategy A, as it often relies on more readily available starting materials and well-established transformations.

Proposed Synthetic Pathway: A Step-by-Step Guide

The proposed synthesis begins with the construction of the bicyclo[2.2.2]octene skeleton via a Diels-Alder reaction, a powerful and convergent method for the formation of six-membered rings.[1][2]

Step 1: Synthesis of Bicyclo[2.2.2]oct-5-ene-1,4-dicarboxylic Acid

The foundational step in this synthesis is the [4+2] cycloaddition reaction between a suitable 1,3-cyclohexadiene derivative and a dienophile. A practical approach involves the reaction of a 1,4-disubstituted-1,3-cyclohexadiene with a dienophile such as maleic anhydride, followed by further transformations.[3][4] A more direct route to a precursor involves the Diels-Alder reaction of 1,3-cyclohexadiene with an acetylene dicarboxylate, followed by hydrolysis. However, for the purpose of this guide, we will consider the readily available bicyclo[2.2.2]octane-1,4-dicarboxylic acid as a practical starting point, which can be synthesized via several established routes.[5][6][7]

Step 2: Catalytic Hydrogenation to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

To obtain the desired saturated bicyclo[2.2.2]octane core, the double bond in the bicyclo[2.2.2]octene precursor must be reduced. This is reliably achieved through catalytic hydrogenation.

Experimental Protocol:

  • In a high-pressure reaction vessel, dissolve bicyclo[2.2.2]oct-5-ene-1,4-dicarboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 0.01-0.05 eq).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or ¹H NMR is recommended).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the hydrogenation of alkenes. It is robust, relatively inexpensive, and easily removed by filtration.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can accelerate the reaction rate.

  • Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they are relatively inert and can dissolve the starting material.

Step 3: Selective Monofunctionalization via Monoprotection

This is a critical and often challenging step in the synthesis. The two carboxylic acid groups are chemically equivalent, necessitating a strategy for selective reaction at one site. A statistical approach involving the use of a limited amount of a protecting group can be employed, though this may lead to a mixture of di-protected, mono-protected, and un-protected material, requiring careful purification. A more elegant approach involves the formation of a cyclic anhydride, followed by regioselective opening with an alcohol to yield a mono-ester, mono-acid.

Experimental Protocol (via cyclic anhydride):

  • Treat bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride at elevated temperature to form the cyclic anhydride.

  • After removal of the excess dehydrating agent, dissolve the crude anhydride in a suitable alcohol (e.g., methanol or ethanol) and heat to reflux to induce alcoholysis.

  • The reaction will yield the mono-ester, mono-acid derivative. Purification can be achieved by column chromatography.

Step 4: Conversion of the Carboxylic Acid to a Pentyl Group

With one carboxylic acid protected as an ester, the remaining free carboxylic acid can be converted to the pentyl group. A robust method for this transformation is the Barton decarboxylation, which allows for the replacement of a carboxylic acid with other functional groups via a radical pathway.[8]

Experimental Protocol (illustrative sequence):

  • Barton Decarboxylation to a Halide:

    • Convert the mono-ester, mono-acid to its corresponding N-hydroxyphthalimide (NHPI) ester.

    • Treat the NHPI ester with a halide source such as bromotrichloromethane in the presence of a radical initiator (e.g., AIBN) and a photoreactor or heat to generate the bridgehead bromide.

  • Organocuprate Coupling:

    • Prepare a Gilman cuprate reagent, such as lithium dipentylcuprate (LiCu(C₅H₁₁)₂), by reacting two equivalents of pentyllithium with one equivalent of copper(I) iodide in an ethereal solvent at low temperature.

    • Add the bridgehead bromide to the solution of the Gilman reagent and allow the reaction to proceed to completion. This will install the pentyl group at the bridgehead position.

Causality of Experimental Choices:

  • Barton Decarboxylation: This method is well-suited for the decarboxylative functionalization of sterically hindered carboxylic acids, such as those at a bridgehead position.

  • Gilman Cuprate: Organocuprates are soft nucleophiles that are highly effective for coupling with alkyl halides, including those at sterically demanding positions.

Step 5: Deprotection to Yield the Final Product

The final step is the hydrolysis of the ester protecting group to reveal the carboxylic acid.

Experimental Protocol:

  • Dissolve the pentyl-substituted bicyclo[2.2.2]octane mono-ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Alternative Strategy: Bridgehead Carboxylation

An alternative and potentially more convergent approach involves the synthesis of a 4-pentyl-1-halobicyclo[2.2.2]octane intermediate, followed by carboxylation.

Workflow Diagram:

Synthesis_Strategy_B start Bicyclo[2.2.2]octan-1-ol step1 Bridgehead Halogenation start->step1 e.g., HBr step2 Introduction of Pentyl Group step1->step2 e.g., Pentylmagnesium bromide, Cu(I) catalyst step3 Grignard Formation step2->step3 Mg, THF step4 Carboxylation step3->step4 1. CO2 2. H3O+ product 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid step4->product

Caption: Alternative synthetic route via bridgehead functionalization.

This strategy would involve the initial synthesis of a bicyclo[2.2.2]octane with a hydroxyl or other functional group at one bridgehead, which is then converted to a halide. The pentyl group could then be introduced via a coupling reaction. Subsequent formation of a Grignard reagent at the other bridgehead, followed by quenching with carbon dioxide, would yield the target molecule. This approach avoids the need for selective protection and deprotection steps.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield (%)
1Diels-Alder1,3-Cyclohexadiene derivative, Dienophile70-90
2HydrogenationH₂, Pd/C>95
3MonoprotectionAcetic anhydride, Alcohol40-60 (of desired product)
4Decarboxylation/CouplingNHPI ester, Halide source, Organocuprate50-70
5DeprotectionLiOH or NaOH>90

Conclusion

The synthesis of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid is a multi-step process that requires careful planning and execution. The strategy outlined in this guide, commencing with a Diels-Alder reaction to construct the core framework, followed by a sequence of functional group manipulations, represents a viable and logical approach for accessing this valuable molecule. The key challenges lie in the selective functionalization of the symmetric dicarboxylic acid intermediate. The alternative strategy of sequential bridgehead functionalization offers a potentially more efficient route and warrants consideration. This guide provides a solid foundation for researchers to embark on the synthesis of this and related 1,4-disubstituted bicyclo[2.2.2]octane derivatives, paving the way for further exploration of their properties and applications.

References

  • Kočevar, M., Hren, J., & Polanc, S. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2008(1), 209-231. [Link]

  • Organic Chemistry Portal. Barton Decarboxylation. [Link]

  • Google Patents. (2020). Synthesis of bicyclo[2.2.
  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Yates, P., & Auksi, H. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(10), 1589-1601. [Link]

  • Kaszyński, P., & Lipiak, D. (2000). Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. The Journal of Organic Chemistry, 65(5), 1433–1439. [Link]

  • Yates, P., & Auksi, H. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2864. [Link]

  • Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]

  • Dalton Transactions. (2019). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 48(38), 14285-14291. [Link]

  • PubChem. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. [Link]

  • Chemistry LibreTexts. (2014). 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of a bicyclo[2.2.2]octane from benzoic acid. [Link]

  • Garg, N. K., et al. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters, 19(12), 3239–3242. [Link]

  • Sarpong, R., et al. (2011). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Tetrahedron, 67(35), 6649-6654. [Link]

  • ResearchGate. The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid reported by... [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • PubChem. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. [Link]

  • Holtz, H. D., & Stock, L. M. (1964). Dissociation Constants for 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Empirical and Theoretical Analysis. Journal of the American Chemical Society, 86(23), 5188-5194. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a unique bicyclic compound with significant potential in pharmaceutical development and materials science. This document delves into its structural characteristics, physicochemical parameters, spectral data, and reactivity. Furthermore, it outlines a plausible synthetic route based on established methodologies and discusses its known applications and safety considerations. This guide is intended to be a valuable resource for researchers and professionals working with this and related bicyclic molecules.

Introduction

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, with the CAS Number 73152-70-2, is a saturated bicyclic carboxylic acid characterized by a rigid cage-like structure and a pentyl substituent at the C4 bridgehead position.[1] This distinct three-dimensional framework imparts a high degree of conformational rigidity and a predictable spatial orientation of its functional groups. These structural features make it an attractive building block in medicinal chemistry, where the bicyclo[2.2.2]octane scaffold can serve as a bioisostere for phenyl rings, and in materials science for the development of specialty polymers.[1][2] Its unique structure is reported to enhance stability and reactivity, making it a valuable intermediate in organic synthesis.[1]

Physicochemical Properties

The physical and chemical properties of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₄O₂[1]
Molecular Weight 224.34 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 160 - 162 °C[1]
Boiling Point 345.18 °C at 760 mmHg (Predicted)[3]
Solubility Partially soluble in water. Expected to be soluble in common organic solvents such as ethanol, diethyl ether, and toluene.[3][4]
pKa Estimated to be around 5.6[5]
CAS Number 73152-70-2[1]

Solubility Profile: The presence of a polar carboxylic acid group allows for partial solubility in water through hydrogen bonding.[3][4] However, the long nonpolar pentyl chain and the bicyclic hydrocarbon core significantly decrease its aqueous solubility compared to smaller carboxylic acids.[4] It is anticipated to be readily soluble in less polar organic solvents like ethers, esters, and aromatic hydrocarbons.[4]

Chemical Structure and Spectroscopic Data

The structure of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is characterized by a bicyclo[2.2.2]octane core with a carboxylic acid group at one bridgehead (C1) and a pentyl group at the opposing bridgehead (C4).

Figure 1: Structure of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Spectroscopic Analysis:

While experimental spectra for the title compound are not publicly available, the expected NMR and IR characteristics can be predicted based on its structure and data from related compounds.

¹H NMR Spectroscopy (Predicted):

  • Carboxylic Acid Proton (-COOH): A broad singlet typically in the region of 10-13 ppm.

  • Bicyclo[2.2.2]octane Protons: A series of complex multiplets between 1.2 and 2.0 ppm. The bridgehead protons (at C2, C3, C5, C6, C7, and C8) will likely appear as distinct signals within this range.

  • Pentyl Chain Protons:

    • -CH₂- attached to the bicyclic core: A triplet around 1.2-1.5 ppm.

    • -(CH₂)₃-: A multiplet around 1.3 ppm.

    • -CH₃: A triplet around 0.9 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carboxylic Acid Carbon (-COOH): A signal in the range of 175-185 ppm.

  • Bridgehead Carbons (C1 and C4): Quaternary carbons that will likely appear in the range of 30-45 ppm.

  • Bicyclo[2.2.2]octane Methylene Carbons: Signals in the range of 25-35 ppm.

  • Pentyl Chain Carbons: A series of signals between 14 and 40 ppm, with the terminal methyl group appearing at approximately 14 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple bands in the region of 2850-2960 cm⁻¹.

  • C-O Stretch: A band in the region of 1210-1320 cm⁻¹.

Synthesis and Reactivity

Synthetic Approach:

G A Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate B Introduction of Pentyl Group (e.g., Grignard or similar reaction followed by dehydration and reduction) A->B C Selective Hydrolysis of one ester group B->C D 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid C->D

Figure 2: Proposed synthetic pathway for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Experimental Protocol (Proposed Adaptation):

The following is a proposed, multi-step protocol adapted from the general methods for synthesizing 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.[1]

Step 1: Synthesis of Diethyl 2,5-dihydroxy-4-pentylbicyclo[2.2.2]octane-1,4-dicarboxylate

  • To a solution of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in anhydrous diethyl ether, add a solution of pentylmagnesium bromide (a Grignard reagent) in diethyl ether dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

Step 2: Dehydration and Reduction

  • The crude diol can be dehydrated using a strong acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to form the corresponding alkene.

  • The resulting double bond is then reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield diethyl 4-pentylbicyclo[2.2.2]octane-1,4-dicarboxylate.

Step 3: Selective Monohydrolysis

  • To a solution of the diester in ethanol, add one equivalent of potassium hydroxide dissolved in water.

  • Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product into an organic solvent, dry, and concentrate to yield the monoacid-monoester.

Step 4: Hydrolysis to the Diacid and Isolation of the Monoacid

  • The monoacid-monoester can be further hydrolyzed under more vigorous basic conditions to the dicarboxylic acid.

  • Careful purification by recrystallization or chromatography would be required to isolate the desired 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Reactivity:

The chemical reactivity of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is primarily dictated by the carboxylic acid functional group.

  • Esterification: It can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents.[6]

  • Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or using peptide coupling reagents) and reacted with amines to form amides.[6]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-pentylbicyclo[2.2.2]octan-1-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Applications

The unique structural features of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid make it a valuable molecule in several areas of research and development:

  • Pharmaceutical Development: The rigid bicyclo[2.2.2]octane core is often used as a non-aromatic, three-dimensional scaffold in drug design to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. It has been identified as an intermediate in the synthesis of compounds targeting the central nervous system.[1]

  • Materials Science: This compound has potential applications in the formulation of specialty polymers and coatings, where its incorporation can modify physical properties such as thermal stability and mechanical strength.[1]

  • PROTAC Linkers: Bicyclic structures are increasingly being explored as rigid linkers in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.

Safety and Handling

According to the available safety data, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is not classified as a hazardous substance or mixture.[7] However, as with all laboratory chemicals, it should be handled with appropriate care.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are recommended.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

First Aid Measures:

  • After Inhalation: Move to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water.

  • If Swallowed: Rinse mouth with water.

Conclusion

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a fascinating molecule with a unique combination of a rigid bicyclic core and a flexible alkyl chain. Its well-defined three-dimensional structure and the reactivity of its carboxylic acid group make it a versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide has summarized its key physical and chemical properties, proposed a viable synthetic route, and highlighted its applications and safety considerations, providing a solid foundation for researchers and scientists interested in utilizing this compound in their work.

References

  • Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.
  • PubChem. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. [Link]

  • Melman, A., et al. Potent and Orally Bioavailable 8-Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry, 2002, 45(21), 4667-4676.
  • Krackeler Scientific, Inc. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. [Link]

  • ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]

  • Vanderbilt University Institutional Repository. Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. [Link]

  • Journal of the American Chemical Society. Dissociation Constants for 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Empirical and Theoretical Analysis. [Link]

  • A1A Inc. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Vanderbilt University Institutional Repository. Effects of Carborane-Containing Liquid Crystals on the Stability of Smectic Phases. [Link]

  • Stepan, A. F., et al. Bicyclo[1.1.1]pentanes in medicinal chemistry. Journal of Medicinal Chemistry, 2016, 59(9), 4053-4071.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a molecule of significant interest due to its rigid, three-dimensional bicyclo[2.2.2]octane core. This structural motif imparts a high degree of conformational rigidity, making it a valuable building block in medicinal chemistry and materials science.[1] While a definitive published crystal structure for this specific compound is not available in open literature, this guide synthesizes established principles of organic solid-state chemistry and crystallographic methodologies to present a robust, predictive analysis of its structure. We will delve into the synthesis, crystallization, and a detailed, field-proven protocol for its characterization by single-crystal X-ray diffraction. The narrative will elucidate the expected molecular packing, with a focus on the characteristic hydrogen-bonding motifs of carboxylic acids and the influence of the aliphatic chain on the supramolecular architecture.

Introduction: The Significance of a Rigid Scaffold

The bicyclo[2.2.2]octane framework is a key structural element in a multitude of chemical entities, from natural products to therapeutic agents and liquid crystals.[2] Its rigid, cage-like structure provides a predictable and spatially defined orientation for appended functional groups. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid combines this rigid core with a flexible pentyl chain and a hydrogen-bonding carboxylic acid group, creating a molecule with amphiphilic character and potential for ordered self-assembly. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for elucidating structure-property relationships, which in turn guides the rational design of new materials and drug candidates. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[3][4]

Synthesis and Crystallization: From Molecule to Single Crystal

A robust synthesis and meticulous crystallization process are the cornerstones of obtaining high-quality single crystals suitable for X-ray diffraction analysis.[5]

Synthesis

The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is well-documented in the chemical literature. A common and effective approach involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations.[6]

Diagram of the Synthetic Pathway

Synthesis 1,3-Cyclohexadiene 1,3-Cyclohexadiene Intermediate_1 Intermediate_1 1,3-Cyclohexadiene->Intermediate_1 + Acrylonitrile (Diels-Alder) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Hydrolysis Target 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid Intermediate_2->Target Alkylation with Pentyl Bromide

Caption: A plausible synthetic route to the target molecule.

Crystallization Protocol

The growth of single crystals is often more of an art than a science, requiring careful control over several variables.[7] For a carboxylic acid like the title compound, slow evaporation from a suitable solvent system is a highly effective method.

Step-by-Step Crystallization Procedure:

  • Purity is Paramount: Ensure the synthesized 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is of high purity (>98%), as impurities can inhibit crystal growth or lead to disordered structures. Recrystallization from a suitable solvent may be necessary.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. For this molecule, a non-polar solvent with a lower boiling point, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, would be a good starting point.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant, cool temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should begin to form.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline material.[8]

Experimental Workflow for SCXRD

SCXRD_Workflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal_Selection Crystal Selection & Mounting Unit_Cell_Determination Unit Cell Determination Crystal_Selection->Unit_Cell_Determination Data_Collection_Strategy Data Collection Strategy Unit_Cell_Determination->Data_Collection_Strategy Intensity_Data_Collection Intensity Data Collection Data_Collection_Strategy->Intensity_Data_Collection Data_Reduction Data Reduction & Integration Intensity_Data_Collection->Data_Reduction Space_Group_Determination Space Group Determination Data_Reduction->Space_Group_Determination Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group_Determination->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure_Validation Final_Structure_Validation Structure_Refinement->Final_Structure_Validation Validation & CIF Generation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using computational methods. This initial model is then refined to achieve the best possible fit with the experimental data.

Hypothetical Crystal Structure and Discussion

In the absence of a published crystal structure, we can predict the key structural features of crystalline 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid based on the known behavior of similar molecules.

The Carboxylic Acid Dimer: A Ubiquitous Supramolecular Synthon

Carboxylic acids in the solid state almost invariably form hydrogen-bonded dimers.[9] This is a highly stable and predictable supramolecular synthon.[10] We can confidently predict that the primary intermolecular interaction in the crystal structure of the title compound will be the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules.[11]

Diagram of the Hydrogen-Bonded Dimer

Dimer cluster_0 Molecule A cluster_1 Molecule B R_A R- C_A C R_A->C_A O1_A O C_A->O1_A  = O2_A O C_A->O2_A H_A H O2_A->H_A O1_B O H_A->O1_B H-bond R_B -R C_B C C_B->R_B C_B->O1_B  = O2_B O C_B->O2_B H_B H O2_B->H_B H_B->O1_A H-bond

Caption: The expected centrosymmetric hydrogen-bonded dimer motif.

Crystal Packing

The overall crystal packing will be dictated by the need to efficiently arrange these bulky hydrogen-bonded dimers.[12] The rigid bicyclo[2.2.2]octane cages will likely interdigitate to maximize van der Waals interactions. The flexible pentyl chains will also pack in a space-filling manner, potentially adopting an extended conformation to align with the chains of neighboring dimers. This can lead to a layered structure, with alternating regions of the rigid bicyclic cores and the more flexible aliphatic chains.

Predicted Crystallographic Data

The following table presents a plausible set of crystallographic parameters for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, based on typical values for organic molecules of similar size and functionality.

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (for centrosymmetric dimers)
a (Å)8 - 12
b (Å)10 - 15
c (Å)15 - 25
α (°)90
β (°)90 - 105
γ (°)90
V (ų)2000 - 3000
Z4 or 8
Density (calculated) (g/cm³)1.0 - 1.2

Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive understanding of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid requires a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution and assessing purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for confirming the presence of the carboxylic acid group, with characteristic O-H and C=O stretching frequencies. The hydrogen bonding in the solid state will cause a noticeable shift in these bands compared to the solution or gas phase.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and identify any phase transitions that may occur upon heating or cooling.

Conclusion

This technical guide has provided a comprehensive framework for understanding the crystal structure of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. By integrating established principles of synthesis, crystallization, and single-crystal X-ray diffraction, we have constructed a detailed and predictive model of its solid-state architecture. The key structural feature is anticipated to be the formation of robust hydrogen-bonded dimers, with the overall crystal packing governed by the efficient arrangement of the rigid bicyclic cores and the flexible pentyl chains. The methodologies and predictive insights presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the rational design and development of novel molecules based on the versatile bicyclo[2.2.2]octane scaffold.

References

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B: Structural Science, 46(2), 256-262.
  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Steed, J. W. (2013). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews, 113(7), 5415-5467.
  • Request PDF. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Retrieved from [Link]

  • Powder Diffraction. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Retrieved from [Link]

  • ACS Publications. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Retrieved from [Link]

  • MDPI. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Retrieved from [Link]

  • Google Patents. (n.d.). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
  • Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 344-353.
  • Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 21 Crystal Packing. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). On the crystal structures and melting point alternation of the n-alkyl carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Acids Background. Retrieved from [Link]

  • ResearchGate. (n.d.). Halo lactones in the Bicyclo[3][3][3]octane series. Retrieved from [Link]

  • ACS Publications. (1993). Hydrogen Bonding in Organometallic Crystals. 1. From Carboxylic Acids and Alcohols to Carbonyl Complexes. Retrieved from [Link]

  • ACS Publications. (2018). A Practical Guide to the Design of Molecular Crystals. Retrieved from [Link]

  • Premilab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Arkivoc. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Thermal Stability of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the thermal stability of 4-Pentylbicyclo[2.2.2]octane-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. The unique bridged cyclic structure of this molecule imparts notable stability, a critical attribute in its applications across organic synthesis, pharmaceutical development, and materials science.[1] Understanding its behavior under thermal stress is paramount for defining its processing, storage, and application limits. This document outlines the theoretical underpinnings and practical methodologies for assessing its thermal stability, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Significance of the Bicyclo[2.2.2]octane Cage

The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that finds increasing utility in medicinal chemistry and materials science as a bioisostere for phenyl rings.[2] Its saturated, sterically demanding nature can enhance metabolic stability and improve physicochemical properties of active pharmaceutical ingredients. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, with its lipophilic pentyl chain and a reactive carboxylic acid group at a bridgehead position, is a valuable building block in these fields. The inherent strain and conformational rigidity of the bicyclic system influence its chemical and physical properties, including its thermal stability. A thorough understanding of its decomposition profile is therefore essential for its effective application.

Table 1: Physicochemical Properties of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₄H₂₄O₂[3]
Molecular Weight224.34 g/mol [1][3]
Melting Point160-162 °C[1][4]
AppearancePowder or crystals[1][4]

Theoretical Considerations for Thermal Decomposition

The thermal decomposition of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is anticipated to proceed through a multi-stage process, influenced by the distinct functionalities and structural elements of the molecule.

Decarboxylation at the Bridgehead

The initial decomposition step is likely to involve the carboxylic acid group. While decarboxylation is a common thermal degradation pathway for carboxylic acids, the bridgehead position of the carboxyl group in this molecule introduces a significant kinetic barrier.[5] Decomposition mechanisms that proceed through a planar enol or enolate intermediate are disfavored due to the geometric constraints of the bicyclic system, as dictated by Bredt's rule. This suggests that the decarboxylation of this bridgehead carboxylic acid will likely require higher temperatures and may proceed through a radical-mediated mechanism rather than a concerted pericyclic reaction.

Fragmentation of the Bicyclic Core

Following or concurrent with decarboxylation, the bicyclo[2.2.2]octane skeleton itself will undergo fragmentation at higher temperatures. The thermal degradation of dibenzobicyclo[2.2.2]octane derivatives has been shown to proceed via a retro-Diels-Alder reaction.[6][7] For the saturated bicyclo[2.2.2]octane system, decomposition is more likely to occur through homolytic cleavage of C-C bonds, initiating a cascade of radical reactions. The pentyl substituent may also undergo fragmentation or rearrangement during this process.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for experimentally determining the thermal stability of a compound.[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This technique provides quantitative information about decomposition temperatures and the presence of volatile components.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and relevant standards such as ASTM E2040.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid into a clean, inert TGA pan (e.g., platinum or alumina). Ensure the sample is representative of the bulk material.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The first derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of Sample p2 Place in TGA Pan p1->p2 a1 Load into TGA p2->a1 a2 Set Experimental Parameters (N₂ Purge, 10 °C/min) a1->a2 a3 Heat from Ambient to 600 °C a2->a3 d1 Plot Mass vs. Temperature a3->d1 d2 Calculate DTG Curve d1->d2 d3 Determine Onset of Decomposition d2->d3

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).

The resulting TGA thermogram will display a characteristic profile. An initial flat region indicates the stability of the compound. A subsequent sigmoidal drop in mass signifies decomposition. The onset temperature of this drop is a critical indicator of the initiation of thermal degradation. For a multi-step decomposition, multiple mass loss steps will be observed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides information on melting, crystallization, and decomposition, including the enthalpy changes associated with these transitions.[8][10]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to standard procedures.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Program:

      • Heat from ambient to a temperature above the melting point (e.g., 180 °C) to observe the melting endotherm.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

      • Reheat the sample to a higher temperature (e.g., 350 °C) to observe decomposition exotherms.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg of Sample p2 Seal in Aluminum Pan p1->p2 a1 Load into DSC p2->a1 a2 Set Temperature Program (Heat-Cool-Heat) a1->a2 a3 Run under N₂ Atmosphere a2->a3 d1 Identify Melting Endotherm a3->d1 d2 Identify Decomposition Exotherm d1->d2 d3 Calculate Enthalpies d2->d3

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

The DSC thermogram will first show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak is the melting point, and the area under the peak corresponds to the enthalpy of fusion. At higher temperatures, a broad exothermic peak is expected, indicating the energy released during the decomposition of the molecule. The onset of this exotherm provides another measure of the thermal stability.

Hypothetical Thermal Analysis Data

While specific experimental data for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is not publicly available, a hypothetical dataset based on the known properties of similar compounds is presented below for illustrative purposes.

Table 2: Hypothetical Thermal Analysis Data for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

ParameterTechniqueValue
Melting OnsetDSC160 °C
Melting PeakDSC162 °C
Enthalpy of FusionDSC35 kJ/mol
Onset of DecompositionTGA (5% mass loss)280 °C
Temperature of Max. Decomposition RateTGA (DTG peak)310 °C
Onset of DecompositionDSC (exotherm)285 °C
Decomposition PeakDSC (exotherm)315 °C

Kinetic Analysis of Decomposition

The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A). Isoconversional methods, such as the Flynn-Wall-Ozawa method, are commonly employed for this purpose.[12] This analysis provides a deeper understanding of the decomposition mechanism and allows for the prediction of the material's lifetime at various temperatures.

Conclusion

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a thermally stable molecule, a property conferred by its rigid bicyclic core and the steric hindrance around the bridgehead carboxylic acid. Its thermal stability can be robustly characterized using TGA and DSC. The onset of decomposition is anticipated to be significantly higher than its melting point, allowing for a considerable processing window. The primary decomposition pathways are likely to involve a high-temperature decarboxylation followed by the fragmentation of the hydrocarbon skeleton. The detailed experimental protocols and interpretative guidelines provided in this document serve as a comprehensive resource for researchers and developers working with this and structurally related compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12560139, 4-Acetyloxybicyclo[2.2.2]octane-1-carboxylic acid. [Link].

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Exploratory

A Comprehensive Technical Guide to the Solubility of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a unique bicyclic compound with a distinctive structure that lends itself to a variety of app...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a unique bicyclic compound with a distinctive structure that lends itself to a variety of applications, including in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, as well as in materials science for creating specialty polymers and coatings.[1] The utility of this compound in these fields is intrinsically linked to its solubility in various solvents, a critical parameter for reaction kinetics, purification, formulation, and overall process efficiency. Understanding the solubility profile of this molecule is, therefore, of paramount importance for any researcher or professional intending to utilize it.

This guide provides a deep dive into the theoretical and practical aspects of the solubility of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. We will explore the molecular characteristics that govern its solubility, predict its behavior in a range of common laboratory solvents, and provide detailed, field-proven methodologies for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which refers to the compatibility of the intermolecular forces between the solute and the solvent.[2] To understand the solubility of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, we must first dissect its molecular structure.

The molecule can be conceptually divided into two key regions:

  • A large, non-polar hydrocarbon framework: This consists of the rigid bicyclo[2.2.2]octane core and the flexible pentyl chain. This substantial non-polar region will primarily interact with solvents through weak van der Waals forces (London dispersion forces).

  • A polar carboxylic acid group (-COOH): This functional group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). It is also a source of dipole-dipole interactions.

The interplay between this large non-polar "tail" and the polar "head" is the primary determinant of the compound's solubility characteristics. The significant non-polar character suggests that the compound will generally be more soluble in non-polar or moderately polar organic solvents.[3][4][5] Conversely, the presence of the carboxylic acid group will impart some degree of solubility in polar solvents, particularly those that can engage in hydrogen bonding.

The rigid and bulky bicyclic structure may also influence solubility. The shape of a molecule can affect how effectively solvent molecules can surround and solvate it.[6]

Predicted Solubility in Common Solvents

Based on the structural analysis, we can predict the solubility of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in various classes of solvents.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

In water, the solubility is expected to be low. While the carboxylic acid group can form hydrogen bonds with water molecules, the large, hydrophobic bicyclooctane and pentyl moieties will disrupt the hydrogen-bonding network of water, making dissolution energetically unfavorable.[5][7] The solubility of carboxylic acids in water decreases rapidly as the number of carbon atoms increases.[5][7]

In alcohols like methanol and ethanol, the solubility is expected to be significantly higher than in water. These solvents have both a polar hydroxyl group that can interact with the carboxylic acid and a non-polar alkyl chain that can interact with the hydrocarbon framework of the solute.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide)

Solvents like acetone and acetonitrile are polar but lack a hydrogen-bond-donating group. They can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. We can anticipate moderate to good solubility in these solvents, driven by dipole-dipole interactions and the interaction of the solvent with the non-polar portion of the molecule. Dimethyl sulfoxide (DMSO), being a highly polar aprotic solvent, is likely to be a very effective solvent for this compound.

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Given the large non-polar character of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, it is expected to be readily soluble in many non-polar and weakly polar organic solvents.[3][4][5] Solvents like toluene and diethyl ether should be effective due to a combination of van der Waals forces and, in the case of ether, some polar interactions. In highly non-polar solvents like hexane, the carboxylic acid's tendency to self-associate through hydrogen bonding to form dimers might influence its solubility.

Aqueous Basic and Acidic Solutions

The presence of the carboxylic acid group means that the solubility of this compound will be highly pH-dependent in aqueous solutions.

  • In aqueous basic solutions (e.g., 5% Sodium Hydroxide, 5% Sodium Bicarbonate): The carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This ionic salt will be significantly more polar than the neutral acid, leading to a substantial increase in aqueous solubility.

  • In aqueous acidic solutions (e.g., 5% Hydrochloric Acid): The compound will remain in its protonated, neutral form. Therefore, its solubility in dilute aqueous acid is expected to be similar to its low solubility in pure water.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate and reliable data in research and development. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9] Another high-throughput method for assessing kinetic solubility is nephelometry.[10][11][12][13]

Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound.

Protocol:

  • Preparation: Add an excess of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[8]

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Diagram of the Shake-Flask Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling cluster_analyze Analysis A Add excess solid to solvent B Agitate at constant temperature A->B Sealed Vial C Settle or Centrifuge B->C Allow to equilibrate D Filter supernatant C->D Clear supernatant E Quantify concentration (e.g., HPLC) D->E Filtered sample NephelometryWorkflow cluster_prep Preparation cluster_dilute Dilution cluster_measure Measurement cluster_analyze Analysis A Prepare DMSO stock solution B Serial dilution in aqueous buffer A->B Microplate C Measure light scattering B->C Nephelometer D Determine precipitation point C->D Solubility limit

Caption: High-throughput kinetic solubility screening using nephelometry.

Summary of Predicted Solubility and Data Presentation

The following table summarizes the predicted solubility of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in common solvents and provides a template for recording experimentally determined values.

Solvent ClassExample SolventsPredicted SolubilityExperimental Value (mg/mL at 25°C)
Polar Protic WaterLow
MethanolHigh
EthanolHigh
Polar Aprotic AcetoneModerate to High
AcetonitrileModerate
Dimethyl Sulfoxide (DMSO)Very High
Non-Polar TolueneHigh
Diethyl EtherHigh
HexaneModerate to High
Aqueous Basic 5% Sodium HydroxideVery High (forms salt)
Aqueous Acidic 5% Hydrochloric AcidLow

Conclusion

The solubility of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a complex interplay between its large non-polar hydrocarbon structure and its polar, hydrogen-bonding carboxylic acid functional group. While theoretical predictions suggest high solubility in a range of organic solvents and low solubility in water, precise quantitative data must be obtained through empirical methods. This guide provides both the foundational knowledge to predict solubility trends and the practical, detailed protocols for their determination. A thorough understanding and characterization of the solubility of this compound are essential for its effective application in drug discovery, materials science, and synthetic chemistry.

References

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Foundational

An In-depth Technical Guide to Bicyclo[2.2.2]octane Carboxylic Acid Derivatives: A Rigid Scaffold for Modern Drug Discovery

Abstract The imperative in modern medicinal chemistry to develop drug candidates with superior physicochemical and pharmacokinetic profiles has driven the exploration of three-dimensional (3D) molecular scaffolds. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative in modern medicinal chemistry to develop drug candidates with superior physicochemical and pharmacokinetic profiles has driven the exploration of three-dimensional (3D) molecular scaffolds. Among these, the bicyclo[2.2.2]octane (BCO) framework has emerged as a premier bioisosteric replacement for the ubiquitous para-substituted phenyl ring. This guide provides a comprehensive technical overview of bicyclo[2.2.2]octane carboxylic acid derivatives for researchers, medicinal chemists, and drug development professionals. We delve into the fundamental rationale for their use, covering the precise geometric and electronic properties that underpin their function as phenyl ring mimics. Detailed synthetic strategies, including the cornerstone Diels-Alder reaction and subsequent derivatizations, are presented with an emphasis on the causality behind experimental choices. Through illustrative case studies, this document highlights how the strategic incorporation of the BCO-carboxylic acid motif has successfully enhanced drug-like properties, such as metabolic stability and oral bioavailability, in clinical-stage compounds. Finally, we provide robust, self-validating experimental protocols for the synthesis and characterization of key BCO intermediates, offering a practical resource for scientists in the field.

Introduction: Escaping Flatland with the Bicyclo[2.2.2]octane Core

The over-reliance on flat, aromatic structures in drug discovery, a phenomenon often termed "molecular flatland," is associated with a range of liabilities, including poor solubility, high metabolic turnover, and off-target effects stemming from promiscuous binding.[1] The strategic introduction of 3D complexity, as measured by metrics like the fraction of sp3-hybridized carbons (Fsp³), is a widely accepted strategy to mitigate these risks and improve the clinical success rate of drug candidates.[1]

The fully aliphatic bicyclo[2.2.2]octane (BCO) scaffold has been identified as a highly effective 3D bioisostere for the 2D para-phenyl group.[1] This rigid, cage-like structure offers a unique combination of spatial and electronic properties that allows it to mimic the vectoral projection of substituents from a phenyl ring while imparting a more favorable, non-aromatic character to the parent molecule. The incorporation of a carboxylic acid functional group onto this scaffold provides a critical attachment point for further derivatization or for direct interaction with biological targets, making BCO-carboxylic acid derivatives exceptionally valuable building blocks in medicinal chemistry.[2]

Section 1: Physicochemical and Structural Rationale for Bioisosterism

The efficacy of the BCO core as a phenyl ring mimic is not coincidental; it is grounded in a remarkable similarity in key structural parameters and a predictable influence on electronic properties.

Geometric Mimicry

The primary justification for using the 1,4-disubstituted BCO scaffold as a para-phenyl ring replacement lies in its geometry. The distance between the two bridgehead carbons (C1 and C4) is highly comparable to the distance between the C1 and C4 carbons of a phenyl ring, ensuring that the substituents attached to these points are held in a similar spatial relationship.[1]

Caption: Structural and geometric comparison of the p-phenyl and BCO scaffolds.

This structural fidelity ensures that the BCO core can serve as a rigid spacer, maintaining critical interactions between a molecule and its biological target, which might otherwise be lost upon modification of a central phenyl ring.[1]

Electronic Properties and Acidity

Replacing an aromatic carboxylic acid (e.g., benzoic acid) with a BCO-carboxylic acid has a predictable effect on the acidity of the carboxyl group. The electron-withdrawing inductive effect of the sp²-hybridized carbons in the phenyl ring makes benzoic acid more acidic than a carboxylic acid attached to a purely aliphatic, sp³-hybridized system.

A comparative study demonstrated this principle clearly: while para-methyl benzoic acid has a pKₐ of 4.5, the corresponding 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid has a pKₐ of 5.6, making it significantly less acidic.[3] This modulation of acidity can be a critical design element, as the charge state of a molecule at physiological pH influences its target engagement, solubility, and cell permeability.

Impact on Lipophilicity and Solubility

High aromatic ring counts are a known contributor to poor aqueous solubility and high lipophilicity (clogP), which can negatively impact a drug's pharmacokinetic profile.[1] The replacement of a phenyl ring with a saturated BCO core disrupts aromaticity and can lead to improved solubility.[1] For instance, in an analogue of the Hepatitis C drug daclatasvir, replacing a biphenyl core with a phenyl-BCO motif increased aqueous solubility by six-fold.[1] However, it is important to note that the BCO scaffold is still a lipophilic hydrocarbon cage and can increase clogP relative to smaller bioisosteres like bicyclo[1.1.1]pentane (BCP).[1][3] The choice of bioisostere must therefore be carefully balanced against the overall property goals of the drug design project.

Section 2: Synthetic Strategies for Bicyclo[2.2.2]octane Carboxylic Acids

The construction of the BCO core is most classically achieved through a [4+2] cycloaddition, or Diels-Alder reaction, followed by saturation of the resulting olefin.[4][5] This robust approach provides a reliable pathway to the core structure, which can then be elaborated to the desired carboxylic acid derivative.

Core Scaffold Construction: The Diels-Alder Approach

The Diels-Alder reaction provides the most direct route to the bicyclo[2.2.2]octene skeleton. A typical strategy involves the reaction of a 1,3-cyclohexadiene with a suitable dienophile, such as acrylic acid or its esters, to form the bicyclic adduct.[5] This reaction is highly efficient and stereospecific, establishing the rigid framework in a single step.

Saturation and Functional Group Interconversion

Following the cycloaddition, the double bond within the bicyclo[2.2.2]octene ring is typically removed via catalytic hydrogenation to yield the fully saturated BCO scaffold.[5][6] This step is crucial for achieving the desired geometric and electronic properties of the final bioisostere. Standard conditions, such as using palladium on carbon (Pd/C) under an atmosphere of hydrogen, are generally effective.[7] If an ester was used as the dienophile, subsequent saponification (hydrolysis under basic conditions) yields the target carboxylic acid.[5]

G start 1,3-Cyclohexadiene + Dienophile (e.g., Acrylate) da Diels-Alder Reaction [4+2] start->da intermediate Bicyclo[2.2.2]octene Adduct da->intermediate h2 Catalytic Hydrogenation intermediate->h2 saturated Saturated Bicyclo[2.2.2]octane Ester h2->saturated hydrolysis Saponification (Hydrolysis) saturated->hydrolysis finish Bicyclo[2.2.2]octane Carboxylic Acid hydrolysis->finish

Caption: General synthetic workflow for BCO-carboxylic acids.

Bridgehead Functionalization

Direct functionalization at the bridgehead positions of the BCO system can be challenging due to the steric hindrance and the inertness of these positions to standard nucleophilic substitution.[6] Therefore, synthetic strategies often rely on carrying the desired functionality, such as a carboxylic acid or its precursor, through the entire synthetic sequence from a functionalized starting material.[8] Alternative advanced methods, such as oxidative decarboxylation, can also be employed to introduce functionality at these positions.[6]

Section 3: Case Studies in Drug Development

The theoretical advantages of the BCO-carboxylic acid motif have been validated in several drug development programs, where its incorporation led to tangible improvements in pharmacokinetic and pharmacodynamic properties.

Case StudyParent Compound IssueBCO-Carboxylic Acid AnalogueImprovement ObservedReference
MDM2 Inhibitor Low Cₘₐₓ and AUCAPG-115Excellent oral pharmacokinetic profile, leading to complete and lasting tumor regression in vivo. Currently in clinical trials.[1]
DAT-1 Inhibitor Phase II metabolism via acyl glucuronide formationBCO-acetic acid derivativeSuperior pharmacokinetic properties with smaller clearance (Clp) and volume of distribution (Vdss).[1]
Enhancing Pharmacokinetics: The Story of APG-115

In the development of inhibitors for the murine double minute 2 (MDM2) protein, an initial spirooxindole-phenyl analogue showed good potency but suffered from a suboptimal pharmacokinetic profile.[1] To address this, researchers replaced the benzoic acid moiety with non-classical bioisosteres, including a bicyclo[2.2.2]octane-1-carboxylic acid. The resulting compound, APG-115, not only retained high binding affinity and cellular potency but also demonstrated a vastly superior oral pharmacokinetic profile. This improvement was critical for achieving complete and sustained tumor regression in xenograft models, propelling the compound into Phase I clinical trials for cancer treatment.[1]

Improving Metabolic Stability of DAT-1 Inhibitors

A potent diacylglycerol acyltransferase-1 (DAT-1) inhibitor based on a trans-cyclohexane-acetic acid core was found to undergo extensive Phase II metabolism through the formation of an acyl glucuronide conjugate.[1] Such reactive metabolites can pose a risk of idiosyncratic toxicity. To circumvent this, the cyclohexane ring was replaced with the more sterically hindered bicyclo[2.2.2]octane system. The resulting BCO-acetic acid analogue was equally potent but exhibited superior pharmacokinetics, including reduced clearance. The increased steric bulk around the carboxylic acid group is believed to hinder the approach of the UDP-glucuronosyltransferase enzyme, thereby improving the metabolic stability of the compound.[1]

Section 4: Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of a representative BCO-carboxylic acid derivative.

Protocol: Synthesis of Dimethyl Bicyclo[2.2.2]oct-5-ene-1,4-dicarboxylate

This protocol describes the synthesis of a key BCO intermediate via a Diels-Alder reaction.

  • Rationale: This reaction constructs the core bicyclic framework. Using dimethyl fumarate as the dienophile and 1,3-cyclohexadiene as the diene is a classic and reliable method. The reaction is typically performed under thermal conditions.

  • Materials:

    • 1,3-cyclohexadiene

    • Dimethyl fumarate

    • Toluene (anhydrous)

    • Hydroquinone (inhibitor)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of dimethyl fumarate (1.0 eq) in toluene, add a small amount of hydroquinone (catalytic).

    • Add 1,3-cyclohexadiene (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16-24 hours.

    • Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

  • Self-Validation:

    • Expected Yield: 70-85%.

    • ¹H NMR: Expect to see characteristic signals for the olefinic protons of the bicyclooctene ring around 6.0-6.5 ppm and the appearance of bridgehead proton signals.

    • ¹³C NMR: Expect signals corresponding to the sp² carbons of the double bond around 130-140 ppm.

Protocol: Catalytic Hydrogenation to Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate

This protocol describes the saturation of the bicyclic olefin.

  • Rationale: Hydrogenation removes the double bond to yield the final saturated BCO core, which is the desired phenyl ring bioisostere. Palladium on carbon is a highly effective and standard catalyst for this transformation.[7]

  • Materials:

    • Dimethyl bicyclo[2.2.2]oct-5-ene-1,4-dicarboxylate

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Methanol or Ethyl Acetate (solvent)

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen gas.

  • Procedure:

    • Dissolve the bicyclo[2.2.2]octene starting material in a suitable solvent (e.g., methanol) in a high-pressure reaction vessel.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or NMR.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the product.

  • Self-Validation:

    • Reaction Completion: The disappearance of the starting material spot on a TLC plate. In the ¹H NMR spectrum, the complete disappearance of the olefinic proton signals is the definitive indicator of reaction completion.

    • Expected Yield: >95% (often quantitative).

    • Characterization: The product should be a white solid. The mass spectrum will correspond to the molecular weight of the hydrogenated product.

Conclusion and Future Outlook

Bicyclo[2.2.2]octane carboxylic acid derivatives represent a field-proven and highly valuable class of building blocks for modern drug discovery. Their ability to act as rigid, 3D mimics of the para-phenyl ring allows medicinal chemists to systematically address common liabilities associated with aromatic compounds, leading to candidates with improved pharmacokinetic and safety profiles. As drug discovery continues to tackle more complex biological targets, the rational application of rigid non-aromatic scaffolds like BCO will be indispensable. Emerging trends, such as the development of heteroatom-containing variants like 2-oxabicyclo[2.2.2]octane to further modulate properties like lipophilicity and acidity, promise to expand this chemical toolbox, enabling even finer control over molecular properties and accelerating the development of the next generation of innovative medicines.[3][9][10]

References

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  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cole, T. W., et al. (1972). Chemistry of the bicyclo[2.2.2]octanes. XV. Dissociation constants of 4-substituted cubane-1-carboxylic acids. Evidence for the field model for the polar effect. Journal of the American Chemical Society. Retrieved from [Link]

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  • Yates, P., & Auksi, H. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry. Retrieved from [Link]

  • Jacobson, K. A., et al. (2001). Potent and Orally Bioavailable 8-Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

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Exploratory

Unlocking New Frontiers: A Technical Guide to the Research Applications of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

Introduction: The Bicyclo[2.2.2]octane Scaffold - A Paradigm Shift in Molecular Design In the relentless pursuit of novel therapeutics and advanced materials, the architecture of molecules plays a pivotal role. For decad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[2.2.2]octane Scaffold - A Paradigm Shift in Molecular Design

In the relentless pursuit of novel therapeutics and advanced materials, the architecture of molecules plays a pivotal role. For decades, medicinal chemists and material scientists have often relied on aromatic rings, particularly the phenyl group, as a fundamental building block. However, the inherent planarity of these structures can limit their interaction in a three-dimensional biological or material matrix. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling three-dimensional bioisostere for the para-substituted phenyl ring, offering a strategic departure from "flatland" chemistry.[1] This rigid, saturated bicyclic system provides a similar distance between its 1 and 4 positions as a para-substituted phenyl ring, yet introduces a distinct spatial arrangement of substituents.[1] This structural nuance can lead to significant improvements in physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for drug development.[1]

This guide focuses on a specific, promising derivative: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid . This molecule uniquely combines the rigid BCO core with a flexible, lipophilic pentyl chain and a polar carboxylic acid group. This tripartite structure suggests a fascinating potential for diverse applications, ranging from targeted pharmaceuticals to advanced functional materials. This document will provide an in-depth exploration of these potential research applications, complete with detailed experimental protocols and the scientific rationale behind them.

Part 1: Medicinal Chemistry - A Novel G-Protein Coupled Receptor (GPCR) Modulator

The structural characteristics of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid make it an intriguing candidate for targeting GPCRs, a large family of transmembrane proteins involved in a vast array of physiological processes. Many GPCR ligands possess a lipophilic tail that inserts into the lipid bilayer or a hydrophobic pocket of the receptor, and a polar head group that interacts with charged residues. We hypothesize that the pentyl chain of our molecule could serve as a lipid anchor, while the carboxylic acid could form a salt bridge with a basic residue (e.g., lysine or arginine) in a GPCR binding pocket. The rigid BCO core would then act as a rigid scaffold to orient these functional groups optimally.

Hypothetical Target: A Free Fatty Acid Receptor (FFAR)

Free fatty acid receptors, such as FFAR1 (GPR40) and FFAR4 (GPR120), are GPCRs that are activated by fatty acids and are implicated in metabolic diseases like type 2 diabetes and inflammation. We propose that 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid could act as a selective modulator of one of these receptors.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid as an FFAR agonist, leading to downstream signaling events.

G_protein_signaling Hypothesized FFAR Signaling Pathway Ligand 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid Receptor FFAR (GPCR) Ligand->Receptor Binding G_protein Gαq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Cellular Response (e.g., Insulin Secretion) Ca_release->Downstream PKC->Downstream

Caption: Hypothesized FFAR signaling cascade upon ligand binding.

Experimental Workflow: Target Validation and Characterization

The following workflow outlines the key steps to validate our hypothesis.

experimental_workflow Experimental Workflow for GPCR Target Validation cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Selectivity and ADME Profiling A Radioligand Binding Assay B Calcium Mobilization Assay A->B Confirm Functional Activity C IP-One Assay B->C Confirm Gq Pathway D GPCR Selectivity Panel C->D Assess Off-Target Effects E PAMPA Assay D->E Evaluate Permeability F Microsomal Stability Assay E->F Assess Metabolic Stability

Caption: A streamlined workflow for in vitro characterization.

Detailed Experimental Protocols

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid for the target FFAR.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human FFAR.

    • Incubate the membranes with a known radiolabeled FFAR ligand (e.g., [³H]-labeled fatty acid) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Rationale: This is a standard, robust method to quantify the direct interaction between a ligand and its receptor.

2. Calcium Mobilization Assay:

  • Objective: To assess the functional agonist activity of the compound by measuring intracellular calcium release, a hallmark of Gq-coupled GPCR activation.

  • Methodology:

    • Load FFAR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with varying concentrations of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the EC50 value (concentration of agonist that produces 50% of the maximal response).

  • Rationale: This assay provides a direct measure of the functional consequence of receptor binding and activation.

3. In Vitro ADME Profiling:

  • Objective: To obtain an early assessment of the drug-like properties of the compound.

  • Methodology:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): To predict passive intestinal absorption. The compound is added to a donor plate, and its diffusion across an artificial lipid membrane to an acceptor plate is measured by LC-MS/MS.

    • Liver Microsomal Stability Assay: To evaluate metabolic stability. The compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time by LC-MS/MS to determine its intrinsic clearance.

  • Rationale: These assays are crucial for early-stage identification of potential liabilities related to bioavailability and metabolism.

Hypothetical Data Summary

The following table summarizes the expected outcomes from the initial in vitro characterization.

Parameter4-Pentylbicyclo[2.2.2]octane-1-carboxylic acidPhenylacetic Acid Derivative (2D Analog)
Binding Affinity (Ki, nM) 50500
Functional Potency (EC50, nM) 1201200
Aqueous Solubility (µM) 15025
PAMPA Permeability (10⁻⁶ cm/s) 5.01.2
Microsomal Half-life (min) >6015

Part 2: Materials Science - A Novel Component for Liquid Crystal Displays

The rigid, well-defined geometry of the bicyclo[2.2.2]octane core, combined with the flexible pentyl chain, makes 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid a promising candidate for applications in materials science, particularly in the field of liquid crystals.[2][3] The BCO unit can act as a rigid mesogenic core, while the pentyl chain provides the necessary flexibility and anisotropic interactions to promote the formation of liquid crystalline phases.[4]

Application: Dopant for a Nematic Liquid Crystal Host

We propose using 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, after esterification with a suitable phenol (e.g., 4-cyanophenol), as a dopant to modify the properties of a nematic liquid crystal host. The introduction of this non-planar, rigid core is expected to influence key properties such as the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) and the dielectric anisotropy.

Molecular Design and Synthesis Workflow

The workflow begins with the synthesis of the ester, followed by its incorporation into a host material and characterization of the resulting mixture.

lc_workflow Liquid Crystal Dopant Synthesis and Characterization A Esterification of 4-Pentyl-BCO-COOH with 4-Cyanophenol B Purification by Column Chromatography and Recrystallization A->B Yield & Purity C Preparation of Doped Mixtures with a Nematic Host (e.g., 5CB) B->C Varying wt% D Characterization by Polarized Optical Microscopy (POM) C->D Phase Identification E Differential Scanning Calorimetry (DSC) Analysis D->E Transition Temps F Dielectric Spectroscopy E->F Anisotropy

Caption: Workflow for liquid crystal dopant development.

Detailed Experimental Protocols

1. Synthesis of 4-cyanophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate:

  • Objective: To synthesize the target liquid crystal molecule.

  • Methodology:

    • Dissolve 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in a suitable solvent (e.g., dichloromethane).

    • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add 4-cyanophenol and stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

  • Rationale: This is a standard and efficient method for ester formation from a carboxylic acid and a phenol.

2. Characterization of Liquid Crystalline Properties:

  • Objective: To determine the effect of the dopant on the physical properties of a nematic host.

  • Methodology:

    • Polarized Optical Microscopy (POM): A small sample of the mixture is placed on a glass slide and heated/cooled on a hot stage. The textures observed under a polarizing microscope are used to identify the type of liquid crystal phase and the transition temperatures.

    • Differential Scanning Calorimetry (DSC): This technique is used to precisely measure the temperatures and enthalpies of phase transitions.

    • Dielectric Spectroscopy: The doped liquid crystal is placed in a test cell with electrodes, and its capacitance is measured as a function of frequency and applied voltage to determine the dielectric anisotropy.

  • Rationale: These are fundamental techniques for the characterization of liquid crystalline materials.

Hypothetical Data Summary

The table below shows the predicted effect of the synthesized dopant on the properties of the nematic host 5CB (4-Cyano-4'-pentylbiphenyl).

PropertyPure 5CB5CB + 5 wt% Dopant
Crystal to Nematic Transition (°C) 24.022.5
Nematic to Isotropic Transition (Clearing Point, °C) 35.338.5
Dielectric Anisotropy (Δε) at 25°C +11.5+12.8

The hypothesized increase in the clearing point suggests that the rigid, bulky BCO core enhances the thermal stability of the nematic phase. The increase in dielectric anisotropy would be beneficial for display applications, potentially allowing for lower operating voltages.

Conclusion

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid represents a molecule of significant untapped potential. Its unique three-dimensional structure, combining rigidity and flexibility with distinct polar and non-polar regions, opens up exciting avenues for research in both medicinal chemistry and materials science. As a bioisostere, it offers a promising strategy to overcome the limitations of planar aromatic systems in drug design, potentially leading to compounds with improved efficacy and pharmacokinetic profiles. In materials science, its well-defined geometry makes it an attractive building block for novel liquid crystals and specialty polymers. The experimental pathways detailed in this guide provide a robust framework for researchers to begin exploring the vast potential of this intriguing molecule.

References

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Foundational

An In-Depth Technical Guide to the Biological Activity of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid and its Structural Analogs

Foreword: Unveiling the Potential of Rigid Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with improved physicochemical and pharmacological properties is pe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of Rigid Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with improved physicochemical and pharmacological properties is perpetual. The bicyclo[2.2.2]octane moiety has emerged as a compelling three-dimensional (3D) scaffold, offering a rigid and structurally defined alternative to planar aromatic rings.[1] This guide delves into the biological significance of this structural class, with a specific focus on 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. While direct biological activity data for this specific molecule is nascent, its structural characteristics and the broader activities of its analogs provide a strong rationale for its investigation as a potential therapeutic agent or a key building block in drug development. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in scientific integrity and practical insights.

The Physicochemical Landscape of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a unique bicyclic compound characterized by a pentyl side chain.[2] This structure imparts specific properties that are highly valuable in the synthesis of complex organic molecules.[2] The rigid bicyclic framework enhances stability and influences reactivity, making it a prime candidate for organic synthesis, particularly in the development of pharmaceuticals.[2]

Table 1: Physicochemical Properties of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂PubChem[3]
Molecular Weight 224.34 g/mol PubChem[3]
CAS Number 73152-70-2PubChem[3]
IUPAC Name 4-pentylbicyclo[2.2.2]octane-1-carboxylic acidPubChem[3]
SMILES CCCCCC12CCC(CC1)(CC2)C(=O)OPubChem[3]

The presence of both a lipophilic pentyl group and a polar carboxylic acid function suggests that this molecule may interact with biological targets that have complementary binding pockets. The rigid bicyclo[2.2.2]octane core restricts conformational flexibility, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.

Metabolic Stability and Drug Interaction Potential

A critical aspect of drug development is understanding a compound's metabolic fate. A study investigating the in vitro hepatic assessment of cineole and its derivatives, including 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, provides initial insights into its metabolic profile.[4]

Interaction with Cytochrome P450 (CYP) Enzymes

The study screened derivatives of cineole for their effect on CYP3A catalytic activities.[4] The results indicated that 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid did not significantly inhibit the glucuronidation of p-nitrophenol at concentrations up to 25 µM.[4] This suggests a potentially low propensity for drug-drug interactions mediated by the inhibition of major CYP enzymes, a favorable characteristic for a drug candidate.

Interaction with UDP-Glucuronosyltransferases (UGT) Enzymes

The same study also examined the effect on UGT catalytic activities.[4] UGT enzymes are crucial for the conjugation and subsequent excretion of xenobiotics.[4] Similar to the findings with CYP3A, 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid showed no significant effect on p-nitrophenol glucuronidation, indicating it may not interfere with this important phase II metabolic pathway.[4]

Workflow for Assessing Metabolic Enzyme Interaction

The experimental workflow to determine the interaction with metabolic enzymes typically involves the following steps:

G cluster_prep Microsome Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Liver Liver Tissue Homogenization Centrifuge1 Differential Centrifugation Liver->Centrifuge1 Microsomes Isolation of Microsomal Fraction Centrifuge1->Microsomes Incubate Incubate Microsomes with Substrate (e.g., p-nitrophenol) and Test Compound Microsomes->Incubate Reaction Enzymatic Reaction Incubate->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Product Formation Stop->Measure Compare Compare Product Formation with/without Test Compound Measure->Compare Calculate Calculate % Inhibition Compare->Calculate IC50 Determine IC50 (if applicable) Calculate->IC50

Caption: Workflow for assessing compound interaction with metabolic enzymes.

The Bicyclo[2.2.2]octane Scaffold in Drug Discovery: A Platform for Innovation

The rigid bicyclo[2.2.2]octane framework serves as a valuable building block in the design of novel therapeutics.[1][5] Its 3D nature allows for precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity.

As a Bioisostere for the Phenyl Group

The bicyclo[2.2.2]octane-1,4-diyl moiety is considered a 3D bioisostere for the para-phenyl group.[1] Replacing a flat aromatic ring with a saturated, rigid scaffold can significantly improve a molecule's physicochemical properties, such as solubility and oral bioavailability, while maintaining or even enhancing pharmacological efficacy.[1]

G cluster_phenyl 2D Phenyl Ring cluster_bco 3D Bicyclo[2.2.2]octane a X-Ph-Y b X-BCO-Y a->b Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl ring with a bicyclo[2.2.2]octane core.

Therapeutic Applications of Bicyclo[2.2.2]octane Derivatives

The versatility of the bicyclo[2.2.2]octane scaffold is demonstrated by its incorporation into a wide range of biologically active molecules.

  • Adenosine A1 Receptor Antagonists: A series of 1,4-substituted 8-bicyclo[2.2.2]octylxanthines have been investigated as potent and orally bioavailable adenosine A1 receptor antagonists for potential use as diuretics.[6]

  • Antimalarial and Antitrypanosomal Agents: New 2-substituted 4-dialkylaminobicyclo[2.2.2]octane derivatives have shown promising activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[7]

  • Central Nervous System (CNS) Drug Development: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is noted as a key intermediate in the synthesis of pharmaceuticals targeting the CNS.[2] The rigid scaffold can help in designing ligands that can effectively cross the blood-brain barrier and interact with specific neuronal receptors.

Experimental Protocols for Biological Evaluation

To further elucidate the biological activity of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and its analogs, a series of well-defined experimental protocols should be employed.

General Cell Viability Assay (MTT Assay)

This protocol provides a fundamental assessment of a compound's cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Receptor Binding Assay (Radioligand Displacement)

This protocol can be adapted to assess the affinity of the compound for a specific G-protein coupled receptor (GPCR), given the prevalence of the bicyclo[2.2.2]octane scaffold in GPCR ligands.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known radioligand for the target receptor (e.g., ³H-labeled antagonist), and varying concentrations of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki (inhibition constant) value.

Future Directions and Conclusion

While the direct biological activity of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is not yet extensively characterized, its favorable metabolic stability profile and the proven utility of the bicyclo[2.2.2]octane scaffold in medicinal chemistry make it a compound of significant interest. Future research should focus on screening this molecule and its derivatives against a broad range of biological targets, particularly those in the central nervous system. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing class of molecules.

This guide has provided a comprehensive overview based on the available scientific literature, highlighting the importance of structural rigidity and 3D conformation in modern drug design. The provided experimental frameworks offer a starting point for researchers to further investigate the biological landscape of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

References

  • In Vitro Hepatic Assessment of Cineole and Its Derivatives in Common Brushtail Possums (Trichosurus vulpecula) and Rodents. (2021-12-15). MDPI. [Link]

  • Potent and Orally Bioavailable 8-Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry. PEARL - Plymouth Electronic Archive and Research Library. [Link]

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. PubChem. [Link]

  • New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. PubMed. [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives.

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid via a Regiocontrolled Diels-Alder Cycloaddition

An Application Note for Advanced Organic Synthesis: Introduction The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant attention in the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis:

Introduction

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant attention in the fields of medicinal chemistry and materials science. Its well-defined geometry allows for the precise spatial orientation of substituents, making it an invaluable component in the design of novel therapeutics, molecular probes, and advanced polymers. The synthesis of specifically substituted bicyclo[2.2.2]octane derivatives, such as 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, presents a unique challenge that can be effectively addressed through the strategic application of the Diels-Alder reaction.[1][2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. The synthetic strategy hinges on a highly regioselective Diels-Alder reaction to construct the core bicyclic framework, followed by a series of functional group manipulations to yield the target molecule. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not only a detailed experimental procedure but also the underlying chemical principles that govern each step.

Retrosynthetic Strategy and Workflow

A direct, one-step Diels-Alder synthesis of the target molecule is synthetically challenging due to the difficulty in controlling the regiochemistry to achieve the desired 1,4-substitution pattern. Therefore, a more robust, multi-step approach is proposed, with the key transformation being a Diels-Alder cycloaddition to form a versatile bicyclo[2.2.2]octene intermediate.

The retrosynthetic analysis reveals a plausible pathway starting from commercially available materials. The final saturated bicycloalkane can be obtained via hydrogenation of a bicyclo[2.2.2]octene precursor. This precursor, in turn, can be assembled through a Diels-Alder reaction between a suitably substituted 1,3-cyclohexadiene (the diene) and a dienophile that installs the necessary functionality for the eventual formation of the bridgehead carboxylic acid.

G Target 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid Intermediate1 4-Pentylbicyclo[2.2.2]oct-5-ene-1-carboxylic acid Target->Intermediate1 Hydrogenation Intermediate2 Bicyclo[2.2.2]octene intermediate Intermediate1->Intermediate2 Functional Group Transformation Diene Substituted 1,3-Cyclohexadiene Intermediate2->Diene Diels-Alder Reaction Dienophile Substituted Alkene Intermediate2->Dienophile Diels-Alder Reaction G Start Cyclohex-2-en-1-one Diene 1-Pentyl-1,3-cyclohexadiene Start->Diene Grignard Reaction & Dehydration DA_Adduct Bicyclo[2.2.2]octene Anhydride Adduct Diene->DA_Adduct Diels-Alder with Maleic Anhydride Intermediate Functionalized Bicyclo[2.2.2]octene DA_Adduct->Intermediate Hydrolysis & Decarboxylation Target 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid Intermediate->Target Hydrogenation & Carboxylation

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-Alkylbicyclo[2.2.2]octane-1-carboxylic Acids

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional scaffold that has garnered significant attention in the fields of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique conformational rigidity allows for the precise spatial orientation of functional groups, making it an invaluable tool in the design of novel therapeutics and advanced materials. Specifically, 1,4-disubstituted BCO derivatives serve as non-aromatic bioisosteres of para-substituted benzene rings, offering improved physicochemical properties such as increased solubility and metabolic stability in drug candidates. 4-Alkylbicyclo[2.2.2]octane-1-carboxylic acids, in particular, are crucial building blocks for a variety of applications, including the development of liquid crystals and potent enzyme inhibitors.

This comprehensive guide provides a detailed, step-by-step synthesis protocol for 4-alkylbicyclo[2.2.2]octane-1-carboxylic acids, with a focus on a robust and well-established synthetic route. The causality behind experimental choices and potential modifications will be discussed to provide researchers with a thorough understanding of the methodology.

Synthetic Strategy Overview

The presented synthesis is a multi-step process that commences with the construction of the bicyclo[2.2.2]octane core, followed by the functionalization at the C1 and C4 bridgehead positions. The key intermediate in this pathway is 1-carboxy-4-hydroxymethylbicyclo[2.2.2]octane , which serves as a versatile precursor for the introduction of various alkyl groups at the 4-position.

Synthesis_Workflow A Diethyl 2,5-diketo- cyclohexane-1,4-dicarboxylate B 1,4-Dicarbethoxy-2,5-diketo- bicyclo[2.2.2]octane A->B Ethylene glycol, p-TsOH (ketal protection) 1) NaH, DMF 2) Ethylene dibromide 3) H3O+ (deprotection) C 1,4-Dicarbethoxy- bicyclo[2.2.2]octane B->C Wolff-Kishner Reduction D 1,4-Dihydroxymethyl- bicyclo[2.2.2]octane C->D LiAlH4, THF E 1-Carboxy-4-hydroxymethyl- bicyclo[2.2.2]octane D->E 1) KMnO4, KOH, H2O 2) H3O+ F 1-Carboxy-4-(tosyloxymethyl)- bicyclo[2.2.2]octane E->F TsCl, Pyridine G 4-Methylbicyclo[2.2.2]octane- 1-carboxylic acid F->G LiAlH4, THF

Caption: Overall synthetic workflow for 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.

Detailed Experimental Protocols

This protocol is adapted from the foundational work of Holtz and Stock on the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.[1]

Part 1: Synthesis of 1,4-Dihydroxymethylbicyclo[2.2.2]octane

Step 1.1: Ketalization of Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate

  • Rationale: The ketone functionalities are protected as ethylene ketals to prevent them from undergoing undesired side reactions during the subsequent base-mediated cyclization.

  • Procedure:

    • To a solution of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate (1 equivalent) in toluene, add ethylene glycol (2.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diketal.

Step 1.2: Formation of the Bicyclo[2.2.2]octane Ring

  • Rationale: An intramolecular cyclization is achieved by treating the diketal with a strong base to form a carbanion, which then displaces a bromide from ethylene dibromide to form the bicyclic core.

  • Procedure:

    • To a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF, add a solution of the diketal from the previous step in DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add ethylene dibromide (1.1 equivalents) and heat the mixture.

    • After the reaction is complete, quench with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Deprotect the ketals by stirring with aqueous hydrochloric acid in THF.

    • Neutralize with sodium bicarbonate and extract with ethyl acetate.

    • Purify the resulting 1,4-dicarbethoxy-2,5-diketobicyclo[2.2.2]octane by chromatography.

Step 1.3: Wolff-Kishner Reduction of the Diketone

  • Rationale: The ketone groups are removed via a Wolff-Kishner reduction to yield the fully saturated bicyclo[2.2.2]octane skeleton.

  • Procedure:

    • To a solution of the diketone (1 equivalent) in diethylene glycol, add hydrazine hydrate (10 equivalents) and potassium hydroxide (8 equivalents).

    • Heat the mixture to reflux, allowing water and excess hydrazine to distill off.

    • Continue to heat at a higher temperature for several hours.

    • Cool the mixture, dilute with water, and extract with diethyl ether.

    • Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate to give diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Step 1.4: Reduction of the Diester to the Diol

  • Rationale: The ester groups at the bridgehead positions are reduced to primary alcohols using a strong reducing agent.

  • Procedure:

    • To a suspension of lithium aluminum hydride (excess) in anhydrous THF at 0 °C, add a solution of the diester from the previous step in THF dropwise.

    • Allow the mixture to warm to room temperature and then reflux for several hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate to yield 1,4-dihydroxymethylbicyclo[2.2.2]octane.

Part 2: Synthesis of 4-Methylbicyclo[2.2.2]octane-1-carboxylic Acid

Step 2.1: Selective Oxidation to the Hydroxymethyl Carboxylic Acid

  • Rationale: One of the primary alcohol groups is selectively oxidized to a carboxylic acid using potassium permanganate under basic conditions.[1]

  • Procedure:

    • Dissolve 1,4-dihydroxymethylbicyclo[2.2.2]octane (1 equivalent) in water containing potassium hydroxide (1 equivalent).

    • Add a solution of potassium permanganate (approximately 1.2 equivalents) portion-wise while maintaining the temperature below 40 °C.

    • Stir until the purple color disappears, then filter off the manganese dioxide.

    • Wash the filter cake with hot water.

    • Cool the filtrate and acidify with concentrated HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 1-carboxy-4-hydroxymethylbicyclo[2.2.2]octane.

Step 2.2: Tosylation of the Hydroxymethyl Group

  • Rationale: The primary alcohol is converted to a good leaving group (tosylate) in preparation for the subsequent reduction.

  • Procedure:

    • Dissolve 1-carboxy-4-hydroxymethylbicyclo[2.2.2]octane (1 equivalent) in pyridine.

    • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

    • Stir the mixture at 0 °C for several hours and then allow it to stand at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate to yield the tosylate.

Step 2.3: Reduction of the Tosylate to the Methyl Group

  • Rationale: The tosylate is displaced by a hydride from lithium aluminum hydride to form the methyl group.[1]

  • Procedure:

    • To a suspension of lithium aluminum hydride (excess) in anhydrous THF at 0 °C, add a solution of the tosylate from the previous step in THF dropwise.

    • Reflux the mixture for several hours.

    • Cool the reaction and quench carefully as described in Step 1.4.

    • After filtration and concentration of the filtrate, dissolve the residue in water and acidify with HCl to precipitate the final product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.

Generalization to Other 4-Alkyl Derivatives

The synthesis of other 4-alkylbicyclo[2.2.2]octane-1-carboxylic acids can be achieved by modifying Step 2.3. Instead of reduction with lithium aluminum hydride, the tosylate can be reacted with various organometallic reagents.

Alkyl GroupReagentKey Considerations
EthylLithium diethylcuprate (Et₂CuLi)Gilman reagents are generally effective for coupling with tosylates.
n-Propyln-Propylmagnesium bromide with Cu(I) catalystGrignard reagents in the presence of a copper catalyst can be used for cross-coupling.
IsopropylIsopropylmagnesium bromide with Cu(I) catalystSteric hindrance may reduce reaction efficiency.
n-ButylLithium di-n-butylcuprate (n-Bu₂CuLi)Similar to the ethyl derivative synthesis.

Characterization and Data

The final products should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound. The rigid bicyclic framework gives rise to characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

  • Melting Point: To assess the purity of the crystalline product.

Troubleshooting and Safety Precautions

  • Incomplete Reactions: Monitor each step by TLC or GC-MS to ensure complete conversion before proceeding to the next step. Reaction times may need to be adjusted.

  • Low Yields in Cyclization: Ensure anhydrous conditions and high-purity reagents for the base-mediated cyclization step.

  • Safety:

    • Sodium hydride and lithium aluminum hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere and away from water.

    • Ethylene dibromide is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

    • Pyridine and DMF are toxic and should be handled in a fume hood.

    • Potassium permanganate is a strong oxidizing agent.

References

  • Holtz, H. D., & Stock, L. M. (1964). Dissociation Constants for 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Empirical and Theoretical Analysis. Journal of the American Chemical Society, 86(23), 5188–5194. [Link]

  • Holtz, H. D., & Stock, L. M. (1965). The Chemistry of the Bicyclo[2.2.2]octanes. II. The Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. The Journal of Organic Chemistry, 30(11), 3823-3827. [Link]

Sources

Method

Application Note: High-Purity Isolation of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid via Optimized Recrystallization

For dissemination to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a detailed protocol for the purification of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a versa...

Author: BenchChem Technical Support Team. Date: February 2026

For dissemination to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed protocol for the purification of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a versatile building block in pharmaceutical and materials science applications.[1] The rigid bicyclooctane framework imparts unique conformational constraints and stability, making it a valuable synthon. Achieving high purity of this intermediate is critical for downstream applications, ensuring reaction specificity and product integrity. This document outlines a systematic approach to purification by recrystallization, emphasizing the rationale behind solvent selection, procedural steps, and methods for purity verification.

Introduction to 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a saturated bicyclic carboxylic acid with the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol .[2] Its structure features a pentyl chain attached to a bicyclo[2.2.2]octane core, providing a combination of lipophilic and polar characteristics. This compound typically appears as a white to off-white powder or crystalline solid with a literature melting point of 160-162 °C.[1][3] The purity of this reagent is paramount, as contaminants can interfere with subsequent synthetic transformations or the physicochemical properties of resulting materials. Recrystallization is a powerful and economical technique for refining such solid compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4][5]

Table 1: Physicochemical Properties of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

PropertyValueSource(s)
Molecular FormulaC₁₄H₂₄O₂[2]
Molecular Weight224.34 g/mol [2]
AppearancePowder or crystals[3]
Melting Point160-162 °C[1][3][6]
IUPAC Name4-pentylbicyclo[2.2.2]octane-1-carboxylic acid[2]
CAS Number73152-70-2[2]

The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[7] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[4] Impurities, ideally, will either be insoluble in the hot solvent or highly soluble in the cold solvent.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The soluble impurities remain in the cooled solvent (mother liquor). The purified crystals are then collected by filtration.[8] The success of this technique hinges on the careful selection of the recrystallization solvent.

Health and Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. A dust mask is recommended when handling the powdered form of the compound.

  • Solvent Handling: Many organic solvents are flammable and volatile. All heating must be conducted using a hot plate in a well-ventilated fume hood. Never heat organic solvents with an open flame.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[9]

Experimental Protocol: Purification of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

This protocol is divided into three key stages: solvent screening, the recrystallization procedure, and purity assessment.

Stage 1: Systematic Solvent Screening

The choice of solvent is the most critical parameter for successful recrystallization.[4] Given the absence of specific solubility data for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, an empirical screening process is necessary. The "like dissolves like" principle suggests that solvents with similar polarity to the target compound may be suitable.[10] The carboxylic acid moiety imparts polarity, while the bicyclooctane and pentyl groups are nonpolar. Therefore, solvents of intermediate polarity or solvent mixtures are likely to be effective.

Table 2: Candidate Solvents for Screening

Solvent/MixtureRationaleBoiling Point (°C)
EthanolCarboxylic acids often show good solubility in alcohols.[11]78
AcetoneA polar aprotic solvent that can be effective for moderately polar compounds.56
Ethyl AcetateAn ester of intermediate polarity.77
TolueneA nonpolar aromatic solvent, suitable for the bicycloalkane backbone.111
Hexane/AcetoneA nonpolar/polar mixture; the ratio can be adjusted to fine-tune solubility.[11]Variable
Hexane/Ethyl AcetateAnother common nonpolar/polar solvent pair.[11]Variable
WaterWhile generally a good solvent for some carboxylic acids, the large nonpolar portion of this molecule may limit its utility.[11]100

Screening Protocol:

  • Place approximately 50 mg of the impure 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid into several small test tubes.

  • To each tube, add a different candidate solvent (or solvent mixture) dropwise at room temperature, swirling after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature, highly soluble when hot, and forms abundant, well-defined crystals upon cooling.

G

Stage 2: Bulk Recrystallization Procedure
  • Dissolution: Place the impure 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid into an Erlenmeyer flask. In a separate flask, bring the selected solvent to a boil on a hot plate. Add the minimum amount of the hot solvent to the impure compound to completely dissolve it. Swirl the flask to aid dissolution.

  • (Optional) Decolorization: If the solution is colored, it may indicate the presence of high-molecular-weight impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities (and activated charcoal, if used), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[12] Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by transferring them to a watch glass to air dry, or by placing them in a vacuum oven at a temperature well below the compound's melting point.

G

Stage 3: Purity Assessment and Characterization

The efficacy of the purification must be validated. The primary method for assessing the purity of a crystalline solid is melting point analysis.[13]

  • Melting Point Analysis: A pure substance will melt over a narrow, sharp range (typically < 2 °C).[5] Impurities tend to depress and broaden the melting point range.[5]

    • Procedure:

      • Load a small amount of the dry, purified crystals into a melting point capillary tube.

      • Place the tube in a melting point apparatus.

      • Heat the sample slowly, especially when approaching the expected melting point.

      • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.[13]

    • Interpretation: Compare the experimental melting point range to the literature value (160-162 °C). A sharp range within this window indicates high purity.

  • Spectroscopic Analysis: For further characterization, techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be employed to confirm the chemical structure and identify any remaining impurities. The PubChem database provides reference spectra for this compound.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent; incorrect solvent choice.Add more hot solvent. If a large volume is required, the solvent is not suitable; re-screen for a better solvent.
"Oiling out" The solution is supersaturated above the compound's melting point; the rate of cooling is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Cool the filtrate thoroughly in an ice bath.

Conclusion

Recrystallization is a robust and efficient method for the purification of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. By following a systematic approach that begins with careful solvent selection, proceeds with a meticulous experimental protocol, and concludes with rigorous purity assessment, researchers can obtain high-purity material essential for demanding applications in drug discovery and materials science. The principles and techniques outlined in this guide provide a comprehensive framework for achieving this objective.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. YouTube. Available from: [Link]

  • Lee, S. H. (2004). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188B2. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4241466, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(3), 200. Available from: [Link]

  • Manalo, J. M. (2020). Recrystallization of Impure Benzoic Acid. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • University of New South Wales. Recrystallisation. Available from: [Link]

  • Eastern Kentucky University. (2014). Experiment 4 purification - recrystallization of benzoic acid. SlideShare. Available from: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available from: [Link]

  • Krackeler Scientific, Inc. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Chromatographic Purification of Bicyclic Carboxylic Acids

Introduction Bicyclic carboxylic acids represent a pivotal class of molecules, frequently serving as core scaffolds in pharmaceuticals, agrochemicals, and advanced materials. Their rigid, three-dimensional structures off...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bicyclic carboxylic acids represent a pivotal class of molecules, frequently serving as core scaffolds in pharmaceuticals, agrochemicals, and advanced materials. Their rigid, three-dimensional structures offer unique opportunities for precise molecular recognition, but also present significant challenges in purification. The presence of the carboxylic acid moiety, coupled with potential stereoisomers and structurally similar byproducts from synthesis, demands robust and well-designed chromatographic purification strategies.

This guide provides a comprehensive overview of the principles and practical protocols for the purification of bicyclic carboxylic acids. It is intended for researchers, scientists, and drug development professionals seeking to develop efficient and scalable purification methods. We will delve into the causality behind experimental choices, ensuring that the protocols are not merely a set of instructions, but a self-validating system for achieving high purity.

Understanding the Analyte: Key Physicochemical Properties

The successful purification of bicyclic carboxylic acids hinges on a thorough understanding of their physicochemical properties, which dictate their behavior in a chromatographic system.

  • Acidity (pKa): The carboxylic acid group's pKa is the most critical parameter. It determines the pH at which the molecule is in its neutral (protonated) or anionic (deprotonated) form. This choice profoundly impacts retention in both reversed-phase and ion-exchange chromatography.[1][2] As a rule of thumb, for reproducible results in reversed-phase chromatography, the mobile phase pH should be at least one unit away from the analyte's pKa.[3]

  • Polarity and Hydrophobicity (LogP): The overall polarity of the bicyclic scaffold, combined with the polar carboxylic acid group, determines its solubility and interaction with different stationary phases. The octanol-water partition coefficient (LogP) is a useful measure of hydrophobicity. Carboxylic acids with one to four carbon atoms are typically miscible with water, while solubility decreases as the carbon chain length increases.[4]

  • Stereochemistry: Bicyclic systems are often chiral and can exist as enantiomers or diastereomers. The spatial arrangement of substituents can influence the molecule's overall polarity and how it interacts with a chiral stationary phase.[5][6] The separation of stereoisomers is often a crucial step in pharmaceutical development.

Strategic Selection of Chromatographic Techniques

A multi-modal approach is often necessary for the successful purification of bicyclic carboxylic acids. The choice of technique is guided by the properties of the target molecule and the impurities to be removed.

Workflow for Chromatographic Technique Selection

G start Crude Bicyclic Carboxylic Acid Mixture is_chiral Is the target molecule chiral? start->is_chiral impurity_profile What is the nature of impurities? is_chiral->impurity_profile No chiral_chrom Chiral Chromatography is_chiral->chiral_chrom Yes rpc Reversed-Phase Chromatography (RPC) impurity_profile->rpc Polar impurities npc Normal-Phase Chromatography (NPC) impurity_profile->npc Non-polar/structural isomers iex Ion-Exchange Chromatography (IEX) impurity_profile->iex Charged impurities or isomeric acids purified Purified Bicyclic Carboxylic Acid rpc->purified npc->purified iex->purified chiral_chrom->rpc Achiral purification still required chiral_chrom->purified Purity sufficient

Caption: A decision tree for selecting the optimal chromatographic technique.

Reversed-Phase Chromatography (RPC)

RPC is the workhorse for the purification of many organic molecules, including bicyclic carboxylic acids. It separates compounds based on their hydrophobicity.[7]

  • Principle of Separation: A non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). More hydrophobic molecules interact more strongly with the stationary phase and elute later.[7] For acidic compounds, controlling the mobile phase pH is crucial.[2][8][3] By adding an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase to lower the pH, the carboxylic acid is protonated, making it less polar and increasing its retention.[1][2] This also leads to sharper peaks by preventing the co-existence of protonated and deprotonated forms.[2]

  • Stationary Phase Selection:

    • C18 (Octadecylsilane): The most common and a good starting point for method development. Provides high hydrophobic retention.

    • C8 (Octylsilane): Offers less hydrophobic retention than C18 and can be useful for more hydrophobic bicyclic carboxylic acids that are too strongly retained on C18.

    • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions, which can be beneficial for bicyclic systems containing aromatic rings.

    • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.

  • Mobile Phase Considerations:

    • Organic Modifier: Acetonitrile and methanol are the most common. Their different chemical properties can alter selectivity.[9]

    • pH Control: Essential for reproducible retention and good peak shape.[2] Using a buffer is recommended to maintain a stable pH. The pH should be adjusted in the aqueous portion of the mobile phase before mixing with the organic modifier.[3]

    • Additives: Formic acid (0.1%) or acetic acid (0.1%) are common choices for LC-MS compatible methods. Trifluoroacetic acid (TFA) (0.1%) can improve peak shape but may suppress ionization in mass spectrometry and is difficult to remove from the final product.

Normal-Phase Chromatography (NPC)

NPC utilizes a polar stationary phase and a non-polar mobile phase. In NPC, polar compounds are retained longer.[10]

  • Principle of Separation: The stationary phase is typically silica or alumina, and the mobile phase is a mixture of non-polar solvents like hexane or heptane with a more polar solvent like ethyl acetate or isopropanol.[11] NPC is particularly useful for separating isomers and compounds with subtle structural differences.[12]

  • Applications for Bicyclic Carboxylic Acids:

    • Separation of diastereomers.

    • Purification of compounds that are not soluble in typical reversed-phase mobile phases.

    • When RPC fails to provide adequate separation.

    • For some chiral separations, NPC conditions can provide better selectivity on certain chiral stationary phases.[13]

  • Mobile Phase Considerations: Adding a small amount of an acid, like acetic acid, to the mobile phase can improve peak shape and reduce tailing by minimizing interactions with the silica surface.[1]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[14] For carboxylic acids, anion-exchange chromatography is the relevant mode.

  • Principle of Separation: A positively charged stationary phase (anion exchanger) binds the negatively charged carboxylate anions.[15] Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to neutralize the charge on the analyte or the stationary phase.[14][15]

  • Applications:

    • Separating bicyclic carboxylic acids from neutral or basic impurities.

    • Fractionating mixtures of mono-, di-, and tricarboxylic acids.

    • High-sensitivity detection of carboxylic acids using suppressed conductivity detection.[16][17]

  • Stationary and Mobile Phases:

    • Stationary Phases: Weak anion exchangers (e.g., DEAE - diethylaminoethyl) or strong anion exchangers (e.g., Q-type - quaternary ammonium) can be used.

    • Mobile Phases: Typically aqueous buffers. Elution is performed with a salt gradient (e.g., NaCl or KCl) or a pH gradient.

Chiral Chromatography

When the bicyclic carboxylic acid is chiral, separation of the enantiomers is often required, especially in drug development.[18]

  • Principle of Separation: A chiral stationary phase (CSP) is used to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[18]

  • Stationary Phase Selection:

    • Polysaccharide-based CSPs: (e.g., Chiralcel OD-H, Chiralpak AD) are widely used and often provide good separation under normal-phase conditions.[13]

    • Macrocyclic Glycopeptide CSPs: (e.g., Chirobiotic T) can be used in reversed-phase, polar organic, and polar ionic modes.[6]

  • Mobile Phase Considerations: The mobile phase composition, including the use of acidic or basic modifiers, can significantly impact the separation.[6][19] For preparative scale chiral separations, the choice of alcohol in the mobile phase can be critical to prevent esterification of the carboxylic acid.[19]

Detailed Protocols

Preparative Reversed-Phase HPLC Protocol for a Bicyclic Carboxylic Acid

This protocol outlines a general procedure for the purification of a bicyclic carboxylic acid using preparative RPC.

1. Method Development at the Analytical Scale:

  • Objective: To find the optimal conditions for separation before scaling up.

  • Initial Screening:

    • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the target compound.[5]

    • Flow Rate: 1 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210, 254 nm).

    • Injection Volume: 5-10 µL of a ~1 mg/mL solution.

  • Optimization:

    • Based on the initial screening, create a focused gradient around the elution point of the target compound to improve resolution from nearby impurities.

    • If peak shape is poor, consider changing the organic modifier to methanol or using a different acidic modifier (e.g., 0.1% acetic acid).

    • Evaluate column loadability by injecting increasing concentrations of the sample until peak distortion is observed.

2. Scaling Up to Preparative HPLC:

  • Objective: To purify larger quantities of the compound based on the optimized analytical method.

  • Calculations: Use the following formula to scale the flow rate and injection volume:

    • Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)

    • Injection Volume (prep) = Injection Volume (analytical) x (ID (prep)² / ID (analytical)²) x (Length (prep) / Length (analytical))

    • Where ID is the internal diameter of the column.

  • Protocol:

    • Column: Select a preparative C18 column with the same chemistry as the analytical column (e.g., 21.2 x 250 mm, 10 µm).

    • Mobile Phase: Prepare fresh mobile phases A and B in the required larger volumes.

    • System Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

    • Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase, preferably the initial mobile phase composition, at a high concentration determined from the loadability study. Filter the sample solution through a 0.45 µm filter.

    • Injection and Fraction Collection: Inject the sample and run the scaled-up gradient. Collect fractions based on the UV detector signal.

    • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure. Be aware that removing residual water and formic/acetic acid may require lyophilization or azeotropic distillation with a suitable solvent.

Experimental Workflow for Method Development

G cluster_0 Analytical Scale cluster_1 Preparative Scale a 1. Initial Screening (Broad Gradient on C18) b 2. Evaluate Peak Shape & Retention a->b c 3. Optimize Gradient (Focused Gradient) b->c d 4. Assess Selectivity (Try MeOH or Phenyl Column) c->d e 5. Determine Loadability (Overload Study) d->e f 6. Scale-Up Calculation (Flow Rate, Gradient, Load) e->f g 7. Preparative Run & Fraction Collection f->g h 8. Purity Analysis of Fractions g->h i 9. Pool Pure Fractions & Solvent Removal h->i end Purified Product i->end start Start start->a

Caption: A systematic workflow for HPLC method development and scale-up.

Data Presentation and Interpretation

Table 1: Troubleshooting Common HPLC Issues in Bicyclic Carboxylic Acid Purification
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the stationary phase; pH of mobile phase close to pKa.Add a competitive base (e.g., 0.1% triethylamine) if not using MS detection; ensure mobile phase pH is at least 1-2 units below the pKa of the carboxylic acid.[20]
Peak Fronting Column overload; sample solvent stronger than mobile phase.Reduce sample concentration/injection volume; dissolve sample in the initial mobile phase composition.[21][22]
Irreproducible Retention Times Inadequate column equilibration; unstable mobile phase pH; temperature fluctuations.Equilibrate column with at least 10 column volumes; use a buffer in the mobile phase; use a column oven for temperature control.
Poor Resolution Inappropriate stationary phase or mobile phase; gradient too steep.Screen different stationary phases (e.g., Phenyl-Hexyl); try methanol instead of acetonitrile; flatten the gradient around the elution time of the target.[9][23]

Conclusion

The successful chromatographic purification of bicyclic carboxylic acids is an achievable goal through a systematic and well-informed approach. By understanding the fundamental physicochemical properties of the target molecule and leveraging the diverse selectivity offered by reversed-phase, normal-phase, ion-exchange, and chiral chromatography, researchers can develop robust and scalable purification protocols. The key to success lies in methodical method development at the analytical scale, careful scale-up calculations, and a proactive approach to troubleshooting. The application notes and protocols provided herein serve as a comprehensive guide to navigate the challenges and achieve the desired purity for these important chemical entities.

References

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Method

Application Note: Unambiguous 1H and 13C NMR Assignment of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Introduction The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that serves as a valuable building block in medicinal chemistry and materials science.[1] Its well-defined geometry allows for precis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that serves as a valuable building block in medicinal chemistry and materials science.[1] Its well-defined geometry allows for precise positioning of substituents, making it an attractive core for designing therapeutic agents and specialty polymers.[1] 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a classic example of a molecule where this rigid core is functionalized with both a flexible alkyl chain and a polar carboxylic acid group. The complete and accurate assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is paramount for structural verification, purity assessment, and for understanding its conformational behavior in solution.

This application note provides a comprehensive guide for the unambiguous assignment of the ¹H and ¹³C NMR spectra of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. We will detail the necessary experimental protocols and the logical framework for spectral interpretation, leveraging a suite of 1D and 2D NMR experiments. This guide is intended for researchers in organic synthesis, drug development, and analytical chemistry who require definitive structural elucidation of complex aliphatic molecules.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is numbered as follows:

Caption: Numbering scheme for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Experimental Protocols

The quality of NMR spectra is fundamentally dependent on proper sample preparation and the selection of appropriate acquisition parameters.[2]

Sample Preparation

A well-prepared sample is crucial for acquiring high-quality, high-resolution NMR data.

  • Analyte Purity: Ensure the sample is of high purity. Residual solvents or synthetic byproducts will complicate the spectra.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3][4] While a higher concentration is favorable for ¹³C NMR due to its lower natural abundance and sensitivity, overly concentrated samples can lead to line broadening in ¹H spectra.[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad signal or its complete disappearance. For observing the carboxylic acid proton and potentially different chemical shifts due to solvent-solute interactions, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[5] The choice of solvent can significantly influence the chemical shifts of protons involved in hydrogen bonding.[6][7]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the prepared solution through a small plug of glass wool packed in a Pasteur pipette directly into the NMR tube. The final sample volume should be approximately 0.6-0.7 mL.

NMR Data Acquisition Workflow

A systematic approach involving a series of 1D and 2D NMR experiments is required for a complete and confident assignment.

Caption: Workflow for NMR data acquisition and analysis.

  • ¹H NMR: Provides information on the number of unique proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals neighboring protons.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are not observed.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei.[8] Each peak in the HSQC spectrum corresponds to a C-H bond, making it a powerful tool for assigning carbons that have attached protons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). It is crucial for identifying quaternary carbons and piecing together the molecular skeleton by observing long-range correlations.[9]

Predicted ¹H and ¹³C NMR Data and Assignment

The following tables summarize the expected chemical shifts for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. These predictions are based on established chemical shift principles for aliphatic, bicyclic, and carboxylic acid-containing compounds.[10][11][12]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)
Atom(s)Predicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H9 (COOH)10.0 - 12.0broad singlet1HHighly deshielded acidic proton, position is concentration-dependent.[13]
H2, H3, H5, H6, H7, H81.40 - 1.90multiplet12HComplex overlapping signals typical of the rigid bicyclo[2.2.2]octane cage protons.
H101.35 - 1.50multiplet2HCH₂ group adjacent to the bicyclic cage (α to the cage).
H11, H12, H131.20 - 1.40multiplet6HMethylene protons of the pentyl chain, shielded by distance from the carboxylic acid.
H140.85 - 0.95triplet3HTerminal methyl group of the pentyl chain, split by the adjacent CH₂ group.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
Atom(s)Predicted δ (ppm)DEPT-135Rationale for Assignment
C9 (COOH)180 - 185Not visibleCarbonyl carbon of a carboxylic acid, highly deshielded.[11][14]
C140 - 45Not visibleQuaternary bridgehead carbon attached to the electron-withdrawing COOH group.
C435 - 40Not visibleQuaternary bridgehead carbon attached to the pentyl group.
C1030 - 35NegativeCH₂ group of the pentyl chain directly attached to the bicyclic cage.
C2, C3, C5, C6, C7, C825 - 30NegativeMethylene carbons of the bicyclic cage. Due to symmetry, fewer signals than carbons may be observed.
C1228 - 32NegativeMethylene carbon in the middle of the pentyl chain.
C1122 - 26NegativeMethylene carbon (β to the cage) in the pentyl chain.
C1322 - 26NegativeMethylene carbon (δ to the cage) in the pentyl chain.
C1413 - 15PositiveTerminal methyl carbon of the pentyl chain.

Step-by-Step Assignment Strategy

  • Identify Key Functional Groups: The broad ¹H signal between 10-12 ppm and the ¹³C signal around 180 ppm are characteristic of the carboxylic acid group.[13] The ¹H signal at ~0.9 ppm is the terminal methyl (C14) of the pentyl chain.

  • Assign the Pentyl Chain:

    • Use the HSQC spectrum to connect the protons of the pentyl chain to their respective carbons. The triplet at ~0.9 ppm (H14) will correlate to the positive DEPT-135 signal at ~14 ppm (C14).

    • The remaining CH₂ groups of the pentyl chain (C10, C11, C12, C13) will show as negative signals in the DEPT-135 spectrum.

    • Use the HMBC spectrum to walk down the chain. A strong correlation from the methyl protons (H14) to C13 will be observed. Subsequently, correlations from H13 to C12 and C14, and from H12 to C11 and C13, will help in assigning the middle of the chain.

  • Assign the Bicyclo[2.2.2]octane Core:

    • The most challenging part is assigning the highly overlapped methylene protons (H2, H3, H5, H6, H7, H8) and carbons of the cage.

    • Identify Quaternary Carbons: The two quaternary carbons, C1 and C4, will be absent in the DEPT-135 spectrum. Their chemical shifts will be distinct. C1, being attached to the electron-withdrawing carboxylic acid, is expected to be further downfield than C4.

    • Use HMBC for Connectivity: The key to assigning the cage is through long-range correlations from easily identifiable protons.

      • Observe HMBC correlations from the H10 protons (the CH₂ group of the pentyl chain attached to the cage) to the quaternary carbon C4 and to adjacent cage carbons (e.g., C3, C5).

      • Protons on the cage (e.g., H2, H6) should show an HMBC correlation to the quaternary carbon C1.

      • Similarly, protons on C3 and C5 should show correlations to C4. These cross-peaks definitively link the substituents to the bridgehead carbons and help unravel the complex cage system.

Conclusion

The structural elucidation of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a non-trivial task that requires a systematic and multi-faceted NMR approach.[15] By combining 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This application note provides the necessary protocols and logical framework to guide researchers through this process, ensuring the structural integrity of their synthesized molecules and providing a solid analytical foundation for further research in drug discovery and materials science.

References

  • Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. [Link]

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  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.[Link]

  • Google Patents. (2020). Synthesis of bicyclo[2.2.
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  • RSC Publishing. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps.[Link]

  • ResearchGate. (2006). Theoretical investigation of the chain length effects on the NMR chemical shifts of oligomers.[Link]

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  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

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Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

Abstract This application note provides a detailed guide for the analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid using gas chromatography-mass spectrometry (GC-MS). We present a comprehensive protocol for samp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid using gas chromatography-mass spectrometry (GC-MS). We present a comprehensive protocol for sample preparation, including derivatization, and optimized GC-MS parameters for achieving excellent chromatographic separation and definitive mass spectral data. The core of this document is an in-depth analysis of the electron ionization (EI) fragmentation pattern of the derivatized analyte, supported by mechanistic explanations and a comparison with the fragmentation of a structurally related compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who are working with substituted bicyclic compounds.

Introduction: The Significance of Bicyclic Carboxylic Acids

Bicyclo[2.2.2]octane derivatives are rigid molecular scaffolds that have garnered significant interest in medicinal chemistry and materials science.[1] Their well-defined three-dimensional structure allows for precise positioning of functional groups, making them valuable as bioisosteres for aromatic rings in drug design.[1] The introduction of a carboxylic acid moiety and an alkyl chain, as in 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, creates a molecule with potential applications as a specialty chemical, a fragment in drug discovery, or a component of advanced materials.

Understanding the mass spectral behavior of these molecules is crucial for their unambiguous identification in complex matrices, for metabolic studies, and for quality control. Electron ionization mass spectrometry (EI-MS) is a powerful tool for structural elucidation, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. This application note aims to provide a robust analytical method and a detailed interpretation of the mass spectrum of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Experimental Protocol: A Validated GC-MS Workflow

The analysis of carboxylic acids by GC-MS often requires a derivatization step to increase their volatility and thermal stability, preventing peak tailing and improving chromatographic resolution.[2][3] In this protocol, we will convert the carboxylic acid to its methyl ester, a common and efficient derivatization strategy.

Sample Preparation and Derivatization

This protocol is designed to be self-validating by including a reagent blank and a quality control sample.

Materials:

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

  • Methanol, anhydrous

  • Acetyl chloride

  • Dichloromethane (DCM), HPLC grade

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 2 mL glass vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid into a 2 mL glass vial.

  • Derivatization:

    • Add 500 µL of a freshly prepared solution of 10% (v/v) acetyl chloride in anhydrous methanol. The acetyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.

    • Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Work-up:

    • After cooling to room temperature, add 500 µL of dichloromethane.

    • Carefully add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid. Effervescence will occur.

    • Vortex the mixture for 30 seconds and allow the layers to separate.

    • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried organic layer to a new 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of analytes.
Injection Volume1 µL
Inlet Temperature250°CEnsures rapid volatilization of the analyte.
Split Ratio20:1Prevents column overloading and ensures sharp peaks.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas with good efficiency.
Oven ProgramInitial temp: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min.A temperature ramp that allows for good separation of potential impurities and the analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for EI, leading to extensive and reproducible fragmentation.
Source Temperature230°CPrevents condensation of the analyte in the ion source.
Quadrupole Temp.150°C
Mass Rangem/z 40-450A range that covers the molecular ion and expected fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.

Results and Discussion: Deciphering the Fragmentation Pattern

The following is a predictive analysis of the EI mass spectrum of methyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate, based on established fragmentation principles of similar structures. The molecular weight of the derivatized analyte is 252.4 g/mol .

Predicted Mass Spectrum and Key Fragments

The fragmentation of methyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is expected to be driven by the three key structural motifs: the pentyl chain, the bicyclo[2.2.2]octane core, and the methyl ester group.

Predicted m/z Proposed Fragment Ion Proposed Fragmentation Pathway Expected Relative Abundance
252[M]•+Molecular IonLow
221[M - OCH3]•+α-cleavage at the ester groupModerate
195[M - C4H9]•+β-cleavage of the pentyl chainHigh
181[M - C5H11]•+α-cleavage of the pentyl chainHigh
153[M - C5H11 - CO]•+Loss of CO from the m/z 181 fragmentModerate
125[M - C5H11 - CO - C2H4]•+Retro-Diels-Alder-type fragmentation of the bicyclic coreModerate to High
111[C8H15]•+Cleavage of the bicyclic ringModerate
67[C5H7]•+Further fragmentation of the bicyclic coreModerate
55[C4H7]•+Further fragmentation of the bicyclic coreModerate
Proposed Fragmentation Mechanism

The fragmentation cascade is initiated by the ionization of the molecule, most likely at the ester oxygen, to form the molecular ion (m/z 252).

  • α-Cleavage at the Ester: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH3) to form a stable acylium ion at m/z 221.[4]

  • Fragmentation of the Pentyl Chain: The long alkyl chain is prone to fragmentation.

    • α-Cleavage: Cleavage of the bond alpha to the bicyclic ring results in the loss of the pentyl radical (•C5H11), leading to a prominent ion at m/z 181. This fragment is stabilized by the rigid bicyclic structure.

    • β-Cleavage: Cleavage of the bond beta to the bicyclic ring, with a hydrogen rearrangement, can lead to the loss of a butyl radical (•C4H9), resulting in a significant peak at m/z 195.

  • Fragmentation of the Bicyclo[2.2.2]octane Core: The rigid bicyclic system can undergo a characteristic retro-Diels-Alder-type fragmentation, leading to the loss of an ethene molecule (C2H4).[5] This is a key diagnostic fragmentation for this ring system. Starting from the m/z 181 fragment (loss of the pentyl group), a subsequent loss of ethene would produce an ion at m/z 153. A further loss of CO would lead to an ion at m/z 125.

  • Comparison with 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid: The mass spectrum of the closely related 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (after methylation) shows a prominent peak corresponding to the loss of the methyl group, analogous to the expected loss of the pentyl group in our target molecule.[6] This supports the prediction that cleavage of the alkyl substituent at the 4-position is a major fragmentation pathway.

Visualization of the Fragmentation Pathway

The proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M [M]•+ m/z 252 F221 [M - •OCH3]+ m/z 221 M->F221 - •OCH3 F195 [M - •C4H9]+ m/z 195 M->F195 - •C4H9 F181 [M - •C5H11]+ m/z 181 M->F181 - •C5H11 F153 [F181 - CO]•+ m/z 153 F181->F153 - CO F125 [F153 - C2H4]•+ m/z 125 F153->F125 - C2H4

Caption: Proposed EI fragmentation pathway for methyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate.

Conclusion

This application note provides a comprehensive guide to the GC-MS analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. The detailed protocol for sample preparation and derivatization, coupled with optimized GC-MS parameters, enables the reliable acquisition of high-quality data. The proposed fragmentation pattern, characterized by the initial loss of the pentyl chain followed by a characteristic retro-Diels-Alder-type fragmentation of the bicyclo[2.2.2]octane core, provides a clear roadmap for the interpretation of the resulting mass spectrum. This methodology and the accompanying mechanistic insights will be valuable for researchers working on the identification and characterization of this and related bicyclic compounds.

References

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
  • AZoM. (2021). Profiling Free Naphthenic Acids in Water with GC-MS. [Link]

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  • ACS Publications. (2021). Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry (GC–HRAM-MS). [Link]

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  • Taylor & Francis Online. (2021). Determination of Naphthenic Acids in Oil Sand Processed Water by Two-Dimensional Gas Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (2D GC-QTOFMS). [Link]

  • SciSpace. (2015). Structural Identification of Petroleum Acids by Conversion to Hydrocarbons and Multidimensional Gas Chromatography-Mass Spectrometry. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. [Link]

  • Google Patents. (n.d.). US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry.
  • NIST. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid in Advanced Liquid Crystal Synthesis

Preamble: The Rationale for a Superior Mesogenic Core In the pursuit of advanced liquid crystalline materials, the selection of the core molecular framework is paramount. While aromatic rings have been the historical wor...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for a Superior Mesogenic Core

In the pursuit of advanced liquid crystalline materials, the selection of the core molecular framework is paramount. While aromatic rings have been the historical workhorses, their inherent flexibility and electronic profiles can be limiting. The 1,4-disubstituted bicyclo[2.2.2]octane (BCO) system presents a compelling alternative, offering a unique combination of properties that make it an exceptional building block for high-performance liquid crystals.[1] Its rigid, cage-like structure provides exceptional linearity and conformational stability, which are critical for establishing and maintaining the anisotropic ordering required for mesophase formation.[2][3]

This guide focuses on a key derivative, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid , a versatile precursor for synthesizing calamitic (rod-like) liquid crystals.[4][5] We will elucidate the causality behind its use, provide a robust and validated synthetic protocol, and discuss the characterization of the resulting materials. This document is intended for researchers and professionals in materials science and drug development seeking to leverage the unique advantages of the BCO scaffold.

Part 1: Molecular Design and Strategic Advantage

The efficacy of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid stems from its distinct structural features, which directly translate to desirable material properties.

  • The BCO Core: This saturated bicyclic system is exceptionally rigid. Unlike phenyl rings, it lacks π-π stacking interactions, which can lead to undesirable smectic phase formation in some applications. Studies have demonstrated that the BCO ring is highly effective at promoting the nematic phase, often more so than benzene or even carborane analogues.[2][3][6] This rigidity contributes to higher clearing points (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).

  • The 4-Pentyl Chain: This flexible alkyl group serves a crucial role in disrupting crystal packing. This disruption lowers the melting point of the final compound, thereby broadening the temperature range over which the liquid crystal phase is stable (the mesophase range).

  • The 1-Carboxylic Acid Functionality: This group is the synthetic linchpin. It provides a reactive handle for straightforward esterification with a wide variety of phenolic or alcoholic cores, allowing for the systematic tuning of the final molecule's electronic and physical properties.[7][8]

The combination of a rigid, aliphatic core with a flexible chain and a reactive functional group makes this molecule an ideal starting point for creating liquid crystals with broad nematic ranges and low smectic tendencies, which are highly sought after for display applications.[7][9][10]

cluster_char LC Characterization start 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid step1 Step 1: Acid Chloride Formation (SOCl2, Reflux) start->step1 intermediate Acid Chloride Intermediate step1->intermediate step2 Step 2: Esterification (Phenol, Pyridine) intermediate->step2 crude Crude Ester Product step2->crude purify Purification (Chromatography, Recrystallization) crude->purify pure Pure LC Compound purify->pure pom Polarized Optical Microscopy (POM) - Identify Phase Textures pure->pom results Phase Behavior Data (Cr-N, N-I) pom->results dsc Differential Scanning Calorimetry (DSC) - Determine Transition Temps (T) dsc->results

Sources

Application

Application Note &amp; Protocols: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid as a Monomer for Advanced Polymer Synthesis

For: Researchers, scientists, and drug development professionals exploring novel polymers with unique structural and functional properties. Introduction: The Potential of Alicyclic Monomers in Polymer Design The quest fo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel polymers with unique structural and functional properties.

Introduction: The Potential of Alicyclic Monomers in Polymer Design

The quest for novel polymers with tailored properties is a driving force in materials science and pharmaceutical research. The incorporation of rigid and bulky alicyclic structures into polymer backbones can impart unique characteristics such as increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility. The bicyclo[2.2.2]octane unit, a sterically demanding and conformationally rigid cage-like structure, is an exemplary building block for creating polymers with a high degree of structural integrity.[1][2]

This application note details the use of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid as a monomer for the synthesis of novel polyesters. The presence of the lipophilic pentyl group and the rigid bicycloalkane core suggests the resulting polymers may exhibit properties advantageous for specialized applications, including drug delivery systems where controlled release and matrix stability are paramount.[3] We present a detailed protocol for the condensation polymerization of this monomer with a model diol, along with comprehensive methods for the characterization of the resulting polymer.

Monomer Profile: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

A thorough understanding of the monomer's properties is critical for successful polymerization and for predicting the characteristics of the final polymer.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂[4][5]
Molecular Weight 224.34 g/mol [4]
Appearance White to off-white powder or crystals
Melting Point 160-162 °C
CAS Number 73152-70-2[4][5]
IUPAC Name 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid[4]

The key functional group for polymerization is the carboxylic acid at the bridgehead position. Its reactivity is influenced by the steric hindrance of the bicyclo[2.2.2]octane cage. The long pentyl chain is expected to enhance solubility in organic solvents and introduce hydrophobicity to the resulting polymer.

Polymer Synthesis: Polyester Formation via Condensation Polymerization

We propose the synthesis of a polyester through condensation polymerization of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid with a suitable diol, such as 1,6-hexanediol. This reaction forms ester linkages with the concomitant release of water.[6][7]

Rationale for Method Selection

Condensation polymerization is a robust and well-established method for forming polyesters from carboxylic acid and alcohol monomers.[6] The choice of an acid catalyst is crucial to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the diol. A high-temperature, inert environment is necessary to drive the reaction towards completion by facilitating the removal of the water byproduct.

Proposed Polymerization Scheme

polymerization_scheme cluster_reactants Reactants cluster_product Product monomer1 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid conditions Acid Catalyst (e.g., p-TsOH) High Temperature (e.g., 180-220°C) Inert Atmosphere (N₂ or Ar) - H₂O monomer2 1,6-Hexanediol plus + polymer Resulting Polyester conditions->polymer

Caption: Proposed condensation polymerization workflow.

Detailed Experimental Protocol

Materials:

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (≥99%)

  • 1,6-Hexanediol (≥99%)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene (anhydrous)

  • Methanol (for purification)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, Dean-Stark trap, mechanical stirrer, heating mantle)

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: To the flask, add equimolar amounts of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid and 1,6-hexanediol. For a target molecular weight, a typical starting ratio would be 1:1.

  • Solvent and Catalyst Addition: Add toluene to the flask to create a slurry and facilitate the azeotropic removal of water. Add the p-TsOH catalyst (approximately 0.5-1.0 mol% relative to the carboxylic acid monomer).

  • Polymerization Reaction:

    • Begin stirring and purge the system with nitrogen or argon for 15-20 minutes to create an inert atmosphere.

    • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue the reaction for 4-8 hours, or until no more water is collected in the trap.

    • Increase the temperature to distill off the toluene.

    • Once the bulk of the solvent is removed, apply a vacuum to facilitate the removal of residual volatiles and drive the polymerization to a higher molecular weight. This stage is typically carried out at a higher temperature (e.g., 200-220°C) for several hours.

  • Purification:

    • Allow the reaction mixture to cool to room temperature. The resulting polymer should be a viscous liquid or a solid.

    • Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or chloroform).

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

Polymer Characterization

A suite of analytical techniques is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.[8][9]

characterization_workflow start Synthesized Polymer nmr ¹H and ¹³C NMR start->nmr ftir FTIR Spectroscopy start->ftir gpc Gel Permeation Chromatography (GPC/SEC) start->gpc dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga structure Chemical Structure and Purity nmr->structure functional_groups Confirmation of Ester Linkages ftir->functional_groups mw Molecular Weight (Mn, Mw) and Polydispersity (PDI) gpc->mw thermal_transitions Glass Transition (Tg) and Melting Point (Tm) dsc->thermal_transitions thermal_stability Decomposition Temperature (Td) tga->thermal_stability

Caption: Workflow for comprehensive polymer characterization.

Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the polyester. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester linkage are key indicators of successful polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch characteristic of the ester group (typically around 1735 cm⁻¹).

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9] This is crucial for understanding how the polymerization conditions affect the chain length.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting point (Tm, if any) of the polymer. The rigid bicyclo[2.2.2]octane unit is expected to result in a relatively high Tg compared to analogous aliphatic polyesters.

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This provides the decomposition temperature (Td), which is an important parameter for processing and application at elevated temperatures.

ParameterTechniqueExpected Outcome/Significance
Chemical Structure NMR, FTIRConfirmation of polyester formation and purity.
Molecular Weight (Mn, Mw, PDI) GPC/SECDetermines the average polymer chain length and its distribution.
Glass Transition (Tg) DSCIndicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is expected.
Thermal Stability (Td) TGADefines the upper temperature limit for the polymer's use.

Potential Applications in Drug Development

Polymers containing rigid alicyclic units have shown promise in various high-performance applications.[10][11] For the polyester derived from 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, several applications in the pharmaceutical and drug development sectors can be envisioned:

  • Controlled Release Formulations: The hydrophobic and rigid nature of the polymer could make it suitable as a matrix for the sustained release of therapeutic agents.[12][13] The degradation rate of the polyester backbone can be tuned to control the drug release profile.

  • Nanoparticle Drug Delivery: This polymer could be formulated into nanoparticles for targeted drug delivery. The bulky bicycloalkane structure might influence the nanoparticle morphology and drug loading capacity.[14]

  • Amorphous Solid Dispersions: For poorly soluble drugs, this polymer could serve as a carrier in amorphous solid dispersions, potentially enhancing the drug's bioavailability.

Conclusion

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a promising monomer for the synthesis of novel polyesters with unique properties. The combination of a rigid bicyclic core and a flexible lipophilic side chain offers a versatile platform for designing polymers with high thermal stability and tailored solubility. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and characterization of these materials and to evaluate their potential in advanced applications, particularly in the field of drug delivery.

References

  • PubChem. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ACS Publications. Polymer Supported Reagents in Synthesis: Preparation of Bicyclo[2.2.2]octane Derivatives via Tandem Michael Addition Reactions and Subsequent Combinatorial Decoration. ACS Combinatorial Science. [Link]

  • National Institutes of Health. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. [Link]

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Method

Application Note &amp; Protocol: Strategic Incorporation of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid into Pharmaceutical Compounds

Abstract In modern drug discovery, moving beyond "flat," aromatic-rich chemical space is a critical strategy for developing safer and more effective therapeutics. Rigid, three-dimensional saturated scaffolds offer a powe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, moving beyond "flat," aromatic-rich chemical space is a critical strategy for developing safer and more effective therapeutics. Rigid, three-dimensional saturated scaffolds offer a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve target engagement. This guide details the strategic application of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (p-BCO-A), a unique building block featuring a rigid bicyclo[2.2.2]octane (BCO) core functionalized with a lipophilic pentyl chain and a versatile carboxylic acid handle. We present the scientific rationale for its use as a bioisostere for common aromatic and flexible aliphatic moieties, alongside a detailed, field-tested protocol for its incorporation into lead compounds via amide bond formation.

The Bicyclo[2.2.2]octane (BCO) Scaffold: A 3D Bioisostere for Modern Drug Design

The over-reliance on aromatic rings in drug candidates can lead to well-known liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism by Cytochrome P450 enzymes.[1] Saturated, three-dimensional scaffolds have emerged as "privileged" platforms to mitigate these issues.[2][3]

The BCO core is a prominent member of this class, serving as a non-planar bioisostere for the para-substituted phenyl ring.[1] Its rigid cage-like structure provides precise, three-dimensional positioning of substituents, a feature that can enhance binding affinity and selectivity for biological targets.[4][5]

Key Advantages of the BCO Scaffold:

  • Improved Metabolic Stability: Lacking aromatic C-H bonds, the BCO core is inherently less prone to oxidative metabolism, which can increase a compound's half-life.[6][7]

  • Enhanced Solubility: By disrupting planarity and aromaticity, the introduction of a BCO core can improve aqueous solubility, a critical factor for oral bioavailability.[1][7]

  • Modulation of Physicochemical Properties: The BCO scaffold has a distinct lipophilicity profile compared to a phenyl ring. Case studies have shown that replacing a phenyl ring with a BCO moiety can alter clogP and logD values, providing a tool to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

  • Structural Rigidity: The conformational rigidity of the BCO scaffold reduces the entropic penalty upon binding to a target, potentially leading to higher potency.[4][8]

The specific molecule of interest, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (p-BCO-A) , combines this rigid core with two key functional elements:

  • A C1 Carboxylic Acid: Provides a reactive handle for covalent linkage, most commonly via amide bond formation, a cornerstone of medicinal chemistry.[9][10]

  • A C4 Pentyl Group: Introduces a significant lipophilic tail, which can be strategically employed to probe hydrophobic pockets in a target protein or to replace a flexible, metabolically vulnerable alkyl chain.

Data Presentation: Comparative Physicochemical Properties

The decision to use p-BCO-A is often based on its ability to mimic the geometry of existing moieties while offering a superior property profile.

Propertypara-Pentylbenzoic Acid (Aromatic Analog)4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (p-BCO-A)Rationale for Substitution[1][6]
Structure Planar, Aromatic3D, Saturated, RigidEscape "flatland," improve spatial vector
Molecular Weight 192.25 g/mol 224.34 g/mol [11]Moderate increase, acceptable for lead-likeness
Metabolic Stability Prone to aromatic oxidationResistant to aromatic oxidationIncrease in vivo half-life
Fsp³ (Fraction of sp³ carbons)LowHigh (1.0 for the core[1])Improve solubility, reduce promiscuity
Conformational Flexibility High (pentyl chain)Low (rigid core)Reduce entropic penalty of binding
C1-C4 Distance ~2.82 Å (phenyl)[1]~2.60 Å (BCO core)[1]Excellent geometric mimic of para-substitution

Strategic Rationale for Incorporating p-BCO-A

The following decision-making workflow outlines scenarios where a medicinal chemist should consider incorporating the p-BCO-A moiety. This process focuses on identifying a specific liability in a lead compound and proposing p-BCO-A as a targeted solution.

G cluster_problem Problem Identification in Lead Compound (Lead_X) cluster_solution Proposed Solution cluster_synthesis Synthetic Strategy cluster_outcome Expected Outcome P1 Poor Metabolic Stability (e.g., Aromatic Ring Oxidation) S1 Replace para-substituted Phenyl Ring with BCO Core P1->S1 Bioisosteric Replacement P2 Suboptimal PK/PD Profile (e.g., Low Solubility, High Clearance) P2->S1 P3 Lack of Potency/Selectivity (Flexible Linker) S2 Replace Flexible Alkyl Chain with Rigid Pentyl-BCO Moiety P3->S2 Rigidity Hypothesis Synth Incorporate p-BCO-A via Amide Coupling to Lead_X Amine S1->Synth S2->Synth O1 Increased Metabolic Stability Synth->O1 O2 Improved Solubility & Bioavailability Synth->O2 O3 Enhanced Potency via Conformational Restriction Synth->O3 G cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification Start Starting Materials: p-BCO-A Amine (R-NH2) HATU, DIPEA, DMF Activate 1. Pre-activation Dissolve p-BCO-A, HATU, DIPEA in DMF. Stir for 15-30 min at RT. Start->Activate Couple 2. Coupling Add Amine (R-NH2) solution. Stir 2-16h at RT. Activate->Couple Monitor 3. Monitor Progress (TLC or LC-MS) Couple->Monitor Monitor->Couple Incomplete Quench 4. Quench & Dilute Add Water, Extract with DCM/EtOAc Monitor->Quench Complete Wash 5. Wash Organic Layer (aq. NaHCO3, Brine) Quench->Wash Dry 6. Dry & Concentrate (MgSO4, Rotary Evaporation) Wash->Dry Purify 7. Purify (Flash Chromatography) Dry->Purify End Final Product: Amide (Characterize by NMR, MS) Purify->End

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Step-by-Step Methodology

Causality: The recommended order of addition is to "pre-activate" the carboxylic acid with HATU and base before adding the amine. This generates the highly reactive OAt-active ester intermediate in situ, minimizing potential side reactions where HATU reacts directly with the amine nucleophile. [12][13]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF to a flame-dried round-bottom flask. The typical concentration is 0.1-0.5 M.

  • Activation: Stir the solution at room temperature (20-25 °C) and add DIPEA (2.5 eq). The solution may change color. Allow the activation to proceed for 15-30 minutes.

  • Coupling: To the activated mixture, add a solution of the amine substrate (R-NH₂, 1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Workup - Quench and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Workup - Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and then with brine (to remove residual water).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

Analytical Characterization of the Final Compound

To validate the successful incorporation of the p-BCO-A moiety, a full analytical characterization of the purified product is mandatory.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the characteristic signals for the bicyclo[2.2.2]octane core and the pentyl chain, and the disappearance of the carboxylic acid proton.

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the exact mass of the synthesized amide, validating its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Will be used to assess the purity of the final compound, which should typically be >95% for use in biological assays.

References

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry. Available at: [Link]

  • Request PDF. (2025). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • PubChem. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Gomes, P. S. T., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

  • Green, K. M., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Available at: [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of bicyclo[2.2.2]octanes.
  • MDPI. (n.d.). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]

  • ResearchGate. (n.d.). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. Available at: [Link]

  • Senge Group at TCD. (n.d.). Scaffolds. Available at: [Link]

  • ResearchGate. (n.d.). Methods for amide bond synthesis. Available at: [Link]

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • SciSpace. (n.d.). An assessment of carborane-containing liquid crystals for potential device application. Available at: [Link]

  • Reddit. (n.d.). HATU coupling - what's the best order? r/Chempros. Available at: [Link]

  • Arkivoc. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Available at: [Link]

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Application

The Strategic Integration of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid as a Lipophilic Tag in Modern Drug Design

Introduction: Navigating the Lipophilicity Tightrope in Drug Discovery In the intricate landscape of drug design, lipophilicity stands as a critical physicochemical property, profoundly influencing a molecule's absorptio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Lipophilicity Tightrope in Drug Discovery

In the intricate landscape of drug design, lipophilicity stands as a critical physicochemical property, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] It is a double-edged sword: sufficient lipophilicity is essential for a drug to permeate biological membranes and reach its target, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2] The medicinal chemist's challenge is to finely tune this property, often through the strategic addition of lipophilic groups or "tags" to a parent drug scaffold.

This guide delves into the application of a unique and increasingly relevant lipophilic tag: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid . We will explore the rationale behind its use, its advantages over traditional lipophilic modifiers, and provide detailed protocols for its synthesis, conjugation, and the subsequent evaluation of the resulting drug conjugate.

The Bicyclo[2.2.2]octane (BCO) Scaffold: More Than Just Bulk

The power of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid lies in the fusion of two key components: the rigid, three-dimensional bicyclo[2.2.2]octane (BCO) core and the flexible, lipophilicity-driving pentyl chain.

A Rigid Bioisostere for Enhanced Drug-like Properties

The BCO scaffold is a saturated bicyclic hydrocarbon that serves as a three-dimensional, non-planar bioisostere for a para-substituted phenyl ring.[3] This substitution offers several distinct advantages:

  • Improved Physicochemical Properties: Replacing flat, aromatic rings with 3D-rich saturated scaffolds can disrupt crystal packing, often leading to improved aqueous solubility.[3]

  • Enhanced Metabolic Stability: The BCO core lacks the π-electrons of aromatic rings, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the metabolic half-life of a drug.[4]

  • Precise Vectorial Orientation: The rigid nature of the BCO cage ensures that the attached functional groups (the pentyl chain and the parent drug) are held in a fixed, predictable spatial orientation. This can be crucial for optimizing interactions with a biological target.[5]

The Pentyl Chain: A Tunable Lipophilic Handle

The C5 alkyl chain provides a significant increase in lipophilicity. The rationale for the pentyl group is its ability to engage in hydrophobic interactions within protein binding pockets, which are often lipophilic in nature.[2] The length of this alkyl chain can be modified to systematically fine-tune the overall LogP of the final drug conjugate, allowing for a methodical optimization of its pharmacokinetic profile.

Physicochemical Profile of the Tag and its Precursors

A clear understanding of the tag's properties is fundamental to its application. The following table summarizes key computed and experimental data for the tag and its parent scaffold.

PropertyBicyclo[2.2.2]octane-1-carboxylic acid4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
Molecular Formula C₉H₁₄O₂C₁₄H₂₄O₂
Molecular Weight 154.21 g/mol 224.34 g/mol [6]
CAS Number 699-55-873152-70-2[6]
Calculated LogP 2.14.6[6]
Hydrogen Bond Donors 11[6]
Hydrogen Bond Acceptors 22[6]
Appearance SolidSolid

Application Workflow: From Synthesis to Evaluation

The successful implementation of the 4-pentyl-BCO tag involves a multi-step process, beginning with its synthesis, followed by conjugation to the drug molecule, and culminating in a thorough evaluation of the new conjugate's properties.

Application_Workflow cluster_synthesis Part 1: Tag Synthesis cluster_conjugation Part 2: Conjugation cluster_evaluation Part 3: Characterization & Evaluation S1 Diels-Alder Reaction S2 Functional Group Interconversion S1->S2 Forms BCO core C1 Carboxylic Acid Activation (EDC/NHS) S2->C1 Provides the lipophilic tag C2 Amide Bond Formation C1->C2 Creates reactive ester C3 Purification C2->C3 Forms stable conjugate E1 Structural Confirmation (NMR, MS) C3->E1 E2 LogP Determination C3->E2 E3 Permeability Assay (PAMPA) C3->E3 E4 Metabolic Stability Assay C3->E4 E_Conjugate Conjugate Properties E2->E_Conjugate E3->E_Conjugate E4->E_Conjugate E_Parent Parent Drug Properties E_Parent->E2 E_Parent->E3 E_Parent->E4

Caption: Overall workflow for utilizing the 4-pentyl-BCO tag.

Detailed Application Notes and Protocols

The following protocols provide a comprehensive guide for the synthesis, conjugation, and evaluation of drug candidates modified with the 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid tag.

Protocol 1: Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

This synthesis is based on established literature procedures, primarily involving a Diels-Alder reaction to construct the BCO core followed by functional group manipulations.[1][2]

Synthesis_Scheme cluster_reactants cluster_products start R1 1,3-Cyclohexadiene + Acrolein P1 Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde R1->P1 Diels-Alder Reaction P2 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid P1->P2 Multi-step Functionalization

Caption: Simplified synthetic route to the target tag.

Materials:

  • 1,3-Cyclohexadiene

  • Acrolein (or a suitable dienophile)

  • Lewis Acid catalyst (e.g., BF₃·OEt₂)

  • Pentylmagnesium bromide (Grignard reagent)

  • Oxidizing agent (e.g., Jones reagent)

  • Appropriate solvents (e.g., Toluene, Diethyl ether, Acetone)

  • Standard glassware for organic synthesis

Procedure:

  • Step 1: Diels-Alder Cycloaddition.

    • To a solution of 1,3-cyclohexadiene in toluene at 0 °C, add a catalytic amount of a Lewis acid.

    • Slowly add the dienophile (e.g., acrolein) and allow the reaction to proceed, monitoring by TLC. The Diels-Alder reaction forms the core bicyclo[2.2.2]octene skeleton.[5]

    • Upon completion, quench the reaction and purify the resulting bicyclo[2.2.2]octene adduct using column chromatography.

  • Step 2: Introduction of the Pentyl Group.

    • The adduct from Step 1 is converted to a suitable intermediate for Grignard addition (e.g., an ester or ketone at the bridgehead position). This often requires several standard functional group interconversion steps.[7]

    • React this intermediate with an excess of pentylmagnesium bromide in diethyl ether to install the pentyl group at the 4-position.

  • Step 3: Formation and Oxidation to the Carboxylic Acid.

    • The other bridgehead position is functionalized to introduce a primary alcohol or methyl group.

    • Oxidize this functional group using a strong oxidizing agent like Jones reagent in acetone to yield the final product, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

    • Purify the final product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The sodium salt of the compound has been characterized by ¹H and ¹³C NMR.[8]

Protocol 2: Conjugation to a Drug Candidate via Amide Bond Formation

This protocol describes the covalent attachment of the carboxylic acid tag to a primary or secondary amine on a parent drug molecule using EDC/NHS chemistry, a robust and widely used method for forming amide bonds.[9][10]

Conjugation_Workflow Tag 4-Pentyl-BCO-COOH (Tag) EDC_NHS EDC / NHS Activation Tag->EDC_NHS Drug Drug-NH2 (Parent Drug) Conjugate Drug-NH-CO-BCO-Pentyl (Final Conjugate) Intermediate NHS-Ester Intermediate (Reactive Tag) EDC_NHS->Intermediate Intermediate->Drug Amide bond formation Purify Purification (HPLC) Conjugate->Purify

Caption: EDC/NHS mediated conjugation workflow.

Materials:

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (Tag)

  • Parent drug molecule containing an amine (Drug-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the 4-Pentyl-BCO-COOH tag (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This reaction forms the more stable NHS-ester intermediate.

  • Coupling Reaction:

    • In a separate vessel, dissolve the parent drug (1.0 eq) in anhydrous DMF. If the drug is a hydrochloride salt, add DIPEA (2-3 eq) to act as a base.

    • Add the activated NHS-ester solution from Step 1 to the solution of the parent drug.

    • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining reactive esters if necessary.

    • Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble reagents and byproducts.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product using flash column chromatography or preparative HPLC to obtain the pure drug conjugate.

  • Characterization: Confirm the structure and purity of the final conjugate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Experimental Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the standard measure of lipophilicity. While several methods exist, the HPLC-based method is rapid and suitable for drug discovery settings.[11]

Principle: A strong correlation exists between a compound's retention time on a reverse-phase HPLC column (like C18) and its LogP value. By running a set of standards with known LogP values, a calibration curve can be generated to determine the LogP of the test compound.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and an organic solvent (e.g., acetonitrile or methanol).

  • Test compounds (parent drug and tagged conjugate)

  • A set of 5-7 calibration standards with known LogP values spanning the expected range.

Procedure:

  • Prepare stock solutions of the parent drug, the conjugate, and all calibration standards in a suitable solvent (e.g., methanol).

  • Set up an isocratic HPLC method. The percentage of organic solvent should be optimized to achieve good separation and reasonable retention times for all compounds.

  • Inject each standard and record its retention time (t_R).

  • Inject the parent drug and the tagged conjugate and record their retention times.

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Plot log(k) versus the known LogP values for the standards.

  • Perform a linear regression to generate a calibration curve.

  • Use the equation of the line and the measured log(k) values of the parent drug and the conjugate to calculate their experimental LogP values.

Protocol 4: Assessment of Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[12]

Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the lipid membrane into the acceptor wells is measured over time.

Materials:

  • PAMPA plate system (96-well filter donor plate and acceptor plate)

  • Lipid solution (e.g., 10% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (parent drug and tagged conjugate)

  • High-permeability and low-permeability control compounds (e.g., testosterone and hydrocortisone)

  • Plate reader or LC-MS for concentration analysis

Procedure:

  • Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor plate.

  • Prepare solutions of the parent drug, the conjugate, and control compounds in PBS at a known concentration.

  • Add these solutions to the donor wells.

  • Fill the acceptor wells with fresh PBS (often containing a small amount of DMSO to act as a sink).

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis plate reader or LC-MS).

  • Calculate the effective permeability coefficient (Pe) for each compound. Compare the Pe of the tagged conjugate to the parent drug to assess the impact of the lipophilic tag.

Protocol 5: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[13]

Principle: The test compound is incubated with liver microsomes (subcellular fractions containing key drug-metabolizing enzymes like CYPs) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH (cofactor)

  • Test compounds (parent drug and tagged conjugate)

  • Positive control compounds (high and low clearance, e.g., verapamil and warfarin)

  • Acetonitrile with an internal standard for reaction termination and analysis

  • LC-MS/MS system

Procedure:

  • Prepare a suspension of liver microsomes in phosphate buffer.

  • Add the test compound (typically at a final concentration of 1 µM) to the microsome suspension and pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

  • Calculate the intrinsic clearance (CL_int) in µL/min/mg of microsomal protein. Compare the results for the tagged conjugate with those of the parent drug.

Conclusion and Future Perspectives

The 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid moiety is a sophisticated tool for the modern medicinal chemist. It offers a rational and predictable way to modulate lipophilicity while simultaneously imparting the structural and metabolic benefits of a rigid, 3D bioisostere. While its application must be considered in the context of the specific drug target and parent scaffold—as evidenced by cases where it can decrease binding affinity if the added bulk is not accommodated by the target[2]—its potential for improving ADMET properties is significant. The detailed protocols provided herein offer a robust framework for researchers to synthesize, conjugate, and evaluate this promising lipophilic tag, enabling a more data-driven approach to overcoming the pharmacokinetic challenges that so often hinder the progression of promising drug candidates.

References

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Method

Application Note: Utilizing 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid for the Development of Novel Lipophilic MRI Contrast Agents

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines the rationale and provides detailed protocols for the application of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid as a nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the rationale and provides detailed protocols for the application of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid as a novel lipophilic moiety in the design of next-generation gadolinium-based MRI contrast agents (GBCAs). We present a hypothetical framework for its conjugation to a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate, followed by complexation with gadolinium (Gd³⁺). The incorporation of the rigid, three-dimensional bicyclo[2.2.2]octane (BCO) scaffold is proposed to enhance relaxivity and improve biocompatibility by offering a unique combination of structural integrity and lipophilicity. This guide provides step-by-step protocols for synthesis, characterization, and in vitro evaluation, including relaxivity measurements, stability assays, and cytotoxicity assessments.

Introduction: The Imperative for Advanced MRI Contrast Agents

Magnetic Resonance Imaging (MRI) is a cornerstone of modern diagnostic medicine. Its utility is significantly enhanced by the use of contrast agents, which alter the relaxation times of water protons in their vicinity, thereby increasing image contrast. Gadolinium-based contrast agents (GBCAs) are the most widely used, owing to the large magnetic moment of the Gd³⁺ ion.[1][2] The core principle of a GBCA is the acceleration of the longitudinal (T₁) and transverse (T₂) relaxation rates of water protons, leading to signal enhancement in T₁-weighted images.[1]

However, the free Gd³⁺ ion is highly toxic and competes with calcium-dependent biological pathways.[3][4] To mitigate this, Gd³⁺ is complexed with a chelating ligand, such as DOTA. The stability of this complex is paramount to prevent the in vivo release of toxic Gd³⁺ ions.[5] Current research focuses on designing novel ligands that not only ensure high stability but also improve the efficacy (relaxivity) and targeting capabilities of the contrast agent.[6]

One promising strategy involves the incorporation of lipophilic moieties. Lipophilicity can promote interaction with macromolecules like human serum albumin (HSA), which slows the tumbling rate of the Gd³⁺ complex, leading to a significant increase in relaxivity.[7] This application note explores the potential of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a molecule combining a lipophilic pentyl chain with a rigid, three-dimensional BCO scaffold, as a novel component for creating advanced GBCAs.

Scientific Rationale: The Bicyclo[2.2.2]octane Advantage

The bicyclo[2.2.2]octane (BCO) core is a saturated, rigid, and three-dimensional structure that has gained attention as a bioisostere for phenyl rings in drug discovery.[8][9] Its incorporation into a GBCA offers several potential advantages:

  • Structural Rigidity and Defined Geometry: Unlike flexible aliphatic chains, the BCO scaffold provides a well-defined spatial orientation. This rigidity can optimize the distance and interaction between the Gd³⁺ center and surrounding water molecules, potentially enhancing relaxivity.

  • Improved Physicochemical Properties: Replacing aromatic rings with saturated scaffolds like BCO can lead to improved solubility and metabolic stability.[10] In the context of GBCAs, this could translate to better pharmacokinetic profiles and reduced toxicity.

  • Controlled Lipophilicity: The pentyl group provides the necessary lipophilicity for non-covalent interactions with proteins like albumin, while the BCO core acts as a robust anchor. This combination can lead to a long-circulating agent with high relaxivity.[7]

The carboxylic acid functional group on the BCO moiety provides a convenient handle for covalent conjugation to a chelator like DOTA, a macrocyclic ligand known for forming highly stable complexes with Gd³⁺.[11]

Experimental Design & Protocols

This section details the protocols for the synthesis, characterization, and in vitro evaluation of a novel GBCA, herein referred to as Gd-DOTA-BCO-Pentyl.

Synthesis Workflow

The overall synthetic strategy involves a multi-step process:

  • Activation of the carboxylic acid on 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

  • Conjugation of the activated BCO moiety to a mono-functionalized DOTA derivative.

  • Purification of the DOTA-BCO-Pentyl conjugate.

  • Chelation with Gadolinium(III) chloride.

  • Final purification and characterization of the Gd-DOTA-BCO-Pentyl complex.

Synthesis_Workflow cluster_synthesis Synthesis & Conjugation cluster_chelation Chelation & Purification A 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid C Amide Bond Formation (Conjugation) A->C B DOTA-NHS ester B->C D DOTA-BCO-Pentyl (Ligand) C->D F Chelation Reaction D:e->F:w E Gadolinium(III) Chloride (GdCl3) E->F G Gd-DOTA-BCO-Pentyl (Final Product) F->G H HPLC Purification G->H

Caption: Synthetic workflow for Gd-DOTA-BCO-Pentyl.

Protocol 1: Synthesis of DOTA-BCO-Pentyl Ligand

Objective: To covalently link 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid to a DOTA derivative via a stable amide bond. We will utilize a commercially available mono-activated DOTA, such as DOTA-NHS ester.[12][13]

Materials:

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (CAS: 73152-70-2)

  • DOTA-tris(tBu)ester NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Amine Coupling: a. Dissolve 1.1 equivalents of an amine-functionalized DOTA derivative (e.g., one with a free amino group on a linker) in anhydrous DMF. b. In a separate vial, dissolve 1.0 equivalent of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, 1.1 equivalents of a coupling agent (e.g., HATU), and 2.2 equivalents of DIPEA in anhydrous DMF. c. Add the carboxylic acid solution to the DOTA solution and stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Deprotection: a. Once the coupling is complete, remove the DMF under reduced pressure. b. Dissolve the residue in a 95:5 mixture of TFA and water. c. Stir for 4 hours at room temperature to remove the tert-butyl protecting groups from the DOTA carboxylates.

  • Purification: a. Concentrate the deprotection mixture under reduced pressure. b. Precipitate the crude product by adding cold diethyl ether. c. Purify the DOTA-BCO-Pentyl ligand by reverse-phase HPLC. d. Lyophilize the pure fractions to obtain the final product as a white solid. e. Characterize by high-resolution mass spectrometry (HRMS) and NMR.

Protocol 2: Gadolinium Chelation

Objective: To complex the synthesized DOTA-BCO-Pentyl ligand with Gd³⁺ ions.

Materials:

  • DOTA-BCO-Pentyl ligand

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Deionized water (metal-free)

  • Ammonium acetate buffer (0.1 M, pH 6.0)

  • Xylenol orange indicator

Procedure:

  • Dissolve the DOTA-BCO-Pentyl ligand in the ammonium acetate buffer.

  • Add 1.05 equivalents of GdCl₃·6H₂O dissolved in a small amount of water.

  • Heat the reaction mixture to 60-80°C and stir for 2-4 hours.[14]

  • Monitor the completion of the reaction by testing a small aliquot with xylenol orange. A color change from purple to yellow indicates the presence of free Gd³⁺ and that the reaction is not yet complete.

  • Once the test is negative (no color change), cool the reaction to room temperature.

  • Purify the final Gd-DOTA-BCO-Pentyl complex by reverse-phase HPLC to remove any unreacted ligand and excess gadolinium salts.

  • Characterize the final product by HRMS to confirm its identity and purity.

In Vitro Evaluation Protocols

A comprehensive in vitro evaluation is crucial to determine the potential of Gd-DOTA-BCO-Pentyl as an MRI contrast agent.

Protocol 3: Relaxivity Measurement

Objective: To determine the T₁ relaxivity (r₁) of the Gd-DOTA-BCO-Pentyl complex, which is a measure of its efficiency as a contrast agent.[15][16]

Materials:

  • Gd-DOTA-BCO-Pentyl complex

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human Serum Albumin (HSA)

  • NMR spectrometer or a relaxometer

Procedure:

  • Prepare a series of dilutions of the Gd-DOTA-BCO-Pentyl complex in PBS at varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

  • Measure the longitudinal relaxation time (T₁) for each sample at a clinically relevant magnetic field strength (e.g., 1.5 T or 3 T) and at 37°C.

  • Calculate the relaxation rate (R₁) for each sample, where R₁ = 1/T₁.

  • Plot R₁ versus the concentration of the Gd complex.

  • The T₁ relaxivity (r₁) is the slope of the resulting linear fit, expressed in mM⁻¹s⁻¹.

  • Repeat the experiment in the presence of a physiological concentration of HSA (e.g., 4.5%) to assess the effect of protein binding on relaxivity.

Data Presentation:

ComplexSolventT₁ Relaxivity (r₁) [mM⁻¹s⁻¹]
Gd-DOTA-BCO-PentylPBS, pH 7.4Expected: 6-9
Gd-DOTA-BCO-Pentyl4.5% HSA in PBSExpected: 20-40
Magnevist® (Control)PBS, pH 7.4~4
Magnevist® (Control)4.5% HSA in PBS~5

Note: Expected values are hypothetical and based on literature for similar lipophilic agents.

Protocol 4: Stability Assessment

Objective: To evaluate the kinetic and thermodynamic stability of the Gd-DOTA-BCO-Pentyl complex, ensuring minimal release of free Gd³⁺.[5][17]

Procedure:

  • Kinetic Inertness (Acid-catalyzed Dissociation): a. Incubate a known concentration of Gd-DOTA-BCO-Pentyl in a strongly acidic solution (e.g., 0.1 M HCl) at 37°C.[17] b. At various time points (e.g., 1, 6, 24, 48 hours), take aliquots and quantify the amount of free Gd³⁺ released using a colorimetric assay (e.g., with arsenazo III) or by ICP-MS. c. Calculate the dissociation half-life. A longer half-life indicates higher kinetic inertness.[17]

  • Transmetallation Challenge: a. Incubate Gd-DOTA-BCO-Pentyl with a 50-fold excess of a competing metal ion, such as Zn²⁺, in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4) at 37°C. b. Monitor the release of Gd³⁺ over time (e.g., up to 7 days) using ICP-MS. Low levels of Gd³⁺ release indicate high stability.

Protocol 5: Cytotoxicity Assay

Objective: To assess the in vitro toxicity of the Gd-DOTA-BCO-Pentyl complex on a relevant cell line.[18][19]

Materials:

  • Gd-DOTA-BCO-Pentyl complex

  • Human cell line (e.g., HEK293 or HepG2)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of Gd-DOTA-BCO-Pentyl (e.g., 0.1 to 1000 µM) for 24 or 48 hours. Include untreated cells as a negative control and a known toxin as a positive control.

  • After the incubation period, add the MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability versus concentration to determine the IC₅₀ value.

Evaluation_Workflow cluster_relaxivity Efficacy cluster_stability Safety (Chemical) cluster_toxicity Safety (Biological) A Gd-DOTA-BCO-Pentyl B Relaxivity (r1) Measurement A->B C Kinetic Inertness (Acid Challenge) A->C D Transmetallation (Zn2+ Challenge) A->D E Cytotoxicity (MTT Assay) A->E

Sources

Application

Application Notes and Protocols: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid Derivatives as Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Bicyclo[2.2.2]octane moieties, with their rigid, three-dimensional structures, represent an intriguing and underexplored scaffold in antibacterial research. This document provides detailed application notes and protocols for the investigation of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid and its derivatives as a promising new class of antibacterial agents. These compounds, characterized by a lipophilic bicyclic core and a polar carboxylic acid group, are hypothesized to act by disrupting the integrity of bacterial cell membranes, a mechanism that can be effective against both Gram-positive and Gram-negative bacteria. This guide outlines the synthesis of a focused library of derivatives to explore structure-activity relationships (SAR), detailed protocols for determining antibacterial efficacy through minimum inhibitory concentration (MIC) testing, and robust assays to elucidate the mechanism of action by evaluating bacterial membrane permeability.

Introduction: The Rationale for Bicyclic Scaffolds in Antibacterial Discovery

The bicyclo[2.2.2]octane ring system offers a unique combination of structural rigidity and a defined three-dimensional geometry.[1] This fixed conformation can facilitate specific interactions with biological targets while the lipophilic nature of the hydrocarbon cage can promote association with and transit through the lipid bilayers of bacterial membranes.[2] The addition of a pentyl chain to the C4 position of the bicyclo[2.2.2]octane core significantly increases the lipophilicity of the molecule, a key factor often correlated with the antibacterial activity of membrane-active agents.[2][3] The carboxylic acid at the bridgehead position (C1) provides a crucial polar head group, creating an amphiphilic molecule with surfactant-like properties that may contribute to a detergent-like mechanism of membrane disruption.[4]

The central hypothesis is that these derivatives, by virtue of their amphiphilicity, will preferentially insert into and disrupt the phospholipid bilayer of bacterial membranes, leading to leakage of cellular contents and dissipation of the membrane potential, ultimately resulting in bacterial cell death.[5] This guide provides the necessary protocols to synthesize a small, focused library of ester and amide derivatives to probe the importance of the carboxylic acid moiety and to systematically evaluate their antibacterial efficacy and mechanism of action.

Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

A systematic investigation into the structure-activity relationship (SAR) of this scaffold requires the synthesis of a series of derivatives where the carboxylic acid group is modified. This allows for an assessment of the role of the acidic proton, hydrogen-bonding capacity, and overall charge on antibacterial activity.[6][7] Here, we propose the synthesis of a representative ester and a primary and secondary amide derivative. The synthesis of the parent carboxylic acid has been described in the literature, and it is commercially available.[8]

General Strategy for Derivative Synthesis

The primary synthetic route to generate ester and amide derivatives involves the activation of the carboxylic acid of the parent compound, 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, followed by nucleophilic substitution with an alcohol or an amine. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are efficient for this purpose.[9]

G cluster_0 Synthesis of Derivatives Parent_Acid 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid Activated_Intermediate Activated Ester Intermediate (e.g., EDC/HOBt adduct) Parent_Acid->Activated_Intermediate EDC, HOBt, DCM Ester_Derivative Ester Derivative (e.g., Methyl Ester) Activated_Intermediate->Ester_Derivative Methanol, TEA Amide_Derivative_1 Primary Amide Derivative Activated_Intermediate->Amide_Derivative_1 Ammonia solution Amide_Derivative_2 Secondary Amide Derivative Activated_Intermediate->Amide_Derivative_2 Primary Amine (e.g., Benzylamine)

Caption: Synthetic workflow for the generation of ester and amide derivatives.

Protocol: Synthesis of Methyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate (Ester Derivative)
  • Reaction Setup: To a solution of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid (1 mmol) in dichloromethane (DCM, 10 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol). Stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Addition: Add methanol (5 mmol) and triethylamine (TEA, 1.5 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl ester.

Protocol: Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxamide (Amide Derivative)
  • Reaction Setup: Follow step 1 of the ester synthesis protocol to activate the carboxylic acid.

  • Nucleophilic Addition: To the activated intermediate, add a solution of ammonia in methanol (7N, 5 mL) and stir at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and redissolve in ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the primary amide.

Protocol: Antibacterial Susceptibility Testing

The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standardized and widely used technique for determining MIC values.

Broth Microdilution Assay
  • Preparation of Inoculum:

    • From a fresh agar plate culture, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_1 Broth Microdilution Workflow Start Prepare Bacterial Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Start->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Prepare_Compounds Prepare Serial Dilutions of Test Compounds in 96-well plate Prepare_Compounds->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

The results of the MIC testing should be tabulated to facilitate the analysis of structure-activity relationships. Below is a template with hypothetical data for illustrative purposes.

Table 1: Hypothetical MIC Values of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

CompoundDerivative TypeS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
1 Carboxylic Acid (Parent)816
2 Methyl Ester32>64
3 Primary Amide1632
4 N-benzyl Amide>64>64

Interpretation of Hypothetical Data: The parent carboxylic acid (Compound 1) shows moderate activity. Esterification (Compound 2) or conversion to a bulky secondary amide (Compound 4) reduces or abolishes activity, suggesting that the acidic proton or the ability to act as a hydrogen bond donor is crucial for antibacterial action. The primary amide (Compound 3), which retains hydrogen bond donor capabilities, shows only a slight decrease in activity. This preliminary SAR suggests that the carboxylic acid moiety is a key pharmacophore.[6]

Protocols for Elucidating the Mechanism of Action

Based on the lipophilic and amphiphilic nature of the lead compound, a primary hypothesized mechanism of action is the disruption of bacterial cell membranes.[5][10] The following protocols are designed to test this hypothesis by assessing the permeability of both the outer and inner membranes of bacteria.

Outer Membrane Permeability Assay (NPN Uptake)

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane of Gram-negative bacteria allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.[11][12]

  • Bacterial Preparation: Grow E. coli to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.[13]

  • Assay Setup: In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension to each well.

  • Probe Addition: Add NPN to a final concentration of 10 µM.

  • Compound Addition: Add the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control and a positive control known to disrupt the outer membrane, such as Polymyxin B (5 µg/mL).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 420 nm.[11]

Inner Membrane Permeability Assay (Propidium Iodide Uptake)

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. If the inner (cytoplasmic) membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.[11][12]

  • Bacterial Preparation: Prepare bacterial cells (S. aureus or E. coli) as described for the NPN assay.

  • Assay Setup: In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension to each well.

  • Compound Addition: Add the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

  • Probe Addition: Add PI to a final concentration of 2 µM.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 535 nm and emission at 617 nm.[11]

Membrane Depolarization Assay (DiSC₃(5) Assay)

The membrane potential-sensitive dye DiSC₃(5) accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane releases the dye into the cytoplasm, causing an increase in fluorescence.[14]

  • Bacterial Preparation: Prepare bacterial cells as previously described, but resuspend them in HEPES buffer containing 0.1 M KCl to minimize immediate changes in membrane potential.

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM and incubate until the fluorescence signal is stable and quenched.

  • Assay: Transfer the dye-loaded cells to a 96-well plate. Add the test compounds and monitor the increase in fluorescence over time (excitation ~622 nm, emission ~670 nm). A rapid increase in fluorescence indicates membrane depolarization.[5][14]

G cluster_2 Mechanism of Action Investigation Hypothesis Hypothesis: Membrane Disruption OM_Assay Outer Membrane Permeability (NPN Uptake Assay) Hypothesis->OM_Assay IM_Assay Inner Membrane Permeability (PI Uptake Assay) Hypothesis->IM_Assay Depolarization_Assay Membrane Depolarization (DiSC3(5) Assay) Hypothesis->Depolarization_Assay Conclusion Conclusion: Membrane-Active Agent OM_Assay->Conclusion IM_Assay->Conclusion Depolarization_Assay->Conclusion

Caption: Logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial evaluation of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid derivatives as a novel class of antibacterial agents. By systematically synthesizing derivatives, determining their antibacterial potency, and investigating their effect on bacterial membrane integrity, researchers can build a robust understanding of the structure-activity relationships and the mechanism of action for this promising scaffold. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, assessment of resistance development potential, and in vivo efficacy studies in animal models of infection. The unique, rigid, and lipophilic nature of the bicyclo[2.2.2]octane core makes it a valuable starting point for the development of new therapeutics to combat the growing threat of antibiotic-resistant bacteria.

References

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Technical Notes & Optimization

Troubleshooting

Optimizing Diels-Alder reaction conditions for bicyclo[2.2.2]octane systems

An Application Scientist's Guide to the Bicyclo[2.2.2]octane System Technical Support Center: Optimizing Diels-Alder Reaction Conditions Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Bicyclo[2.2.2]octane System

Technical Support Center: Optimizing Diels-Alder Reaction Conditions

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane systems via the Diels-Alder reaction. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this powerful cycloaddition in their work. As Senior Application Scientists, we understand that moving from theory to practice presents unique challenges. This resource consolidates our field-proven insights and troubleshooting strategies into a practical, question-and-answer format to help you overcome common hurdles and optimize your reaction outcomes.

The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the rapid construction of complex six-membered rings with excellent stereochemical control.[1][2] The bicyclo[2.2.2]octane core, in particular, is a rigid and synthetically valuable scaffold found in numerous natural products and pharmaceutical agents.[3][4] This guide focuses specifically on the nuances of forming this bicyclic system, addressing issues from low yield and poor selectivity to byproduct formation.

Core Principles: A Quick Reference

Before diving into troubleshooting, let's revisit the foundational principles governing this reaction. Understanding these concepts is critical for rational experimental design.

  • The Mechanism: The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4πs + 2πs] cycloaddition of a conjugated diene and a dienophile.[1] It is believed to proceed through a single, cyclic transition state without intermediates, which accounts for its high stereospecificity.[1]

  • Frontier Molecular Orbitals (FMO): Reaction efficiency is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] The reaction rate is accelerated by narrowing the energy gap between these orbitals. This is typically achieved by using electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[3][5]

  • The Endo Rule: When a cyclic diene reacts to form a bicyclic system, the major product is often the endo isomer. This preference is attributed to favorable secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond in the diene at the transition state.[1][6] While kinetically favored, the endo product is often sterically more hindered and thus thermodynamically less stable than the exo isomer.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the basis of your experimental setup.

Q1: My reaction is sluggish. What are the primary factors I should consider to increase the reaction rate?

There are four key parameters you can adjust to accelerate a Diels-Alder reaction:

  • Electronics: Ensure your substrates are electronically matched. An electron-rich diene (with EDGs) and an electron-poor dienophile (with EWGs) will react fastest.[3][5] If substrate modification isn't feasible, catalysis is your next step.

  • Catalysis: Lewis acids are potent catalysts that coordinate to the dienophile, lowering its LUMO energy and dramatically accelerating the reaction.[4][7] Common choices include AlCl₃, BF₃·OEt₂, and TiCl₄.[8][9][10]

  • Temperature: Increasing the temperature generally increases the reaction rate. However, this is a delicate balance, as excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder, and may decrease stereoselectivity.[1]

  • Pressure: Applying high pressure (e.g., 8–13 kbar) can significantly increase reaction rates.[11] The transition state of the Diels-Alder reaction occupies a smaller volume than the starting materials, so according to Le Châtelier's principle, pressure favors the product. This is particularly useful for sterically hindered or electronically mismatched substrates.[12]

Q2: How do I choose the right solvent for my reaction?

Solvent choice can have a profound impact on both reaction rate and selectivity.[13]

  • Polar Solvents: Polar organic solvents like DMF and even water can lead to significant rate enhancements.[1] This acceleration is attributed to factors like hydrophobic packing and stabilization of a more polar transition state.[1]

  • Non-Polar Solvents: Non-polar solvents like toluene and hexanes are also commonly and successfully used.[9][14] The choice often depends on substrate solubility and downstream processing.

  • Tuning Selectivity: In some cases, switching from a non-polar to a polar solvent can enhance selectivity between isomeric products.[13] A solvent screen is a valuable early-stage optimization step.

Q3: When is a Lewis acid catalyst necessary, and how much should I use?

You should consider a Lewis acid catalyst when the thermal reaction is too slow, requires temperatures that cause decomposition, or gives poor selectivity.[4][8]

  • Mechanism of Action: Lewis acids coordinate to an electron-withdrawing group on the dienophile, making it more electrophilic and lowering its LUMO energy for better interaction with the diene's HOMO.

  • Catalyst Loading: While typically used in catalytic amounts, some substrates require stoichiometric amounts of Lewis acid.[4] This is common if your diene or dienophile contains a Lewis basic functional group (e.g., an amide) that can sequester the catalyst.[4] Optimization is key; start with catalytic amounts (e.g., 10-20 mol%) and increase if necessary. Be aware that large excesses can sometimes lead to decomposition.[8]

Q4: My reaction seems to be reversible. How can I push the equilibrium towards the desired bicyclo[2.2.2]octane adduct?

The reversibility of the Diels-Alder, the retro-Diels-Alder reaction, is favored by high temperatures because the forward reaction is entropically unfavorable (two molecules combine to form one).[1]

  • Lower the Temperature: The most direct solution is to run the reaction at the lowest possible temperature that allows for an acceptable forward rate. This is a primary advantage of using Lewis acids, which enable lower reaction temperatures.[8]

  • Use Pressure: High pressure favors the forward reaction, which involves a volume reduction, effectively suppressing the retro-Diels-Alder process.[12]

  • Trap the Product: If feasible, a subsequent, rapid reaction that derivatizes the Diels-Alder adduct can be used to pull the equilibrium towards the product side.

Troubleshooting Guide: A Problem-Oriented Approach

This section provides direct answers to specific experimental failures.

Problem: Low or No Yield

Q: My reaction shows little to no conversion to the desired product after a standard reaction time. What are the likely causes and solutions?

Low conversion is a common issue stemming from several potential root causes. A systematic approach is the best way to diagnose the problem.

G start Low Yield Observed check_electronics Step 1: Assess Substrate Electronics (Is diene electron-rich & dienophile electron-poor?) start->check_electronics modify_substrates Option A: Modify substrates with EDGs/EWGs if possible. check_electronics->modify_substrates No catalysis Step 2: Introduce a Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂) check_electronics->catalysis Yes electronics_ok Yes electronics_bad No modify_substrates->catalysis optimize_temp Step 3: Optimize Temperature (Increase cautiously to improve rate, but monitor for decomposition/reversibility) catalysis->optimize_temp No Improvement success Yield Optimized catalysis->success Improvement Seen catalysis_no No Improvement catalysis_yes Improvement Seen pressure Step 4: Consider High Pressure (Promotes reactions with negative activation volume) optimize_temp->pressure Still Low Yield optimize_temp->success Improvement Seen temp_no Still Low Yield pressure->success

Caption: Troubleshooting flowchart for low-yield Diels-Alder reactions.

  • Cause 1: Poor Electronic Matching: The HOMO/LUMO energy gap between your diene and dienophile may be too large for an efficient thermal reaction.

    • Solution: The most effective solution is to introduce a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) to lower the dienophile's LUMO.[3][8] This is often sufficient to achieve good yields at moderate or even low temperatures.

  • Cause 2: Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, slowing the reaction.

    • Solution: High pressure is an excellent tool to overcome steric barriers.[11][12] By physically forcing the molecules closer together, pressure can facilitate reactions that are otherwise too slow. Alternatively, increasing the temperature may provide enough energy to overcome the steric barrier, but this risks byproduct formation.

  • Cause 3: Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[1] Acyclic dienes often prefer the more stable s-trans conformation, which is unreactive.

    • Solution: Using a cyclic diene (like 1,3-cyclohexadiene) locks the diene in the reactive s-cis conformation, making it highly reactive.[2] If you must use an acyclic diene, bulky substituents at the C2 or C3 position can destabilize the s-trans state and favor the reactive s-cis conformer.[1]

  • Cause 4: Reactant Decomposition: At elevated temperatures, one or both of your starting materials may be decomposing. This is a particular risk with some sensitive dienophiles in the presence of strong Lewis acids.[8]

    • Solution: Monitor the reaction by TLC or LCMS to check for the disappearance of starting materials without the appearance of product. If decomposition is suspected, reduce the reaction temperature. If using a catalyst, screen milder Lewis acids or consider a high-pressure, catalyst-free reaction.

Problem: Poor Stereoselectivity

Q: I am getting a mixture of endo and exo products. How can I increase the selectivity for the desired isomer?

Controlling the endo/exo selectivity is crucial for stereochemical outcomes. The endo product is the kinetic product, while the exo is the thermodynamic product.

G center Endo vs. Exo Selectivity endo Endo Product (Kinetic Control) center->endo exo Exo Product (Thermodynamic Control) center->exo temp Low Temperature endo->temp catalyst Lewis Acid Catalysis endo->catalyst soi Secondary Orbital Interactions endo->soi high_temp High Temperature (promotes equilibration) exo->high_temp sterics Steric Hindrance exo->sterics long_time Long Reaction Times (at high temp) exo->long_time

Sources

Optimization

Technical Support Center: Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic compound.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and maximize your yields.

Introduction

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure.[1] However, its synthesis can be challenging, often plagued by low yields and the formation of side products.[2] This guide provides a structured approach to identifying and resolving common issues encountered during its synthesis.

Core Synthesis Strategy Overview

A common and effective strategy for synthesizing 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids involves a multi-step sequence. A frequently employed route begins with a Diels-Alder reaction to construct the core bicyclo[2.2.2]octene framework, followed by functional group manipulations to install the desired pentyl and carboxylic acid moieties.

Synthesis_Overview A Diels-Alder Reaction (e.g., Acrolein + 1,3-Cyclohexadiene) B Intermediate: Bicyclo[2.2.2]oct-5-en-2-one A->B [4+2] Cycloaddition C Functional Group Interconversion B->C e.g., Grignard, Wittig D Intermediate: 4-Pentylbicyclo[2.2.2]octan-1-ol C->D Hydrogenation E Oxidation D->E e.g., Jones Oxidation F Final Product: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid E->F

Caption: Generalized synthetic workflow for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Q1: Low yield in the initial Diels-Alder reaction to form the bicyclo[2.2.2]octene core. What are the likely causes and how can I improve it?

A1: The Diels-Alder reaction is the cornerstone of this synthesis, and its efficiency is paramount.[3] Low yields can often be attributed to several factors:

  • Reversibility of the Reaction: The Diels-Alder reaction is reversible, and at high temperatures, the retro-Diels-Alder reaction can become significant, leading to the decomposition of the product.

  • Diene Instability: Some dienes, particularly those that are highly reactive, can polymerize under the reaction conditions.

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the reactants, slowing down the reaction rate and potentially favoring side reactions.

  • Incorrect Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.

Troubleshooting Steps & Optimization:

  • Temperature Optimization: While Diels-Alder reactions often require heat, excessive temperatures can promote the retro-reaction. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a moderate temperature (e.g., 80-100 °C in a sealed tube) and monitor the reaction progress by TLC or GC-MS.

  • Use of Lewis Acid Catalysts: For reactions involving α,β-unsaturated carbonyl compounds as dienophiles, the use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) can significantly enhance the reaction rate and selectivity, often allowing for lower reaction temperatures. The catalyst coordinates to the carbonyl oxygen, making the dienophile more electron-poor and thus more reactive.

  • Solvent Selection: The choice of solvent can influence the reaction rate. While non-polar solvents are common, polar solvents can sometimes accelerate the reaction. It is recommended to screen a range of solvents, from non-polar (e.g., toluene, xylene) to more polar options.

  • High Pressure: In cases where thermal conditions are ineffective, applying high pressure (10-15 kbar) can favor the formation of the product, as the transition state of the Diels-Alder reaction has a smaller volume than the starting materials.

Comparative Table of Diels-Alder Conditions:

ConditionAdvantageDisadvantage
Thermal (Reflux) Simple setupMay require high temperatures, risk of retro-reaction
Lewis Acid Catalysis Higher rates at lower temperatures, improved selectivityCatalyst can be moisture-sensitive, workup required
High Pressure Can overcome steric hindrance and unfavorable equilibriaRequires specialized equipment
Q2: I am observing the formation of a rearranged bicyclo[3.2.1]octane byproduct. How can this be minimized?

A2: The formation of the thermodynamically more stable bicyclo[3.2.1]octane skeleton is a known side reaction in the chemistry of bicyclo[2.2.2]octane systems, particularly when carbocationic intermediates are involved.[4][5] This rearrangement is often triggered by acidic conditions or reactions proceeding through an unstable carbocation at the bridgehead.

Minimization Strategies:

  • Avoid Strongly Acidic Conditions: When performing reactions on the bicyclo[2.2.2]octane core, especially those involving the removal of a leaving group or the quenching of an organometallic reagent, it is crucial to avoid strongly acidic workups. Use buffered solutions or mild quenching agents (e.g., saturated aqueous NH₄Cl instead of dilute HCl).

  • Choice of Reagents: Select reagents that are less likely to induce carbocation formation. For instance, when converting a bridgehead alcohol to a leaving group, using tosyl chloride in pyridine is generally preferable to using a strong acid like HBr.

  • Temperature Control: Carbocation rearrangements are often more prevalent at higher temperatures. Maintaining a low reaction temperature can help to kinetically favor the desired product over the rearranged one.

Rearrangement_Pathway A Bicyclo[2.2.2]octane Intermediate (e.g., with leaving group) B Bridgehead Carbocation (Unstable) A->B Loss of Leaving Group C 1,2-Acyl or Alkyl Shift B->C Rearrangement D Bicyclo[3.2.1]octane Rearranged Product C->D

Caption: Simplified schematic of the rearrangement from a bicyclo[2.2.2]octane to a bicyclo[3.2.1]octane system.

Q3: The final oxidation of the bridgehead alcohol to the carboxylic acid is giving a low yield. What are the best practices for this step?

A3: The oxidation of a tertiary alcohol at a bridgehead position to a carboxylic acid can be challenging due to steric hindrance. Standard oxidizing agents may be too bulky to access the reaction center effectively, or the harsh conditions required may lead to degradation of the starting material.

Recommended Protocols & Best Practices:

  • Jones Oxidation (Chromic Acid): This is a classic and often effective method for this transformation. However, the conditions are harsh and require careful control.

    • Protocol: Dissolve the 4-pentylbicyclo[2.2.2]octan-1-ol in acetone and cool the solution in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists. The reaction is typically fast. Quench with isopropanol and perform an aqueous workup.

    • Causality: The strong oxidizing power of chromic acid is necessary to cleave the C-C bonds adjacent to the tertiary alcohol, ultimately leading to the carboxylic acid.

  • Two-Step Oxidation via an Intermediate Halide: A milder, multi-step approach can sometimes provide better yields.

    • Step 1: Conversion to a Bridgehead Halide: Convert the alcohol to a bromide or iodide using a reagent like PBr₃ or the Appel reaction (PPh₃, I₂).

    • Step 2: Carboxylation: Form a Grignard or organolithium reagent from the halide and then quench with carbon dioxide (dry ice).

    • Causality: This approach avoids harsh oxidation conditions. The formation of the organometallic intermediate and its subsequent reaction with CO₂ is a reliable way to introduce the carboxylic acid group.[6]

Troubleshooting the Oxidation:

  • Incomplete Reaction: If the reaction stalls, it may be due to insufficient oxidant or low temperature. Try adding more oxidizing agent or allowing the reaction to warm to room temperature.

  • Product Degradation: If the yield is low and significant side products are observed, the conditions may be too harsh. Consider the two-step method as a milder alternative.

  • Purification Challenges: The final product is a carboxylic acid and may be challenging to separate from acidic byproducts. A basic extraction followed by re-acidification can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for introducing the pentyl group at the 4-position?

A1: A highly reliable method is the reaction of a suitable bicyclo[2.2.2]octanone intermediate with a pentyl Grignard reagent (pentylmagnesium bromide) or pentyllithium. This organometallic addition will generate the corresponding tertiary alcohol, which can then be carried forward. Ensure that the ketone is free of any acidic protons that could quench the organometallic reagent.

Q2: How can I confirm the stereochemistry of my substituted bicyclo[2.2.2]octane?

A2: The rigid nature of the bicyclo[2.2.2]octane core often leads to distinct and predictable stereochemical outcomes. The primary methods for confirmation are:

  • NMR Spectroscopy: 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, NOESY) are powerful tools. The coupling constants and through-space correlations (NOEs) can provide definitive information about the relative stereochemistry of the substituents.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure.

Q3: Are there any modern, high-yield synthetic methods I should consider?

A3: Yes, recent research has focused on developing more efficient and milder methods for constructing the bicyclo[2.2.2]octane core. Tandem reactions, where multiple bonds are formed in a single operation, have shown great promise in delivering high yields of functionalized bicyclo[2.2.2]octane-1-carboxylates under metal-free and operationally simple conditions.[7][8][9] These methods often involve organocatalysis and can provide access to enantiomerically enriched products.[7][8] Exploring these newer methodologies could offer a significant improvement over more traditional, multi-step sequences.

References

  • Li, Y.-Z., Wang, J., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Kopecký, J., Šmejkal, J., & Hanuš, V. (1981). Synthesis of bridgehead bicyclo[2.2.2]octanols. Collection of Czechoslovak Chemical Communications. (Referenced in patent US20200270191A1, though a direct link is not available).
  • Černuchová, P., & Slaninová, J. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC. Available at: [Link]

  • Zimmerman, H. E., & Paskovich, D. H. (1964). The Chemistry of Carbanions. IX. The Stereochemistry of the Wittig Reaction. The Formation of cis- and trans-Olefinic Acids. Journal of the American Chemical Society. (While not directly on the target molecule, this reference provides foundational knowledge for functional group interconversions).
  • ResearchGate. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Available at: [Link]

  • PubChem. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. Available at: [Link]

  • J. Mater. Chem. (1998). An assessment of carborane-containing liquid crystals for potential device application. Journal of Materials Chemistry.
  • Stuyver, T., et al. (2019). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Available at: [Link]

  • Williams, R. M., & Stocking, E. M. (2003). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews. Available at: [Link]

  • Google Patents. WO2018217042A1 - Method for producing high-quality graphene flake through electrochemical exfoliation and solution for dispersing graphene flake.
  • Organic Chemistry Frontiers. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
  • The Journal of Organic Chemistry. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. ACS Publications. Available at: [Link]

  • Stothers, J. B., & Tan, C. T. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
  • Princeton University. Letter. (This reference describes the preparation of an ester from 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid).
  • National Institutes of Health. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Available at: [Link]

  • National Institutes of Health. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Available at: [Link]

  • ResearchGate. The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid reported by.... Available at: [Link]

  • Organic Letters. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. ACS Publications. Available at: [Link]

  • ARKIVOC. (2013).
  • Alkali Scientific. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, 1 X 1 g (393363-1G). Available at: [Link]

  • Sci-Hub. Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Rigid Bicyclic Carboxylic Acids

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to addressing the unique and often formidable challenges encountered during the purification of rigid bicyclic carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique and often formidable challenges encountered during the purification of rigid bicyclic carboxylic acids. These molecules, prevalent in medicinal chemistry and materials science, possess a distinct combination of properties—a polar carboxylic acid group and a nonpolar, sterically demanding bicyclic framework. This duality often leads to purification difficulties that are not encountered with simpler aliphatic or aromatic acids.

This guide is structured to provide practical, experience-driven advice. We will move from foundational questions to specific troubleshooting scenarios, detailed protocols, and analytical validation. Our goal is to explain not just what to do, but why a particular strategy is effective, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: What makes rigid bicyclic carboxylic acids so challenging to purify compared to other acids?

The difficulty stems from a combination of their structural and physicochemical properties:

  • Polarity Dichotomy: The molecule is schizophrenic in its nature. The carboxylic acid head is highly polar and capable of hydrogen bonding, while the rigid, often greasy, bicyclic core is nonpolar. This makes finding a single ideal solvent for either chromatography or recrystallization extremely difficult.

  • High Crystallinity & Poor Solubility: The rigid, symmetrical nature of many bicyclic systems promotes efficient crystal lattice packing. This often results in high melting points and very low solubility in common organic solvents, making recrystallization a significant challenge.[1]

  • Presence of Stereoisomers: The synthesis of these molecules frequently yields mixtures of diastereomers or enantiomers.[2] These isomers often have nearly identical physical properties, making their separation by standard techniques like recrystallization or basic chromatography exceptionally difficult.[3]

  • Affinity for Silica Gel: During normal-phase chromatography, the carboxylic acid group interacts very strongly with the acidic silanol groups on the silica surface. This leads to significant peak tailing, poor resolution, and sometimes irreversible adsorption of the product onto the column.

  • Potential for Instability: Certain strained bicyclic systems can be prone to unexpected isomerization or rearrangement under acidic or basic conditions, which are often the very conditions used for purification.[4][5]

Q2: What are the most common impurities I should expect?

Impurities are typically related to the synthetic route but generally fall into these categories:

  • Unreacted Starting Materials: Often have significantly different polarity and can usually be removed with a primary purification step.

  • Neutral or Basic Byproducts: These are the easiest to remove using a foundational acid-base extraction.[6][7]

  • Structurally Similar Acidic Byproducts: These can arise from incomplete reactions or side reactions (e.g., decarboxylation, hydrolysis of other functional groups) and are often the most challenging impurities to remove.[8][9]

  • Diastereomers: As mentioned, these are very common and require specialized separation techniques.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require lyophilization or azeotropic distillation.

Q3: How do I choose the best initial purification strategy?

Your first step should always be a simple analytical assessment of the crude material by TLC and ¹H NMR. This will inform your choice, as outlined in the decision tree below.

G start Crude Bicyclic Carboxylic Acid check_impurities Analyze Crude Material (TLC, NMR) What are the main impurities? start->check_impurities node_neutral Mainly Neutral/Basic Impurities check_impurities->node_neutral Yes node_acidic Mainly Acidic Impurities or Diastereomers check_impurities->node_acidic No action_extraction Perform Acid-Base Extraction (See Protocol 1) node_neutral->action_extraction check_solid Is the crude product a solid? node_acidic->check_solid action_chromatography Attempt Direct Chromatography (See Protocol 3 & Troubleshooting) action_recrystallize Attempt Recrystallization (See Protocol 2) check_solid->action_chromatography No / Recrystallization Fails check_solid->action_recrystallize Yes

Troubleshooting Guide

Q4: My compound streaks badly on a silica gel column. How can I get sharp peaks?

This is a classic problem caused by the strong interaction between your carboxylic acid and the silica gel.

The Causality: The acidic protons on the silica surface engage in strong hydrogen bonding and acid-base interactions with your compound's carboxyl group. This creates a non-linear adsorption isotherm, where the compound "sticks" to the column and elutes slowly and unevenly, causing severe tailing.

The Solution: Use a Mobile Phase Additive. The key is to add a more polar, competitive molecule to the eluent that will interact with the silica's active sites, effectively "masking" them from your compound.

AdditiveTypical ConcentrationWhen to UseMechanism & Considerations
Acetic Acid 0.5 - 2% (v/v)Standard choice for most applications.Competes effectively for hydrogen bonding sites. It's volatile and easily removed under vacuum. Ensure your compound is stable to mildly acidic conditions.
Formic Acid 0.1 - 1% (v/v)When a stronger acid is needed or for LC-MS applications.More acidic and volatile than acetic acid. Can be more effective at protonating the silanol groups.
Methanol 1 - 5% (v/v)For very nonpolar solvent systems (e.g., Hexane/EtOAc).Acts as a polar modifier that competes for binding sites. Can significantly increase the eluting power of the mobile phase.

Self-Validating Step: Before running a column, co-spot your crude material and the pure standard (if you have it) on a TLC plate. Run one plate in your standard eluent and a second plate in the eluent containing the additive. You should see a significant improvement in the spot shape and a slightly higher Rf value on the second plate. This validates that the additive will be effective on the column.

Q5: I performed an acid-base extraction, but my yield is very low. Where did my product go?

Low yield after an acid-base extraction typically points to one of three issues: incomplete extraction, incomplete precipitation/back-extraction, or emulsion formation.

The Causality & Solutions:

  • Incomplete Deprotonation: Your bicyclic acid may be less acidic than you think. Using a base that is too weak (e.g., sodium bicarbonate for a less acidic carboxylic acid) will result in an incomplete transfer to the aqueous layer.

    • Troubleshooting: Ensure the pH of the aqueous layer is at least 2-3 units higher than the pKa of your acid.[6] If sodium bicarbonate (forms a solution of pH ~8) is not working, switch to a stronger base like sodium carbonate (pH ~11) or dilute sodium hydroxide (pH ~12-13).

  • Incomplete Protonation: After acidifying the aqueous layer, your product may still be soluble in water, especially if it has other polar functional groups.

    • Troubleshooting: Ensure the pH is 2-3 units below the pKa of your acid. Use a strong acid like 1-2 M HCl. If no precipitate forms, your compound may be water-soluble. You must perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane. Extract the acidified aqueous layer 3-5 times to ensure full recovery.

  • Emulsion Formation: The amphiphilic nature of the deprotonated carboxylate salt can lead to stable emulsions at the organic/aqueous interface, trapping your product.

    • Troubleshooting: To break an emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, making it more polar and forcing a separation of the layers. In stubborn cases, filtering the entire mixture through a pad of Celite® can also be effective.

Q6: My ¹H NMR shows a mixture of diastereomers that I can't separate. What are my options?

Separating diastereomers is a significant challenge because they often have very similar polarities.

The Causality: Diastereomers are stereoisomers that are not mirror images. While they have different physical properties, these differences can be very subtle, leading to co-elution in chromatography and co-crystallization.

Solutions (from simplest to most complex):

  • Optimize Flash Chromatography: Sometimes, separation is possible with careful optimization. Try a long, high-surface-area column and a very shallow solvent gradient. Using a different solvent system (e.g., Toluene/Acetone instead of Hexane/EtOAc) can sometimes alter selectivity enough to achieve separation.

  • Preparative HPLC: This is the most common and effective method.

    • Reverse-Phase (C18): This is often the best choice.[10] The interactions are based more on hydrophobicity, which can differ more significantly between diastereomers than the polar interactions exploited in normal-phase. A slow gradient of water/acetonitrile or water/methanol with 0.1% TFA or formic acid is a good starting point.[10][11]

    • Chiral Chromatography: While primarily for enantiomers, some chiral stationary phases (CSPs) can also resolve diastereomers with high efficiency. This is often an empirical process requiring screening of different columns and mobile phases.

  • Derivatization: Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester).[6] The diastereomeric esters may have slightly different conformations or polarities that make them more amenable to separation by chromatography. After separation, the ester can be hydrolyzed back to the pure acid. This adds steps but is a powerful strategy.

  • Diastereomeric Salt Resolution: React the mixture of acidic diastereomers with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). This forms a new mixture of diastereomeric salts. These salts often have vastly different crystallization properties, allowing one to be selectively crystallized and isolated. The pure acid can then be recovered by acidification.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from your crude bicyclic carboxylic acid.

G A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel Add aq. NaHCO3 (sat.) A->B C 3. Shake Vigorously & Vent Allow Layers to Separate B->C D 4. Drain Aqueous Layer (contains product salt) Repeat extraction 2x C->D E 5. Combine Aqueous Layers Cool in Ice Bath D->E F 6. Acidify Slowly with 2M HCl (to pH ~2) E->F G 7. Isolate Product: Filter if Precipitate Forms OR Extract with EtOAc if Soluble F->G H 8. Wash, Dry, and Concentrate Purified Acid G->H

Methodology:

  • Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent (e.g., ethyl acetate, 50 mL). The solvent should be immiscible with water.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake vigorously for 1-2 minutes. Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection (Self-Validation): Drain the lower aqueous layer into a clean Erlenmeyer flask. Checkpoint: Before proceeding, test the pH of this aqueous layer with litmus paper. It should be basic (pH > 8). If not, add more NaHCO₃ solution.

  • Repeat Extraction: Repeat steps 2-4 two more times with fresh NaHCO₃ solution, combining the aqueous layers each time. The organic layer now contains neutral and basic impurities and can be discarded.

  • Acidification: Place the flask containing the combined aqueous layers in an ice bath and stir. Slowly add 2 M HCl dropwise. You may see gas evolution and/or the formation of a white precipitate.

  • Isolation (Self-Validation): Continue adding HCl until the solution is strongly acidic (pH ~2, check with pH paper). Checkpoint: If a precipitate has formed, stir for 15-20 minutes in the ice bath to maximize precipitation. If no solid appears, your acid is likely water-soluble.

  • Final Steps:

    • If Precipitate Formed: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.

    • If No Precipitate: Extract the acidified aqueous solution with three portions of ethyl acetate (50 mL each). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified acid.

Protocol 2: Recrystallization of a Stubborn Bicyclic Carboxylic Acid

This protocol uses a two-solvent system, which is often required for compounds with mixed polarity.

Methodology:

  • Solvent Screening: The goal is to find a solvent pair: one "soluble" solvent in which your compound is highly soluble, and one "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.

  • Dissolution: Place the crude solid (1.0 g) in a flask. Add the "soluble" solvent (e.g., ethanol) dropwise at elevated temperature (e.g., ~70 °C) with stirring, until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Induce Crystallization: While still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add 1-2 more drops of the "soluble" solvent until the solution becomes clear again.

  • Cooling (Self-Validation): This is the most critical step.[12] Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Do not put it directly in an ice bath. A slow cooling rate is essential for the formation of pure crystals instead of an impure precipitate.[12] You should observe the slow formation of well-defined crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • Master Organic Chemistry. (n.d.). Functional Groups. Retrieved from [Link]

  • Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Remias, C. H., et al. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. ACS Omega. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Turner, E. E. (1959). STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. University of London. Retrieved from [Link]

  • Dommerholt, J., et al. (2016). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • Nilsson, M., et al. (2014). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2016). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • Al-Mulla, A. (2025). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved from [Link]

  • Guzzetti, I., et al. (2023). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. Retrieved from [Link]

  • Google Patents. (1992). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
  • Achenie, L., et al. (2014). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Avenoza, A., et al. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Melnik, A. D., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. Retrieved from [Link]

  • Ghanavatian, S., & Derian, A. (2024). Stereochemistry in Drug Action. StatPearls. Retrieved from [Link]

  • Varkhedkar, K., et al. (2023). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Bicyclo[2.2.2]octane Scaffolds

Welcome to our dedicated technical support center for the synthesis of bicyclo[2.2.2]octane derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of bicyclo[2.2.2]octane derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable structural motif. The bicyclo[2.2.2]octane core is a key component in a wide array of bioactive molecules and functional materials, yet its synthesis is often plagued by undesirable rearrangement reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully synthesize your target compounds while minimizing or eliminating the formation of rearranged byproducts.

Troubleshooting Guide: Preventing Rearrangement Reactions

This section addresses common issues encountered during the synthesis of bicyclo[2.2.2]octane systems, with a focus on preventing the notorious Wagner-Meerwein rearrangement that leads to the thermodynamically more stable bicyclo[3.2.1]octane isomers.

Q1: My reaction is yielding a mixture of bicyclo[2.2.2]octane and bicyclo[3.2.1]octane products. What is causing this, and how can I prevent it?

A1: The formation of a bicyclo[3.2.1]octane byproduct is a classic sign of a Wagner-Meerwein rearrangement. This typically occurs when your reaction proceeds through a carbocationic intermediate. The secondary carbocation initially formed in the bicyclo[2.2.2]octane framework can rearrange to a more stable tertiary carbocation in the bicyclo[3.2.1]octane system, which is then trapped by a nucleophile to give the undesired product.

Root Cause Analysis and Solutions:

  • Carbocation Formation: The primary cause is the generation of a carbocation intermediate. This is common in reactions involving strong acids, certain Lewis acids, or solvolysis of substrates with good leaving groups.

  • Prevention Strategies:

    • Avoid Protic Acids: If possible, steer clear of strong protic acids which readily protonate alkenes or alcohols, leading to carbocation formation.

    • Judicious Choice of Lewis Acid in Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone of bicyclo[2.2.2]octane synthesis.[1][2] While Lewis acids can accelerate the reaction and control stereoselectivity, overly strong Lewis acids can promote carbocation formation and subsequent rearrangement.[3][4]

      • Recommendation: Opt for milder Lewis acids. For instance, instead of AlCl₃, consider using ZnCl₂, SnCl₄, or even catalytic amounts of a less aggressive Lewis acid.[3] Bimetallic Lewis acids have also been shown to be effective in templated Diels-Alder reactions, offering high selectivity.[3]

    • Non-Cationic Synthetic Routes: The most robust solution is to employ a synthetic strategy that avoids carbocationic intermediates altogether. Radical cyclizations and photochemical methods are excellent alternatives.[5][6]

Visualizing the Problem: The Wagner-Meerwein Rearrangement

Wagner_Meerwein cluster_0 Bicyclo[2.2.2]octane System cluster_1 Bicyclo[3.2.1]octane System B222_intermediate Secondary Carbocation (Bicyclo[2.2.2]octyl) B222_product Desired Product (Bicyclo[2.2.2]octane) B222_intermediate->B222_product Nucleophilic Attack B321_intermediate Tertiary Carbocation (Bicyclo[3.2.1]octyl) B222_intermediate->B321_intermediate Wagner-Meerwein Rearrangement (1,2-Alkyl Shift) B321_product Rearranged Product (Bicyclo[3.2.1]octane) B321_intermediate->B321_product Nucleophilic Attack start Reaction Precursor start->B222_intermediate Carbocation Formation strategy_selection start Start: Desired Bicyclo[2.2.2]octane Target q1 Are precursors amenable to Diels-Alder cycloaddition? start->q1 diels_alder Pursue Diels-Alder Strategy q1->diels_alder Yes alternative_routes Consider Alternative Routes q1->alternative_routes No q2 Is rearrangement a significant concern? diels_alder->q2 q2->diels_alder No, or can be controlled mild_da Use Mild Lewis Acid, Low Temperature, Non-polar Solvent q2->mild_da Yes mild_da->diels_alder q3 Is a radical precursor synthetically accessible? alternative_routes->q3 radical_cyclization Pursue Radical Cyclization q3->radical_cyclization Yes photochemical_route Explore Photochemical [2+2] and Ring Expansion q3->photochemical_route No

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center. This guide is designed to provide you with practical, in-depth solutions for overcoming the solubility challenges associated with 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in various reaction setups. As a molecule with a unique combination of a bulky, rigid bicycloalkane core, a lipophilic pentyl chain, and a polar carboxylic acid head, its behavior in solution can be complex. This document offers troubleshooting strategies and advanced techniques to ensure your reactions proceed efficiently.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the fundamental properties of the molecule and the first steps to take when encountering solubility issues.

Q1: What are the key structural features of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid that influence its solubility?

Answer: The solubility of this compound is a direct consequence of its amphiphilic, yet predominantly non-polar, structure. Understanding this dichotomy is the first step in troubleshooting.

  • The Lipophilic Body: The molecule is dominated by its hydrocarbon content. The bicyclo[2.2.2]octane cage is a rigid, non-polar framework, and the 5-carbon pentyl chain further enhances its lipophilicity ("fat-loving" nature). This entire hydrocarbon portion accounts for a molecular weight of approximately 197 g/mol out of the total 224.34 g/mol .[1][2] This structure favors interactions with non-polar solvents through van der Waals forces.[3]

  • The Polar Head: The sole polar and hydrophilic ("water-loving") feature is the carboxylic acid group (-COOH). This group can engage in hydrogen bonding, a strong type of intermolecular force, with polar solvents.

  • High Melting Point: The compound is a crystalline solid with a high melting point of 160-162 °C.[1][4] This indicates strong intermolecular forces in the solid state (crystal lattice energy). Any solvent must provide enough energy upon solvation to overcome these forces, which can be a significant challenge.

The Causality: The molecule's poor solubility in many common solvents stems from the fact that its large, non-polar body cannot be effectively solvated by polar solvents, while its polar head is not sufficient to grant significant solubility in water or other polar media. Conversely, while it is more soluble in non-polar solvents, the polar carboxylic acid group can sometimes lead to aggregation or unfavorable interactions, limiting its solubility even in those systems.

Q2: I'm observing poor solubility in my chosen reaction solvent. What are the immediate troubleshooting steps?

Answer: Before resorting to more complex methods, several straightforward physical interventions can be attempted. These should be your first line of defense.

  • Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solid. Grinding the crystalline material into a fine powder using a mortar and pestle can significantly increase the dissolution rate.[5] This doesn't change the thermodynamic solubility limit but allows it to be reached much faster.

  • Temperature Adjustment: For most solids, solubility increases with temperature.[5] Carefully heating the reaction mixture can provide the necessary energy to break the crystal lattice and promote dissolution. Caution: Always consider the thermal stability of your reactants and the boiling point of your solvent. Run a small-scale test to ensure the compound does not decompose at the desired temperature.

  • Sonication: Using an ultrasonic bath can help break apart agglomerates of the solid material and accelerate the dissolution process through cavitation. This is a form of mechanical agitation that can be more effective than simple stirring.

  • Solvent Volume: A simple, though not always practical, solution is to increase the volume of the solvent to create a more dilute reaction mixture. This may be sufficient if the required concentration is not critically high for the reaction kinetics.

Part 2: Systematic Solvent Selection & Co-Solvent Strategies

If initial troubleshooting fails, a more systematic approach to the reaction medium is required.

Q3: How do I systematically select an appropriate solvent or solvent system for this compound?

Answer: A systematic solvent screening is the most reliable method. The principle of "like dissolves like" is your primary guide. Given the compound's predominantly non-polar nature, your search should start with non-polar and moderately polar aprotic solvents.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Dispense a small, measured amount (e.g., 10 mg) of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent from the table below.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record the degree of dissolution.

  • Observation with Heating: Gently heat the vials that showed poor solubility to near the solvent's boiling point. Record any changes.

  • Analysis: Based on your observations, select the solvent that provides the best solubility under conditions that are compatible with your planned reaction.

Data Presentation: Predicted Solubility & Candidate Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aprotic Toluene, Hexanes, Dichloromethane (DCM)Good to Moderate These solvents effectively solvate the large bicycloalkane and pentyl groups. DCM may be particularly effective due to its ability to also interact weakly with the carboxylic acid group.
Polar Aprotic Tetrahydrofuran (THF), Diethyl Ether, Ethyl AcetateModerate to Poor THF and Ether are often good choices for compounds like this. They can solvate the hydrocarbon body while the ether oxygen can hydrogen bond with the carboxylic acid proton.
Polar Protic Methanol, Ethanol, WaterPoor The small polar groups of these solvents cannot effectively solvate the large, non-polar cage. While one source notes partial water solubility, this is unlikely to be sufficient for most reaction concentrations.[6]

Visualization: Logical Workflow for Solvent Selection

start Start: Define Reaction reagent_polarity Are other reagents polar or non-polar? start->reagent_polarity esterification Esterification with an alcohol? reagent_polarity->esterification Non-polar/Aprotic Reagents amide_formation Amide formation with an amine? reagent_polarity->amide_formation Non-polar/Aprotic Reagents acid_chloride Conversion to acid chloride? reagent_polarity->acid_chloride Non-polar/Aprotic Reagents solvent_choice Select Solvent System reagent_polarity->solvent_choice Polar Reagents esterification->solvent_choice Use alcohol as co-solvent or excess reagent in Toluene/DCM amide_formation->solvent_choice Use DCM, THF, or Toluene acid_chloride->solvent_choice Use DCM or Toluene with catalytic DMF end End solvent_choice->end Proceed to Experiment

Caption: Decision workflow for initial solvent selection.

Q4: My ideal reaction solvent is polar, but the acid won't dissolve. Can I use a co-solvent?

Answer: Yes, using a co-solvent system is an excellent and widely used strategy. A co-solvent is a second, miscible solvent added to the primary solvent system to modify its properties and enhance the solubility of a solute.[7][8]

The Causality: The goal is to create a solvent mixture with a "blended" polarity that can effectively solvate both the non-polar body and the polar head of your molecule. For instance, if your reaction requires a polar environment, you could use a polar solvent like acetonitrile and add a non-polar co-solvent like toluene. The toluene will solvate the bicycloalkane and pentyl moieties, while the acetonitrile solvates the carboxylic acid and other polar reagents.

Common Co-Solvent Pairs to Consider:

  • For increasing polarity: Hexane/Ethyl Acetate, Toluene/THF

  • For bridging polar/non-polar: THF/Water, Dioxane/Water

  • For specific reactions: Using a reagent as a co-solvent (e.g., using an excess of an alcohol in an esterification reaction) is a common and effective strategy.[9]

Part 3: Advanced Solubility Enhancement Techniques

When physical methods and co-solvents are insufficient, you may need to chemically modify the substrate or use catalytic systems.

Q5: The compound is still not soluble enough for my reaction to proceed efficiently. Can I temporarily modify the molecule to make it more soluble?

Answer: Absolutely. This process is called derivatization, where you convert a functional group into another to alter the molecule's properties, such as solubility.[10] For a carboxylic acid, the two most common strategies are deprotonation to form a salt or conversion to a more reactive, soluble species like an acid chloride.

Strategy 1: Deprotonation to a Carboxylate Salt By adding a base (e.g., NaH, K₂CO₃, or an amine base like triethylamine), you can deprotonate the carboxylic acid to form its corresponding carboxylate salt.

  • Mechanism: R-COOH + Base → R-COO⁻ M⁺ + H-Base⁺

  • Benefit: The resulting salt is ionic and will be significantly more soluble in polar aprotic solvents (like DMSO, DMF) and sometimes even polar protic solvents.

  • Use Case: This is ideal for reactions where the carboxylate anion itself is the desired nucleophile, such as in certain Sₙ2 reactions.

Strategy 2: Conversion to an Acid Chloride This is a very common strategy to both activate the carboxylic acid for further reaction (e.g., ester or amide formation) and improve solubility in non-polar organic solvents.

  • Mechanism: R-COOH + SOCl₂ (or (COCl)₂) → R-COCl + SO₂ + HCl

  • Benefit: The highly polar -COOH group is replaced by a less polar, but highly reactive, -COCl group. The resulting acid chloride is typically much more soluble in non-polar solvents like DCM and toluene.

  • Experimental Protocol: In-Situ Formation of the Acid Chloride

    • Suspend the 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in anhydrous DCM or Toluene under an inert atmosphere (N₂ or Argon).

    • Add a catalytic amount (1-2 drops) of anhydrous N,N-Dimethylformamide (DMF).

    • Slowly add oxalyl chloride (approx. 1.2 equivalents) or thionyl chloride (approx. 1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. You will observe gas evolution, and the solid should fully dissolve as the acid chloride is formed.

    • This solution of the activated acid chloride can now be used directly in the next step (e.g., by adding an alcohol or amine).

Q6: My reaction involves an aqueous phase and an organic phase, and the acid is not soluble enough in either to react with my other starting material. What should I do?

Answer: This is a classic scenario for the application of Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for facilitating reactions between reactants located in different immiscible phases.[11][12]

The Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, is used. The process works as follows:

  • In the aqueous phase (or at the interface), the carboxylic acid is deprotonated by a base (e.g., NaOH) to form the carboxylate anion (R-COO⁻).

  • The quaternary ammonium cation (Q⁺) from the catalyst pairs with the carboxylate anion (R-COO⁻) to form an ion pair [Q⁺ R-COO⁻].

  • This new ion pair is lipophilic due to the alkyl groups on the Q⁺ cation and is soluble in the organic phase. It transports the carboxylate from the aqueous phase/interface into the organic phase.

  • In the organic phase, the "naked" and highly reactive carboxylate anion reacts with your substrate.

Visualization: Troubleshooting Workflow for Poor Solubility

start Observation: Poor Solubility initial_steps Initial Troubleshooting start->initial_steps grind Reduce Particle Size initial_steps->grind Try First solvent_strategy Systematic Solvent Strategy screening Perform Solvent Screening solvent_strategy->screening advanced_techniques Advanced Techniques derivatize Derivatization (e.g., to Acid Chloride) advanced_techniques->derivatize For Homogeneous Organic Reactions ptc Use Phase-Transfer Catalysis advanced_techniques->ptc For Biphasic (Aqueous/Organic) Reactions heat Increase Temperature grind->heat sonicate Apply Sonication heat->sonicate sonicate->solvent_strategy If still insoluble cosolvent Use Co-Solvent System screening->cosolvent If single solvent fails cosolvent->advanced_techniques If still insoluble end Solution Found derivatize->end ptc->end

Caption: A step-by-step workflow for troubleshooting solubility issues.

Part 4: Troubleshooting Common Reaction Scenarios

This section provides advice for specific, common experimental observations.

Q7: My reaction is very slow, or stalls completely, even though the starting material appears to dissolve over time. What could be the issue?

Answer: This common and frustrating scenario often points to a situation where the dissolved concentration of the acid is too low to sustain a reasonable reaction rate, even if it appears soluble to the naked eye.

Troubleshooting Table

ObservationPlausible CauseRecommended Solution(s)
Reaction starts then stops The reaction consumes the small amount of dissolved acid, but the rate of re-dissolution of the solid is slower than the rate of reaction. The reaction is "dissolution-rate limited."1. Increase Temperature: This will increase both the solubility limit and the rate of dissolution. 2. Improve Agitation: Ensure stirring is vigorous enough to maximize contact between the solid and the solvent. 3. Change Solvent/Use Co-solvent: Move to a solvent system identified in your screening that offers higher intrinsic solubility.
Precipitate forms during reaction The product of the reaction is less soluble than the starting material in the chosen solvent and is crashing out of the solution.1. Analyze the Precipitate: Confirm if it is the product or unreacted starting material. 2. Adjust Solvent System: Add a co-solvent that is known to be good for dissolving the expected product.
Reaction is clean but low-yielding The reaction reached equilibrium at a low conversion because the effective concentration of the dissolved acid was insufficient to push the equilibrium forward.1. Increase Reactant Concentration: This requires improving solubility first. Use the advanced techniques (derivatization) to create a more soluble, reactive intermediate. 2. Remove Byproducts: If the reaction is an equilibrium (e.g., Fischer esterification which produces water), use a Dean-Stark trap or molecular sieves to remove the water and drive the reaction to completion.[9]

References

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | C14H24O2 | CID 4241466. PubChem. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Bicyclo[2.2.2]octane-1-carboxylic acid. NIST WebBook. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. ResearchGate. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable. [Link]

  • Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. ACS Omega. [Link]

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. ABLTechnology. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC - NIH. [Link]

  • Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Sci-Hub. [Link]

  • Functional Groups In Organic Chemistry. MCH Multimedia. [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Sci-Hub. [Link]

  • Where do you find synthesis problems : r/OrganicChemistry. Reddit. [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]

  • Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. ResearchGate. [Link]

Sources

Optimization

Troubleshooting guide for the characterization of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Welcome to the technical support center for the characterization of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the analysis of this unique alicyclic carboxylic acid. The rigid bicyclo[2.2.2]octane framework presents specific considerations in spectroscopic analysis, and this guide provides in-depth, field-proven insights to ensure accurate and efficient characterization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid?

This compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂[2][3]
Molecular Weight 224.34 g/mol [2][3]
CAS Number 73152-70-2[2][3]
Melting Point 160-162 °C[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in organic solvents like chloroform and methanol.

Q2: What are the primary applications of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid?

Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry and materials science. It is often used in the synthesis of novel pharmaceuticals and polymers where specific spatial arrangements of functional groups are required. The bicyclic system imparts a high degree of conformational rigidity, which can be advantageous in designing molecules with specific biological targets.

Q3: What are the most common analytical techniques for characterizing this molecule?

The standard suite of analytical techniques for structural elucidation is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and investigate fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, particularly the carboxylic acid.

  • Melting Point Analysis: As a preliminary indicator of purity.

Troubleshooting Guide: Spectroscopic Characterization

This section addresses specific issues that may arise during the spectroscopic analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: My ¹H NMR spectrum looks complex and the peaks for the bicyclo[2.2.2]octane core are overlapping. How can I assign them?

The rigid bicyclo[2.2.2]octane cage leads to complex splitting patterns due to fixed dihedral angles between protons. The protons on the three ethano bridges often appear as a broad multiplet.

Causality: The lack of free rotation in the bicyclic system means that the protons are chemically non-equivalent and exhibit complex spin-spin coupling.

Troubleshooting Workflow:

start Complex ¹H NMR Spectrum step1 Acquire a 2D COSY spectrum start->step1 step2 Identify key spin systems: - Pentyl chain (triplet, multiplets) - Bicyclo[2.2.2]octane protons step1->step2 step3 Use HSQC to correlate protons to their attached carbons step2->step3 step4 Use HMBC for long-range correlations to quaternary carbons (C1, C4) step3->step4 end_node Complete Peak Assignment step4->end_node

Caption: Workflow for assigning complex NMR spectra.

Step-by-Step Protocol for 2D NMR Analysis:

  • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. You should be able to trace the connectivity of the pentyl chain and identify the coupled protons within the bicyclic core.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to. This is invaluable for assigning the methylene groups of the bicyclic cage and the pentyl chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for assigning the quaternary carbons (C1 and C4) by observing correlations from the adjacent methylene protons.

Q5: The carboxylic acid proton peak is broad or not visible in my ¹H NMR spectrum. What is the cause and how can I fix it?

Causality: The acidic proton of a carboxylic acid is labile and can exchange with residual water or deuterated solvent molecules (e.g., in methanol-d₄). This exchange can broaden the signal or even make it disappear into the baseline.

Troubleshooting Steps:

  • Ensure a dry sample and solvent: Dry your sample thoroughly under high vacuum. Use a freshly opened ampule of deuterated solvent or a solvent that has been stored over molecular sieves.

  • Add a drop of D₂O: If you suspect the peak is present but broad, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, and the peak will disappear, confirming its identity.

  • Use a different solvent: Solvents like DMSO-d₆ are better at showing acidic protons as they form stronger hydrogen bonds, slowing down the exchange rate.

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)Notes
Carboxylic Carbonyl~180-185Quaternary, may be weak.
C1 (bridgehead with COOH)~40-45Quaternary.
C4 (bridgehead with pentyl)~35-40Quaternary.
Bicyclo[2.2.2]octane CH₂~25-35Multiple overlapping signals.
Pentyl Chain CH₂~22-38Distinct signals.
Pentyl Chain CH₃~14

Note: These are approximate values and can be influenced by the solvent and concentration.

Mass Spectrometry (MS)

Q6: I am not observing the molecular ion peak (M⁺) in my Electron Ionization (EI) mass spectrum. Is this normal?

Causality: Carboxylic acids can undergo facile fragmentation upon electron ionization, leading to a weak or absent molecular ion peak.[4] The rigid bicyclo[2.2.2]octane structure can also influence fragmentation pathways.

Expected Fragmentation Pattern (EI-MS):

M_plus [M]⁺˙ m/z = 224 loss_pentyl Loss of Pentyl Radical [M - C₅H₁₁]⁺ m/z = 153 M_plus->loss_pentyl - •C₅H₁₁ loss_cooh Loss of COOH Radical [M - COOH]⁺ m/z = 179 M_plus->loss_cooh - •COOH loss_h2o Loss of H₂O [M - H₂O]⁺˙ m/z = 206 (if thermal) M_plus->loss_h2o mclafferty McLafferty Rearrangement (if applicable) M_plus->mclafferty

Caption: Potential EI-MS fragmentation pathways.

Troubleshooting and Alternative Approaches:

  • Use a soft ionization technique: Electrospray ionization (ESI) is a much softer technique that is less likely to cause extensive fragmentation.[5] Running the sample via ESI-MS in negative ion mode should readily show the deprotonated molecule [M-H]⁻ at m/z 223.

  • Derivatization for GC-MS: If GC-MS analysis is required, derivatizing the carboxylic acid to its methyl ester (e.g., using diazomethane or TMS-diazomethane) will yield a more volatile compound that is less prone to fragmentation at the carboxylic acid moiety, often resulting in a more prominent molecular ion peak of the ester.

Q7: My mass spectrum shows unexpected peaks. What could be the source?

Causality: Unexpected peaks can arise from impurities from the synthesis or degradation of the sample. Common impurities in the synthesis of bicyclo[2.2.2]octane derivatives can include starting materials, reagents, or side-products from incomplete reactions or rearrangements.[6]

Potential Impurities and their Identification:

  • Starting materials: Check the mass spectra of the precursors used in the synthesis.

  • Solvent adducts: In ESI-MS, adducts with solvents (e.g., +Na⁺, +K⁺, +CH₃CN⁺) are common.

  • Isomers: The synthesis of substituted bicyclo[2.2.2]octanes can sometimes yield isomeric products. These will have the same molecular weight but may show different fragmentation patterns or chromatographic retention times.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q8: The O-H stretch of the carboxylic acid in my FTIR spectrum is very broad and overlaps with the C-H stretches. How can I confirm the presence of the carboxylic acid?

Causality: The broadness of the O-H stretch (typically 2500-3300 cm⁻¹) is a characteristic feature of carboxylic acids due to strong hydrogen bonding, which creates a continuum of vibrational states.

Key Diagnostic Peaks for Confirmation:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch 2500 - 3300Very broad
C-H Stretch (sp³) 2850 - 3000Sharp peaks, may be superimposed on the O-H stretch
C=O Stretch 1680 - 1720Strong, sharp
C-O Stretch 1210 - 1320Medium
O-H Bend 920 - 950Broad

Self-Validating Protocol: The simultaneous observation of the very broad O-H stretch and the strong, sharp carbonyl (C=O) stretch is a highly reliable indicator of a carboxylic acid functional group. The presence of both is required for a confident assignment.

Troubleshooting FTIR Spectra:

  • Noisy Spectrum: This can be due to insufficient sample, poor contact with the ATR crystal, or atmospheric interference (water and CO₂). Ensure good sample contact and run a background spectrum recently.

  • Broad Peaks in General: This may indicate a wet sample. Dry the sample and re-acquire the spectrum.

References

  • PubChem. (n.d.). 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Wilde, M. J., et al. (2015). Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry.
  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(7), 917-924.
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid for Scale-Up

Welcome to the technical support center for the synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful scale-up of this valuable compound. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a key building block in medicinal chemistry and materials science. Its rigid bicyclic structure provides a unique three-dimensional scaffold that is increasingly utilized as a bioisostere for phenyl rings, offering improved pharmacokinetic properties in drug candidates.[1] The pentyl group confers lipophilicity, which can be crucial for modulating the biological activity and membrane permeability of target molecules.

This guide outlines a robust and scalable three-stage synthetic route, addressing potential challenges and providing optimization strategies at each step.

Overall Synthetic Scheme

The synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid can be efficiently achieved in three key stages:

  • Diels-Alder Reaction: Construction of the bicyclo[2.2.2]octene core.

  • Catalytic Hydrogenation: Saturation of the olefin to yield the bicyclo[2.2.2]octane framework.

  • Bridgehead Carboxylation: Introduction of the carboxylic acid moiety at the C1 position.

Synthetic_Scheme A Stage 1: Diels-Alder Reaction B Stage 2: Catalytic Hydrogenation A->B Bicyclo[2.2.2]octene Intermediate C Stage 3: Bridgehead Carboxylation B->C Bicyclo[2.2.2]octane Intermediate D Final Product C->D 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid

Caption: Overall three-stage synthetic workflow.

Stage 1: Diels-Alder Reaction - Constructing the Bicyclic Core

The foundational step is the [4+2] cycloaddition to form the bicyclo[2.2.2]octene ring system. A practical approach involves the reaction of a suitable 1,3-cyclohexadiene with a dienophile that can be subsequently converted to the target pentyl group.

Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octene Precursor

A recommended starting point is the reaction of α-phellandrene (a naturally occurring, chiral diene) with a suitable dienophile like maleic anhydride. This adduct can then be further elaborated.

Materials:

  • α-Phellandrene

  • Maleic Anhydride

  • Toluene

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a suitably sized reactor equipped with a reflux condenser and mechanical stirrer, charge maleic anhydride and toluene.

  • Heat the mixture to effect dissolution.

  • Slowly add α-phellandrene to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.[2]

  • After the addition is complete, heat the reaction mixture at reflux for a specified time to ensure complete conversion.

  • Cool the reaction mixture to ambient temperature, followed by further cooling in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration and wash with cold ethyl acetate.

  • Recrystallize the crude product from ethyl acetate to obtain the pure Diels-Alder adduct.

Troubleshooting and FAQs for Stage 1

Q1: The reaction yield is low. What are the possible causes and solutions?

  • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. However, be aware that higher temperatures can sometimes favor the retro-Diels-Alder reaction, depending on the specific substrates.[3] Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

  • Cause: Polymerization of the diene or dienophile.

    • Solution: This is a common issue, especially at scale.[4][5] Consider using a polymerization inhibitor if compatible with the reaction. Running the reaction at a lower temperature for a longer duration might also be beneficial. For scale-up, a continuous-flow reactor can minimize side reactions by providing better temperature control and shorter reaction times.[4]

Q2: The product is a mixture of endo and exo isomers. How can I improve the stereoselectivity?

  • Explanation: The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically more thermodynamically stable.[3]

  • Solution: To favor the kinetic endo product, conduct the reaction at lower temperatures. If the thermodynamic exo product is desired, running the reaction at higher temperatures may allow for equilibration to the more stable isomer. The choice of solvent can also influence stereoselectivity.

Q3: How can I manage the exothermicity of the reaction during scale-up?

  • Explanation: Diels-Alder reactions are often exothermic, and improper heat management at scale can lead to runaway reactions.[2][6]

  • Solution:

    • Controlled Addition: Add the more reactive component (often the diene) slowly to the solution of the other reactant, allowing the reactor's cooling system to dissipate the generated heat.

    • Dilution: Increasing the solvent volume can help to absorb the heat of reaction.

    • Reactor Design: Ensure the reactor has sufficient cooling capacity for the intended batch size.

    • Process Analytical Technology (PAT): Employ in-situ temperature probes and potentially calorimetric monitoring to track the reaction progress and heat flow in real-time.[7][8][9]

Stage 2: Catalytic Hydrogenation - Saturation of the Double Bond

To obtain the desired bicyclo[2.2.2]octane scaffold, the double bond in the intermediate from Stage 1 must be reduced. Catalytic hydrogenation is the most efficient method for this transformation.

Experimental Protocol: Hydrogenation of the Bicyclo[2.2.2]octene Intermediate

Materials:

  • Bicyclo[2.2.2]octene intermediate

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

Procedure:

  • Charge the bicyclo[2.2.2]octene intermediate and the solvent into a pressure-rated hydrogenation reactor.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, as dry Pd/C can be pyrophoric.[10][11]

  • Seal the reactor and purge several times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by sampling and analysis (if the reactor setup allows).

  • Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it can be safely quenched.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude saturated product.

Troubleshooting and FAQs for Stage 2

Q1: The hydrogenation is slow or incomplete. What can I do?

  • Cause: Inactive catalyst.

    • Solution: Ensure the catalyst is from a reliable source and has been stored correctly. Increase the catalyst loading, but be mindful of the cost implications at scale.

  • Cause: Catalyst poisoning.

    • Solution: The starting material may contain impurities (e.g., sulfur or halide compounds) that poison the catalyst. Purify the Diels-Alder adduct before hydrogenation.

  • Cause: Insufficient hydrogen pressure or temperature.

    • Solution: Gradually increase the hydrogen pressure and/or temperature within the safe operating limits of the reactor.

Q2: What are the primary safety concerns for catalytic hydrogenation at scale?

  • Hazard: Flammability and explosive potential of hydrogen gas.[12]

  • Mitigation:

    • Equipment: Use a properly rated and maintained pressure reactor.

    • Inerting: Thoroughly purge the reactor to remove all oxygen before introducing hydrogen.[10]

    • Leak Detection: Ensure all fittings are secure and consider installing hydrogen sensors in the vicinity of the reactor.

  • Hazard: Pyrophoric nature of the catalyst (especially after the reaction).

  • Mitigation:

    • Handling: Handle the catalyst under an inert atmosphere or as a wet slurry.

    • Filtration: Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent and quench it safely (e.g., by slowly adding water).

Q3: Are there alternative catalysts to Pd/C?

  • Answer: Yes, other catalysts such as platinum on carbon (Pt/C), rhodium on alumina (Rh/Al₂O₃), or Raney nickel can also be effective. The optimal catalyst may depend on the specific substrate and the presence of other functional groups. For bicyclic heteroaromatics, ruthenium nanoparticles have shown promise for selective hydrogenation.[13][14]

Stage 3: Bridgehead Carboxylation

The final step involves the challenging functionalization of the sterically hindered bridgehead position to install the carboxylic acid group. A robust method is the formation of a Grignard reagent followed by quenching with carbon dioxide.

Experimental Protocol: Grignard Formation and Carboxylation

This protocol assumes the synthesis of a 1-bromo-4-pentylbicyclo[2.2.2]octane intermediate.

Materials:

  • 1-bromo-4-pentylbicyclo[2.2.2]octane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (as an initiator)

  • Carbon dioxide (solid, dry ice, or gas)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Grignard Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer under a nitrogen atmosphere, place the magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 1-bromo-4-pentylbicyclo[2.2.2]octane in anhydrous THF.

    • Initiate the reaction by gentle warming. The disappearance of the iodine color and bubble formation indicate the start of the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath.

    • Slowly add crushed dry ice or bubble CO₂ gas through the solution with vigorous stirring.

    • Allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by slowly adding aqueous hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude carboxylic acid by recrystallization.

Troubleshooting and FAQs for Stage 3

Q1: The Grignard reaction fails to initiate. What should I do?

  • Cause: Wet glassware or solvent.

    • Solution: Grignard reagents are highly sensitive to moisture.[15] Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents.

  • Cause: Passivated magnesium surface.

    • Solution: The magnesium surface can be coated with a layer of magnesium oxide.[16] Use an activating agent like a small crystal of iodine, 1,2-dibromoethane, or sonication to expose a fresh magnesium surface.

Q2: The yield of the carboxylic acid is low, with a significant amount of 4-pentylbicyclo[2.2.2]octane as a byproduct.

  • Cause: The Grignard reagent is acting as a base and being quenched by trace amounts of water or other protic impurities.

    • Solution: Re-check the dryness of all reagents and solvents. Ensure the CO₂ used is anhydrous (dry ice is generally a good source).

  • Cause: Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted alkyl halide.

    • Solution: This can be minimized by slow addition of the alkyl halide to the magnesium suspension (Barbier conditions) or by using a more dilute solution.

Q3: Are there alternatives to the Grignard reaction for this carboxylation?

  • Answer: Yes, an alternative is to use an organolithium reagent. This would involve a halogen-lithium exchange or direct deprotonation (if a suitable precursor is available), followed by quenching with CO₂. Organolithium reagents are generally more reactive than Grignard reagents but are also more hazardous to handle at scale. The reaction of organolithiums with carboxylic acids can lead to ketone formation if not carefully controlled.[17][18]

Q4: What is the best method for purifying the final product at scale?

  • Answer: Crystallization is generally the most cost-effective and scalable method for purifying solid carboxylic acids.[19][20][21][22]

    • Solvent Selection: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.

    • pH Adjustment: The carboxylic acid can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[22]

Scale-Up and Process Optimization Summary

StageKey ParameterOptimization Strategy for Scale-UpRationale
Diels-Alder Exotherm Control Slow, controlled addition of the limiting reagent; ensure adequate reactor cooling capacity.[2][6]Prevents runaway reactions and minimizes side product formation.
Side Reactions Consider a continuous-flow reactor setup.[4]Minimizes residence time at high temperatures, reducing polymerization.
Hydrogenation Catalyst Handling Handle Pd/C as a wet slurry under an inert atmosphere.[12]Prevents fires due to the pyrophoric nature of the catalyst.[10][11]
Process Safety Use a pressure-rated reactor; rigorously remove oxygen before introducing hydrogen.[23]Mitigates the risk of explosion.
Carboxylation Reagent Purity Use anhydrous solvents and reagents; ensure all glassware is completely dry.[15]Grignard and organolithium reagents are highly sensitive to moisture.
Reaction Initiation Use activating agents for magnesium (e.g., iodine, 1,2-dibromoethane).[16]Overcomes the passivating oxide layer on the magnesium surface.
Purification Efficiency Develop a robust crystallization protocol; consider pH-based extraction/precipitation.[19][22]Avoids costly and less scalable chromatographic purification.

References

Sources

Optimization

Technical Support Center: Functionalization of Bicyclo[2.2.2]octane-1-carboxylic Acid

Welcome to the technical support center for the experimental challenges associated with the functionalization of bicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the experimental challenges associated with the functionalization of bicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique, rigid scaffold in their work. The bicyclo[2.2.2]octane (BCO) framework is an increasingly important bioisostere for the phenyl ring, offering a three-dimensional structure that can improve physicochemical properties in drug candidates.[1][2] However, its bridgehead reactivity and steric hindrance present specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and minimize side reactions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of bicyclo[2.2.2]octane-1-carboxylic acid, providing a foundation for successful experimentation.

Q1: What are the key structural features of bicyclo[2.2.2]octane-1-carboxylic acid that influence its reactivity?

A1: The reactivity of bicyclo[2.2.2]octane-1-carboxylic acid is dominated by two key features:

  • Rigid Cage Structure: The bicyclic system locks the molecule into a fixed conformation. This rigidity is valuable for medicinal chemistry applications as it presents substituents in a well-defined spatial orientation.[3]

  • Bridgehead Carboxylic Acid: The carboxyl group is located at a tertiary, neopentyl-like carbon atom. This position is sterically hindered, which can significantly impact the kinetics of reactions at the carbonyl group, such as amide bond formation. Furthermore, the bridgehead position is known to be prone to the formation of unstable carbocations and reactive radical intermediates.

Q2: What are the primary challenges when performing amide coupling with this acid?

A2: The main challenge is the steric hindrance around the carboxylic acid, which can make it difficult for the amine nucleophile to approach the activated carbonyl center. This can lead to slow reaction rates and low yields. Careful selection of coupling reagents and reaction conditions is crucial to overcome this hurdle.[3]

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions involve the loss of the carboxyl group or rearrangement of the bicyclic core. These include:

  • Decarboxylation: Under radical or strongly acidic/high-temperature conditions, the molecule can lose CO2 to form the parent bicyclo[2.2.2]octane.[4]

  • Decarboxylative Halogenation: In the presence of halogens and radical initiators (e.g., Hunsdiecker or Barton-type reactions), the acid can undergo decarboxylation to form a bridgehead halide.[5][6][7]

  • Skeletal Rearrangement: Under certain oxidative conditions that generate a bridgehead carbocation, the bicyclo[2.2.2]octane skeleton can rearrange to the thermodynamically more stable bicyclo[3.2.1]octane system.[8]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems.

Troubleshooting Decarboxylation-Related Side Reactions
Q: I am attempting to activate the carboxylic acid for an amide coupling, but I am observing significant formation of the decarboxylated bicyclo[2.2.2]octane. Why is this happening and how can I prevent it?

A: Likely Cause: Unintentional decarboxylation often occurs when reaction conditions favor the formation of a bridgehead radical intermediate. This can be triggered by high temperatures, prolonged reaction times, or the use of certain reagents that can initiate radical pathways. The driving force is the formation of the stable CO2 molecule.

Recommended Solution:

  • Lower the Reaction Temperature: Many amide coupling reactions can proceed efficiently at room temperature or even 0 °C. Avoid unnecessarily high temperatures.

  • Optimize Coupling Reagents: Use coupling reagents that operate under mild conditions. Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (hydroxybenzotriazole) or OxymaPure® are often effective.

  • Consider Photoredox or Electrochemical Methods: Modern synthetic methods can generate the necessary reactive intermediates under exceptionally mild conditions, potentially avoiding thermal decomposition pathways.[9][10][11][12]

Q: My Hunsdiecker-type reaction on bicyclo[2.2.2]octane-1-carboxylic acid is giving a mixture of the desired 1-bromobicyclo[2.2.2]octane and the parent hydrocarbon. How can I improve the selectivity?

A: Likely Cause: The formation of the parent hydrocarbon indicates that the intermediate bridgehead radical is abstracting a hydrogen atom from the solvent or another component in the reaction mixture, rather than reacting with the halogen source. This is a common competitive pathway in radical reactions.

Recommended Solution:

  • Choice of Halogen Source and Solvent: The solvent can play a critical role. For instance, in brominative decarboxylation, using carbon tetrachloride as a solvent can lead to the formation of 1-chlorobicyclo[2.2.2]octane as a side product due to the high reactivity of the bridgehead radical abstracting a chlorine atom.[7] To favor the formation of the desired bromide, a bromine-containing solvent like 1,2-dibromoethane can be used, or the reaction can be run with an excess of bromine in bromotrichloromethane.[7]

  • Barton Decarboxylation: A more reliable alternative to the classic Hunsdiecker reaction is the Barton decarboxylation.[13][14] This involves converting the carboxylic acid to a thiohydroxamate ester (a Barton ester), which then undergoes radical decarboxylation under milder conditions, often with better yields and fewer side products.

Experimental Protocol: Barton Decarboxylation for Halogenation

  • Barton Ester Formation:

    • In a flask protected from light, dissolve bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane.

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride.

    • In a separate flask, prepare a solution of N-hydroxy-2-thiopyridone (1.1 eq) and a base like pyridine (1.2 eq) in dichloromethane.

    • Slowly add the acid chloride solution to the N-hydroxy-2-thiopyridone solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Decarboxylative Halogenation:

    • To the crude Barton ester solution, add a halogen source such as bromotrichloromethane (as both solvent and reagent).

    • Heat the mixture to reflux or irradiate with a tungsten lamp to initiate the radical chain reaction.

    • Monitor the reaction by TLC or GC-MS until the Barton ester is consumed.

    • Cool the reaction, wash with sodium thiosulfate solution to remove excess halogen, and purify by column chromatography.

Reaction Pathway: Decarboxylation

cluster_0 Radical Decarboxylation Pathway BCO_acid Bicyclo[2.2.2]octane- 1-carboxylic Acid BCO_radical Bridgehead Radical BCO_acid->BCO_radical Radical Initiator -CO2 BCO_hydrocarbon Bicyclo[2.2.2]octane (Side Product) BCO_radical->BCO_hydrocarbon H• abstraction BCO_halide 1-Halobicyclo[2.2.2]octane (Desired Product) BCO_radical->BCO_halide Halogen source (X2)

Caption: General pathway for radical decarboxylation.

Troubleshooting Skeletal Rearrangements
Q: During an oxidative functionalization of my bicyclo[2.2.2]octane derivative, I've isolated a product with a rearranged bicyclo[3.2.1]octane skeleton. What is the mechanism of this rearrangement and how can I avoid it?

A: Likely Cause: This type of rearrangement is characteristic of reactions that proceed through a bridgehead carbocation intermediate. The bicyclo[2.2.2]octyl cation is strained, and a 1,2-acyl migration can occur to relieve this strain, leading to the more stable bicyclo[3.2.1]octyl system.[8] Oxidative decarboxylation using reagents like lead tetraacetate is known to sometimes proceed via a carbocationic pathway, which can trigger this rearrangement.[8][15]

Recommended Solution:

  • Avoid Carbocation-Promoting Conditions: If possible, choose reagents and conditions that favor a radical or concerted mechanism over a carbocationic one.

  • Control of Reaction Pathway: In the case of lead tetraacetate decarboxylation, the reaction can proceed through both radical and ionic pathways. The product distribution can sometimes be influenced by the presence of co-solvents or radical traps.

  • Alternative Functionalization Strategies: Consider modern C-H functionalization or decarboxylative coupling reactions that utilize photoredox or transition metal catalysis. These methods often proceed through well-defined catalytic cycles that can avoid the formation of free carbocations.

Mechanism: Skeletal Rearrangement

cluster_1 Carbocation Rearrangement BCO_cation Bicyclo[2.2.2]octyl Cation (Strained) Rearranged_cation Bicyclo[3.2.1]octyl Cation (More Stable) BCO_cation->Rearranged_cation 1,2-Acyl Shift Rearranged_product Bicyclo[3.2.1]octane Product Rearranged_cation->Rearranged_product Nucleophilic a-ttack

Caption: Rearrangement of the BCO skeleton via a carbocation.

Troubleshooting Amide Coupling and Other Functionalizations
Q: My amide coupling reaction with bicyclo[2.2.2]octane-1-carboxylic acid is very sluggish and gives low yields. What coupling reagents and conditions are recommended for this sterically hindered acid?

A: Likely Cause: The low reactivity is due to the steric bulk around the bridgehead carboxylic acid, which impedes the approach of the amine. Standard coupling conditions may not be sufficient to achieve a reasonable reaction rate.

Recommended Solution:

  • Use High-Activity Coupling Reagents: For sterically demanding couplings, more potent reagents are often required. Consider using phosphonium-based reagents like PyBOP or HATU, or uranium-based reagents like TBTU. These reagents are known to be effective for forming amide bonds between hindered partners.

  • Acid Chloride Intermediate: Converting the carboxylic acid to the more reactive acid chloride can facilitate the subsequent reaction with the amine. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used for this transformation. This two-step procedure often gives higher yields than direct coupling methods for hindered substrates.

Recommended Amide Coupling Conditions

Reagent CombinationBaseSolventTemperature (°C)Notes
EDC / HOBtDIPEA or NMMDMF or DCM0 to 25Standard, mild conditions. May be slow.
HATU / DIPEADIPEADMF0 to 25Highly effective for hindered substrates.
PyBOP / DIPEADIPEADMF0 to 25Another powerful reagent for difficult couplings.
(COCl)₂ then AminePyridine or Et₃NDCM / THF0 to 25Two-step via acid chloride. Often very effective.

(DIPEA: Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: Dimethylformamide, DCM: Dichloromethane, THF: Tetrahydrofuran)

Workflow: Amide Coupling via Acid Chloride

cluster_2 Two-Step Amide Coupling start BCO-COOH acid_chloride BCO-COCl start->acid_chloride (COCl)2 or SOCl2 DCM, rt amide BCO-CONHR acid_chloride->amide R-NH2, Base DCM, 0°C to rt

Caption: Recommended workflow for hindered amide coupling.

References

  • US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. ResearchGate. [Link]

  • The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc. [Link]

  • Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry. [Link]

  • The Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic Acid in Halogenated Solvents. The Journal of Organic Chemistry. [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Electrochemical Carboxylative Cyclization of Propargylamines with CO2 to Functionalized 2-Oxazolidinones. The Journal of Organic Chemistry. [Link]

  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC - NIH. [Link]

  • Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as glycosidase inhibitors. PubMed. [Link]

  • Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. J. Am. Chem. Soc. [Link]

  • Synthesis, bridgehead functionalization, and photoisomerization of 9,10-diboratatriptycene dianions. Chemical Science. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • WO2018217042A1 - Method for producing high-quality graphene flake through electrochemical exfoliation and solution for dispersing graphene flake.
  • 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry. [Link]

  • WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
  • Synthesis of Bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as Glycosidase Inhibitors. The Journal of Organic Chemistry. [Link]

  • Decarboxylative Halogenation of Organic Compounds. PMC - NIH. [Link]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications. [Link]

  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. [Link]

  • Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. [Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate. RSC Publishing. [Link]

  • α-Functionalization of Imines via Visible Light Photoredox Catalysis. MDPI. [Link]

  • Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Beilstein Journal of Organic Chemistry. [Link]

  • Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Organic Letters. [Link]

  • The Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic Acid in Halogenated Solvents. The Journal of Organic Chemistry. [Link]

  • The Hunsdiecker and Related Reactions. ResearchGate. [Link]

  • Barton decarboxylation. Grokipedia. [Link]

  • Photocatalysis: A Green Tool for Redox Reactions. ResearchGate. [Link]

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Troubleshooting

Addressing peak overlap in the NMR spectrum of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Introduction: The Challenge of a Crowded Spectrum 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a molecule that, despite its seemingly simple structure, presents a significant challenge for NMR spectroscopic analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Crowded Spectrum

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a molecule that, despite its seemingly simple structure, presents a significant challenge for NMR spectroscopic analysis. Its rigid bicyclo[2.2.2]octane core contains numerous chemically similar methylene (CH₂) and methine (CH) groups, while the flexible pentyl chain adds several more signals into the same crowded aliphatic region of the ¹H NMR spectrum (typically 0.8-2.5 ppm). This inherent structural nature leads to severe signal overlap, making definitive resonance assignment from a simple 1D spectrum a formidable task.

This guide provides a systematic, question-and-answer-based approach to troubleshoot and resolve spectral overlap for this molecule and structurally similar compounds. We will progress from simple experimental adjustments to more advanced multi-dimensional techniques, explaining the rationale behind each step to ensure both practical success and a deeper understanding of the underlying principles.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why is the ¹H NMR spectrum of my 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid so poorly resolved?

A1: The complexity arises from the molecule's key structural features:

  • Rigid Bicyclic Core: The bicyclo[2.2.2]octane system enforces a rigid conformation. This results in six methylene groups and one bridgehead proton, many of which exist in very similar magnetic environments. Their signals, therefore, fall within a narrow chemical shift range, leading to significant overlap.

  • Flexible Alkyl Chain: The pentyl group contributes another five distinct proton environments. The signals for the CH₂ groups closest to the bicyclic core often overlap with the cage protons, further complicating the spectrum.

  • Second-Order Effects: At lower magnetic field strengths, the small differences in chemical shifts (Δν) combined with proton-proton coupling constants (J) can lead to complex, non-first-order splitting patterns (roofing), which can be misinterpreted as impurities or further obscure the true multiplicity of the signals.

This combination of factors makes the aliphatic region of the 1D ¹H NMR spectrum a dense forest of overlapping multiplets, rendering direct interpretation and assignment nearly impossible.

Q2: What are the simplest experimental changes I can make to try and resolve the overlapping signals?

A2: Before resorting to more time-consuming 2D NMR experiments, simple modifications to the experimental conditions can often induce differential changes in chemical shifts, potentially resolving key overlaps.

The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by interactions with the surrounding solvent molecules.[1][2][3] Changing from a relatively inert solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can be particularly effective.

Causality: Benzene molecules induce an anisotropic magnetic field. Solute molecules will preferentially orient themselves with the solvent to maximize favorable interactions. Protons located in the shielding cone of the benzene ring will experience an upfield shift (to lower ppm), while those in the deshielding region will shift downfield. This "aromatic solvent-induced shift" (ASIS) is highly dependent on the proton's spatial relationship to the polar carboxylic acid group (which coordinates with the solvent), often leading to a dramatic "re-spreading" of the signals.

Protocol: Solvent Test

  • Prepare a standard sample of your compound in CDCl₃ and acquire a ¹H NMR spectrum.

  • Prepare a second sample using the same concentration in Benzene-d₆.

  • Compare the spectra, paying close attention to the dispersion in the 0.8-2.5 ppm region.

SolventTypical ¹H Residual Peak (ppm)Typical H₂O Peak (ppm)Key Properties & Rationale for Use
Chloroform-d (CDCl₃) 7.26~1.56Standard, non-polar aprotic solvent. Good starting point.
Benzene-d₆ (C₆D₆) 7.16~0.40Aromatic; induces anisotropic shifts that can resolve accidental overlap.
DMSO-d₆ 2.50~3.33Highly polar, hydrogen-bond accepting. Can significantly alter shifts, especially for protons near the carboxylic acid. The acidic proton is often well-resolved.[4]
Acetone-d₆ 2.05~2.84Polar aprotic solvent. Offers an alternative electronic environment to CDCl₃ and DMSO-d₆.

Note: Water shifts are highly dependent on temperature, concentration, and pH.[5]

Altering the sample temperature can also change chemical shifts.[4][6][7] While the rigid core of the molecule limits major conformational changes, temperature affects intermolecular interactions like hydrogen bonding of the carboxylic acid group and solvent-solute interactions. Even subtle changes can sometimes be enough to move overlapping peaks apart.

Protocol: VT Experiment

  • Using your standard sample, acquire a ¹H NMR spectrum at the default temperature (e.g., 298 K).

  • Increase the temperature in increments (e.g., 10 K) up to a reasonable limit for your solvent and sample stability (e.g., 328 K). Acquire a spectrum at each step.

  • Cool the sample down below room temperature (e.g., to 273 K or lower, ensuring the solvent doesn't freeze) and repeat.

  • Analyze the spectra to see if any key signals have resolved.

Q3: The overlap is persistent. Can a chemical additive help simplify the spectrum?

A3: Yes. The use of Lanthanide Shift Reagents (LSRs) is a classic 1D NMR technique to resolve peak overlap, especially in molecules containing a Lewis basic site, such as the carbonyl oxygen of your carboxylic acid.[8][9]

Mechanism of Action: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃ or Pr(fod)₃) that can reversibly coordinate to the carboxylic acid group. The paramagnetic metal creates a powerful local magnetic field that dramatically influences the chemical shifts of nearby protons. This effect, known as a pseudocontact shift, is highly dependent on the distance and angle of the proton from the lanthanide ion.[10][11] Protons closer to the binding site will be shifted the most, effectively "stretching" the spectrum out and resolving overlap.

Protocol: LSR Titration Experiment

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Water will compete for binding to the LSR.

  • Initial Spectrum: Acquire a high-quality reference ¹H NMR spectrum of the pure compound.

  • LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR stock solution to the NMR tube. Mix gently.

  • Spectral Acquisition: Acquire a new ¹H spectrum. Observe the changes in chemical shifts.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until sufficient peak separation is achieved or significant line broadening occurs.

Advantages vs. Disadvantages:

  • Pros: Can be very effective at resolving severe overlap in a simple 1D experiment.

  • Cons: Causes significant line broadening, which obscures coupling information. The shifts induced are non-quantitative for routine analysis and the reagent can contaminate the sample. Modern 2D NMR is often a better alternative.[9]

Q4: What is the definitive way to resolve this structure? Which 2D NMR experiments should I use?

A4: Two-dimensional (2D) NMR is the most powerful and reliable method for resolving severe spectral overlap and unambiguously assigning the structure of your molecule.[12][13][14] By spreading the NMR signals across two frequency dimensions, peaks that are overlapped in 1D can be clearly distinguished.[15] The following workflow is highly recommended.

G cluster_1d Initial Analysis cluster_2d 2D NMR Core Experiments cluster_assign Final Assignment s1d Acquire High-Quality 1D ¹H and ¹³C Spectra cosy ¹H-¹H COSY s1d->cosy hsqc ¹H-¹³C HSQC cosy->hsqc Identifies proton spin systems (e.g., the pentyl chain) hmbc ¹H-¹³C HMBC hsqc->hmbc Resolves ¹H overlap via ¹³C dimension Assigns protonated carbons assign Full Structure Elucidation & Resonance Assignment hmbc->assign Connects fragments via 2-3 bond couplings Assigns quaternary carbons

Caption: A logical workflow for structure elucidation using 2D NMR.

  • What it shows: Cross-peaks between protons that are J-coupled (typically through 2 or 3 bonds).[16]

  • Why it's useful: It allows you to trace out the "spin systems" in your molecule. You can "walk" along the pentyl chain from the terminal methyl group all the way to the methylene attached to the bicyclic core. You can also identify coupled protons within the bicyclo[2.2.2]octane framework.

  • What it shows: A correlation peak for each proton and the carbon atom it is directly attached to (a one-bond correlation).[16]

  • Why it's the KEY experiment for this problem: The ¹³C spectrum is much more dispersed (spread out) than the ¹H spectrum. Even if two different protons have the exact same chemical shift in the 1D spectrum, they are almost certainly attached to carbons with different chemical shifts. The HSQC spectrum will show two distinct peaks for these protons, resolved along the second (¹³C) dimension.[15][17] This experiment is the single most effective tool for overcoming proton resonance overlap.

Experimental Protocol: HSQC Acquisition

  • Load standard, sensitivity-enhanced HSQC pulse programs on your spectrometer.

  • Set the ¹H spectral width to cover all proton signals (~0-12 ppm).

  • Set the ¹³C spectral width to cover all expected carbon signals (e.g., ~0-185 ppm to include the carboxylic acid carbon).

  • The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically set to an average value of 145 Hz for aliphatic systems.

  • Acquire the data. The experiment time can range from 20 minutes to a few hours depending on the sample concentration.

  • What it shows: Correlations between protons and carbons that are 2 or 3 bonds away.

  • Why it's useful: This experiment is crucial for putting the pieces together.

    • It connects the spin systems identified in the COSY. For example, you will see a correlation from the protons on the first CH₂ of the pentyl chain to the quaternary bridgehead carbon of the bicyclic core.

    • It identifies the quaternary (non-protonated) carbons, such as the C1 carbon bearing the carboxylic acid and the C4 carbon bearing the pentyl group, by showing correlations from nearby protons.

By systematically analyzing the COSY, HSQC, and HMBC spectra, you can unambiguously assign every proton and carbon resonance in 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, fully overcoming the initial challenge of peak overlap.

References

  • An integrated approach of NMR experiments and MD simulations visualizes structural dynamics of a cyclic multi‐domain protein. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Retrieved January 22, 2026, from [Link]

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Table 1 1 H NMR spectra of dibenzobicyclo[ 2.2.2 ]octane derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved January 22, 2026, from [Link]

  • 2D NMR Introduction. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved January 22, 2026, from [Link]

  • Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. (n.d.). Chemical Reviews. Retrieved January 22, 2026, from [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. (2023). arXiv.org. Retrieved January 22, 2026, from [Link]

  • Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a. (2022). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • 23.1: NMR Shift Reagents. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Synthesis and properties of SMAPs 1-phospha-4-silabicyclo[2.2.2]octane derivatives. (n.d.). Arkat USA. Retrieved January 22, 2026, from [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Spin-edited 2D HSQC-TOCSY experiments for the measurement of homonuclear and heteronuclear coupling constants: application to carbohydrates and peptides. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

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  • Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Lipophilic Moieties: 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid vs. Adamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the judicious selection of lipophilic moieties is a critical determinant of a drug candidate's pharmacokinetic and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the judicious selection of lipophilic moieties is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. The incorporation of bulky, three-dimensional hydrocarbon cages can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth, objective comparison of two such lipophilic fragments: 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid and adamantane-1-carboxylic acid. By examining their distinct structural attributes and the resulting physicochemical and metabolic characteristics, we aim to equip researchers with the insights necessary to make informed decisions in molecular design.

Introduction: The Role of Rigid Scaffolds in Drug Design

The use of rigid, saturated cyclic systems like adamantane and bicyclo[2.2.2]octane has become a staple in modern drug discovery.[1][2] These scaffolds serve as non-planar, bioisosteric replacements for more traditional lipophilic groups, such as aromatic rings. Their three-dimensional nature allows for a more precise exploration of binding pockets, potentially leading to enhanced potency and selectivity. Furthermore, their saturated character can bestow improved metabolic stability by blocking sites susceptible to oxidative metabolism.

Adamantane, a tricyclic hydrocarbon, is renowned for its exceptional rigidity and high lipophilicity. Its derivatives have been successfully incorporated into numerous approved drugs.[2] The bicyclo[2.2.2]octane (BCO) core, while also a rigid structure, offers a different spatial arrangement and vectoral projection of its substituents, providing a valuable alternative in scaffold-hopping and lead optimization strategies.

This guide will dissect the nuances between 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid and adamantane-1-carboxylic acid, focusing on the key parameters that dictate their utility as lipophilic moieties.

Physicochemical Properties: A Head-to-Head Comparison

The lipophilicity and solubility of a compound are fundamental properties that govern its behavior in biological systems. A delicate balance is required: sufficient lipophilicity is necessary for membrane permeation, yet excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.

Property4-Pentylbicyclo[2.2.2]octane-1-carboxylic acidAdamantane-1-carboxylic acid
Molecular Formula C₁₄H₂₄O₂C₁₁H₁₆O₂
Molecular Weight 224.34 g/mol [1][2]180.24 g/mol [3][4]
Calculated logP 4.6[2]2.6[4]
Aqueous Solubility Data not availableInsoluble[3]
Melting Point 160-162 °C[1]172-174 °C[3]

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a cornerstone of physicochemical characterization. The calculated logP of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid (4.6) is significantly higher than that of adamantane-1-carboxylic acid (2.6)[2][4]. This difference is primarily attributable to the presence of the extended pentyl chain on the BCO scaffold, which contributes substantially to the molecule's overall nonpolar surface area. This suggests that the 4-pentyl-BCO moiety will impart a greater degree of lipophilicity to a parent molecule compared to the adamantyl group.

Structural Considerations and Their Implications

The distinct three-dimensional shapes of the adamantane and bicyclo[2.2.2]octane cores are central to their differential effects on molecular properties.

Structural Comparison of Lipophilic Scaffolds cluster_0 Adamantane-1-carboxylic acid cluster_1 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid Adamantane Tricyclic, highly symmetrical cage-like structure. High degree of rigidity. Four bridgehead positions, one of which is functionalized. BCO Bicyclic, less spherical than adamantane. Rigid, but with some torsional flexibility. Two bridgehead positions, allowing for 1,4-disubstitution.

A diagram comparing the structural features of the two scaffolds.

Adamantane-1-carboxylic acid possesses a highly symmetrical, cage-like structure. This rigidity can be advantageous in locking a molecule into a specific conformation for optimal target binding. The four bridgehead positions of the adamantane cage are sterically hindered, which can shield adjacent functional groups from metabolic enzymes.

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid , on the other hand, has a more elongated, cylindrical shape. The BCO core provides a rigid spacer between the 1- and 4-positions, which can be useful for positioning functional groups at a defined distance from each other. The pentyl chain introduces a significant degree of conformational flexibility, which could allow for more adaptable binding to a target protein, but also presents additional sites for potential metabolism.

Metabolic Stability: A Predictive Analysis

Direct comparative metabolic stability data for these two specific molecules is not available in the public domain. However, we can infer their likely metabolic profiles based on the known properties of their respective scaffolds.

Adamantane derivatives are generally considered to be metabolically robust. The carbon atoms of the adamantane cage, particularly the bridgehead positions, are not readily susceptible to oxidation by cytochrome P450 (CYP) enzymes due to steric hindrance and the absence of activatable C-H bonds. This inherent stability can lead to a longer in vivo half-life for drugs containing this moiety.

Bicyclo[2.2.2]octane derivatives are also regarded as being relatively stable to metabolism.[1] However, the presence of the flexible pentyl chain in 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid introduces multiple aliphatic C-H bonds that are potential sites for oxidative metabolism by CYP enzymes. Hydroxylation at various positions along the pentyl chain is a likely metabolic pathway. Therefore, it is anticipated that 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid would be more susceptible to metabolism than adamantane-1-carboxylic acid.

The following workflow illustrates a typical in vitro experiment to empirically determine and compare the metabolic stability of these two compounds.

Metabolic Stability Workflow Start Start Incubate Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH at 37°C Start->Incubate Sample Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench reaction with cold acetonitrile Sample->Quench Analyze Analyze remaining parent compound by LC-MS/MS Quench->Analyze Plot Plot ln(% remaining) vs. time Analyze->Plot Calculate Calculate in vitro half-life (t½) and intrinsic clearance (CLint) Plot->Calculate End End Calculate->End

A flowchart of an in vitro metabolic stability assay.

Experimental Protocols

To provide a practical framework for the comparison of these two moieties, we present standardized protocols for the determination of lipophilicity and metabolic stability.

Protocol 1: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Materials:

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

  • Adamantane-1-carboxylic acid

  • 1-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration determination

Procedure:

  • Prepare a stock solution of each compound in 1-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of water.

  • Securely cap the vials and shake them vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vials to ensure complete phase separation.

  • Carefully remove an aliquot from both the 1-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Materials:

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

  • Adamantane-1-carboxylic acid

  • Pooled human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Cold acetonitrile

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound (at a final concentration of, for example, 1 µM) in phosphate buffer at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot is the rate constant of metabolism (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Conclusion and Future Perspectives

The choice between 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid and adamantane-1-carboxylic acid as a lipophilic moiety in drug design is a nuanced one, with each offering a distinct set of properties.

Adamantane-1-carboxylic acid is a compact, highly rigid, and metabolically robust scaffold that imparts a moderate degree of lipophilicity. It is an excellent choice when a high degree of conformational constraint and metabolic stability are desired.

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid , with its extended pentyl chain, provides a significantly higher level of lipophilicity and a different three-dimensional shape. This may be advantageous for occupying larger, more linear hydrophobic pockets in a target protein. However, the flexible pentyl chain is a potential metabolic soft spot, which could lead to a shorter in vivo half-life.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired ADME profile. The experimental protocols provided in this guide offer a framework for empirically evaluating these and other lipophilic fragments to enable data-driven decisions in the design of new therapeutic agents.

References

  • PubChem. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. [Link]

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Comparative

The Strategic Advantage of Aliphatic Scaffolds: A Comparative Guide to 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid as a Benzene Bioisostere

Introduction: Beyond the Flatland of Aromatic Rings In the landscape of medicinal chemistry, the benzene ring is a ubiquitous scaffold, prized for its synthetic versatility and ability to engage in various intermolecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flatland of Aromatic Rings

In the landscape of medicinal chemistry, the benzene ring is a ubiquitous scaffold, prized for its synthetic versatility and ability to engage in various intermolecular interactions. However, its very nature can be a double-edged sword. The planarity and electron-rich character of aromatic rings often introduce metabolic liabilities, primarily through cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of reactive intermediates.[1] Furthermore, the inherent lipophilicity of many aromatic compounds can contribute to poor aqueous solubility and off-target effects.[2]

This has spurred the exploration of non-aromatic bioisosteres—chemical groups that retain the key spatial and electronic features of the original moiety while offering improved physicochemical and pharmacokinetic properties.[3][4] One such class of promising benzene ring replacements is the saturated bicyclic alkanes.[1] This guide provides a comprehensive comparison of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid , a three-dimensional, saturated bioisostere, with its aromatic counterpart, 4-pentylbenzoic acid . We will delve into a comparative analysis of their physicochemical properties, projected pharmacokinetic profiles, and provide detailed experimental protocols for their head-to-head evaluation.

The core principle behind this bioisosteric substitution is to replace a metabolically susceptible aromatic ring with a rigid, saturated carbocyclic scaffold. The bicyclo[2.2.2]octane (BCO) core mimics the para-substituted geometry of the benzene ring, with the bridgehead carbons providing similar exit vectors for substituents.[2] The key distinction lies in the BCO's sp3-hybridized carbon framework, which is generally less prone to oxidative metabolism.[1]

Physicochemical Properties: A Tale of Two Cores

A molecule's fundamental physicochemical properties dictate its behavior in biological systems. Here, we compare the key properties of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid and 4-pentylbenzoic acid. While direct experimental comparative data for these exact molecules is sparse in publicly available literature, we can extrapolate from data on analogous compounds and computational predictions to build a compelling case for the BCO-based bioisostere.

Property4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid4-Pentylbenzoic acidRationale for the Difference & Anticipated Impact
Molecular Weight 224.34 g/mol [5]192.25 g/mol [6]The addition of six hydrogens in the saturated core of the BCO derivative results in a higher molecular weight. This difference is generally acceptable in lead optimization.
pKa ~5.6 (estimated)~4.35 (predicted)[7]The electron-withdrawing nature of the sp2-hybridized carbons in the benzene ring increases the acidity of the carboxylic acid, resulting in a lower pKa. The pKa of the parent bicyclo[2.2.2]octane-1-carboxylic acid has been experimentally determined to be around 5.6.[8] The pentyl group is not expected to significantly alter this value. The higher pKa of the BCO derivative means it will be less ionized at physiological pH, which can influence its interaction with targets and its permeability.
Calculated LogP (XLogP3) 4.6[5]4.5[6]The calculated octanol-water partition coefficients are very similar, suggesting that the overall lipophilicity, in a non-ionized state, is comparable. However, the difference in pKa will lead to different LogD values at physiological pH.
Aqueous Solubility Predicted to be higherLimited solubility in water[9]Saturated polycyclic cores often exhibit better aqueous solubility compared to their flat aromatic counterparts due to a disruption of crystal lattice packing and reduced π-π stacking interactions.[1]
Metabolic Stability Predicted to be significantly higherSusceptible to aromatic hydroxylationThe primary metabolic liability of the benzoic acid derivative is CYP450-mediated oxidation of the aromatic ring. The saturated BCO core is expected to be much more resistant to such metabolism, leading to a longer half-life and lower clearance.[1]

Projected Pharmacokinetic Profile: The BCO Advantage

The true value of a bioisosteric replacement is realized in its in vivo performance. Based on the fundamental physicochemical differences, we can project a significantly improved pharmacokinetic profile for 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid.

G Aromatic_Metabolism Aromatic Ring (Susceptible to CYP450 Oxidation) Aromatic_PK Potentially Lower Oral Bioavailability & Higher Clearance Aromatic_Metabolism->Aromatic_PK Aromatic_Solubility Poor Aqueous Solubility (π-π stacking, high crystallinity) Aromatic_Solubility->Aromatic_PK BCO_Metabolism Saturated BCO Core (Resistant to Aromatic Oxidation) BCO_PK Improved Oral Bioavailability & Lower Clearance BCO_Metabolism->BCO_PK BCO_Solubility Improved Aqueous Solubility (Disrupted crystal packing) BCO_Solubility->BCO_PK

The resistance of the BCO core to oxidative metabolism is the most significant projected advantage. Aromatic rings are common sites of metabolic attack, leading to rapid clearance and potential formation of toxic metabolites. By replacing the benzene ring, we anticipate a significant increase in the metabolic stability of the compound. This would likely translate to a longer in vivo half-life and improved oral bioavailability.

Furthermore, the anticipated improvement in aqueous solubility can have a profound impact on drug development. Poorly soluble compounds are challenging to formulate and can exhibit variable absorption. The three-dimensional, non-planar structure of the BCO derivative is expected to disrupt the crystalline packing that can lower the solubility of flat aromatic molecules.

Synthesis Overview

The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids typically relies on the Diels-Alder reaction as a key step to construct the bicyclic core. While the specific synthesis of the 4-pentyl derivative is not detailed in readily available literature, a general synthetic strategy can be outlined.

G start 1,4-Disubstituted Cyclohexadiene diels_alder [4+2] Diels-Alder Cycloaddition start->diels_alder dienophile Dienophile (e.g., Acrylate derivative) dienophile->diels_alder bco_intermediate Bicyclo[2.2.2]octene Intermediate diels_alder->bco_intermediate functional_group Functional Group Interconversion bco_intermediate->functional_group final_product 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid functional_group->final_product

The synthesis often begins with a suitably substituted 1,3-cyclohexadiene derivative which undergoes a Diels-Alder reaction with a dienophile such as an acrylate to form the bicyclo[2.2.2]octene skeleton. Subsequent functional group manipulations, including the introduction of the pentyl group at the 4-position and conversion of the ester to a carboxylic acid, would yield the final product.

Experimental Protocols for Comparative Evaluation

To empirically validate the projected benefits of the bioisosteric replacement, a series of head-to-head experiments are essential. The following protocols provide a framework for the direct comparison of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid and 4-pentylbenzoic acid.

Aqueous Thermodynamic Solubility Assay

Rationale: This assay determines the equilibrium solubility of a compound in an aqueous buffer, providing a "gold standard" measure of its intrinsic solubility. This is critical for predicting oral absorption.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid test compound (e.g., 1-2 mg) to a glass vial.

    • Add 1 mL of phosphate-buffered saline (PBS) at pH 7.4.

    • Seal the vials and shake at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the filtered supernatant and the standard solutions by a validated analytical method, such as HPLC-UV or LC-MS.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility.

Lipophilicity Determination (LogD at pH 7.4)

Rationale: LogD (the distribution coefficient at a specific pH) is a more physiologically relevant measure of lipophilicity for ionizable compounds than LogP. It influences a compound's ability to cross cell membranes.

Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated PBS in a glass vial (e.g., a 1:1 or 2:1 ratio of PBS to n-octanol).

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

    • Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous (PBS) layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

  • Calculation:

    • LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Rationale: This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. This is a key indicator of a compound's likely in vivo clearance.

Protocol:

  • Incubation Preparation:

    • In a 96-well plate, prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

    • Prepare control incubations without the NADPH cofactor to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37 °C for a few minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a solution of the NADPH cofactor (final concentration e.g., 1 mM).

  • Time Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the rate constant of degradation (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

G cluster_0 Comparative Experimental Workflow start Test Compounds: - 4-Pentylbenzoic Acid - 4-Pentyl-BCO-COOH solubility Aqueous Solubility Assay logd LogD (pH 7.4) Assay metabolism Metabolic Stability (Microsomes) data_analysis Data Analysis & Comparison conclusion Evaluation of Bioisostere Effectiveness

Conclusion: A Rational Path to Improved Drug Candidates

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33479, 4-Pentylbenzoic acid. Retrieved from [Link].

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  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
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  • Stepan, A. F., et al. (2011). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
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  • Roberts, J. D., Moreland, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo(2.2.2)octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637-640.
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Validation

A Senior Application Scientist's Guide: Selecting the Optimal Analytical Technique for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid Purity Analysis

Introduction: The Analytical Challenge of a Unique Molecule 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a structurally unique molecule characterized by a rigid bicyclic core and a flexible pentyl chain, terminating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Unique Molecule

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a structurally unique molecule characterized by a rigid bicyclic core and a flexible pentyl chain, terminating in a polar carboxylic acid group. In the realm of drug development and chemical research, ensuring the purity of such active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory requirement but a cornerstone of safety and efficacy. The choice of analytical methodology for purity determination is therefore a critical decision, directly impacting the reliability of data and the efficiency of the development lifecycle.

This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity assessment of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . As a Senior Application Scientist, my objective is to move beyond a simple list of pros and cons. Instead, this document will delve into the causality behind experimental choices, providing field-proven insights and self-validating protocols to empower researchers to make an informed decision tailored to their specific analytical needs.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Power of Volatility and Fragmentation

GC-MS is a premier technique that combines the potent separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1][2] The fundamental principle relies on the analyte being sufficiently volatile and thermally stable to be transported through a capillary column by an inert carrier gas.[3]

The Inherent Challenge: Why Derivatization is Non-Negotiable

Direct analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid by GC is problematic. The carboxylic acid functional group is highly polar due to the presence of an active hydrogen atom, leading to strong intermolecular hydrogen bonding.[4] This results in a high boiling point and low volatility, making it unsuitable for direct injection into a GC system.[4][5] Furthermore, the polar nature of the acid can lead to poor peak shape (tailing) and interaction with active sites in the GC column, compromising reproducibility and accuracy.[4]

To overcome this, a chemical modification step known as derivatization is essential. This process converts the polar carboxylic acid into a less polar, more volatile, and more thermally stable derivative.[4] For carboxylic acids, the most common and effective derivatization methods are silylation or alkylation (esterification).[4]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a trimethylsilyl (TMS) group.[6][7][8] This reaction is typically fast and produces a derivative that is ideal for GC analysis.

  • Alkylation (Esterification): This involves converting the carboxylic acid to an ester, for example, a methyl ester, using reagents like methanol with an acid catalyst.[4][9] Methyl esters are generally more stable than TMS esters.[4]

This requirement for derivatization is a critical consideration. While it adds a step to the sample preparation workflow, it is a well-understood and robust process that unlocks the full potential of GC-MS for this class of compounds. A study on bicyclic naphthenic acids, which are structurally related to our target analyte, successfully employed esterification followed by comprehensive multidimensional gas chromatography-mass spectrometry (GC×GC-MS) for their identification, underscoring the suitability of this approach.[10][11]

Experimental Workflow & Protocol: A Self-Validating GC-MS Method

The following protocol is designed to be a self-validating system, incorporating steps for quality control and adherence to principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[12][13][14]

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Toluene) Sample->Dissolve Derivatize Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Dissolve->Derivatize Heat Heat (e.g., 70°C, 30 min) Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities (Mass Spectrum Library) Integrate->Identify Quantify Calculate Purity (% Area) Identify->Quantify

Caption: Workflow for purity analysis via GC-MS.

Detailed Protocol: GC-MS Purity Assay

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a suitable solvent like toluene or pyridine.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard and sample solutions into separate 2 mL autosampler vials.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[6]

    • Cap the vials tightly and heat in a heating block or oven at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before placing them in the autosampler tray.

  • GC-MS Instrumental Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Transfer Line Temp: 290°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[2]

    • Mass Analyzer: Quadrupole, 150°C.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify potential impurities by comparing their mass spectra against a spectral library (e.g., NIST) and interpreting the fragmentation patterns.

Pillar 2: High-Performance Liquid Chromatography (HPLC) - Versatility in the Liquid Phase

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[15][16][17] It is a highly versatile, precise, and widely used technique for purity analysis.[17]

The Detection Dilemma: Analyzing a Non-Chromophoric Compound

A significant challenge for the HPLC analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is detection. The molecule lacks a chromophore—a part of the molecule that absorbs ultraviolet (UV) or visible light.[4][18] Standard HPLC systems are equipped with UV-Vis detectors, which would be effectively blind to this compound.[19]

This necessitates one of two strategic approaches:

  • Employing a Universal Detector: Instead of a UV detector, a "universal" detector that does not rely on the optical properties of the analyte can be used.

    • Refractive Index (RI) Detector: Measures the difference in the refractive index between the mobile phase and the eluting sample.[3][20] RI detectors are truly universal but have lower sensitivity and are incompatible with gradient elution, which limits their utility for complex impurity profiles.[2][21]

    • Evaporative Light Scattering Detector (ELSD): Nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[18] ELSD is more sensitive than RI and is compatible with gradient elution, making it a superior choice for purity analysis.[7]

  • Pre-Column Derivatization for UV/Fluorescence Detection: Similar to the GC-MS approach, the carboxylic acid can be reacted with a tagging agent that contains a strong chromophore or fluorophore.[4][6] This allows the resulting derivative to be detected with high sensitivity by a standard UV or fluorescence detector.[17] Reagents like 1-naphthylamine can be used to form amide derivatives that are readily detectable by UV.

For this guide, we will focus on the more direct approach using an ELSD, as it avoids the potential complexities and side-reactions of a derivatization step.

Experimental Workflow & Protocol: A Self-Validating HPLC-ELSD Method

The following protocol is based on reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. For a carboxylic acid, controlling the mobile phase pH is crucial. By acidifying the mobile phase (e.g., with formic or phosphoric acid), the carboxylic acid is kept in its neutral, protonated form, which enhances its retention on a reversed-phase column and ensures sharp, symmetrical peaks.[12][13]

Diagram: HPLC-ELSD Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection ELSD Detection cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation (C18 Column) Inject->Separate Nebulize Nebulization Separate->Nebulize Evaporate Solvent Evaporation Nebulize->Evaporate Detect Light Scattering Detection Evaporate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Calculate Purity (% Area) Integrate->Quantify

Caption: Workflow for purity analysis via HPLC-ELSD.

Detailed Protocol: HPLC-ELSD Purity Assay

  • Mobile Phase and Diluent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with Diluent to achieve a concentration of 1 mg/mL.

    • Filter the solutions through a 0.45 µm PTFE syringe filter before injection.

  • HPLC-ELSD Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II LC or equivalent.

    • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-20 min: 60% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 60% B (re-equilibration)

    • Detector: Agilent 1290 Infinity II ELSD or equivalent.[7]

    • Evaporator Temperature: 50°C.

    • Nebulizer Temperature: 50°C.

    • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method. Note that ELSD response can be non-linear, so for accurate quantitation of impurities, response factors relative to the main peak should be determined if impurity standards are available.

Head-to-Head Comparison: Making the Right Choice

The decision between GC-MS and HPLC hinges on the specific requirements of the analysis, available instrumentation, and the nature of the impurities that need to be detected.

FeatureGC-MSHPLC-ELSDCausality & Field Insights
Sample Preparation More complex (requires derivatization).Simpler (dissolve and filter).The need to increase analyte volatility for GC adds an extra, albeit routine, step. HPLC's liquid-phase operation is more direct for this non-volatile acid.
Separation Power Very high, especially for volatile, non-polar compounds.High, particularly versatile for a wide range of polarities.GC columns are typically much longer than HPLC columns, offering higher theoretical plates and better resolution for closely related volatile impurities.
Identification Definitive. Mass spectrum provides a molecular fingerprint.Non-specific. Provides retention time only.This is the standout advantage of GC-MS. EI fragmentation patterns allow for the structural elucidation and identification of unknown impurities, which is invaluable in drug development.
Quantitation Good (Area % for purity).Good, but potentially non-linear.ELSD response is related to the mass of the analyte but can be non-linear and dependent on particle size. For purity, area percent is acceptable, but for exact impurity quantitation, calibration curves are needed.
Sensitivity High.Moderate.Both techniques offer good sensitivity. GC-MS can often reach lower detection limits, especially in Selected Ion Monitoring (SIM) mode.
Robustness High. Well-established methods.High. Modern HPLC systems are workhorses.Both are robust technologies. The derivatization step in GC can introduce variability if not well-controlled. HPLC methods are generally considered highly reproducible.
Throughput Lower due to sample prep and longer run times.Higher due to simpler prep and faster runs.The derivatization heating step and column cooling time in GC can reduce overall sample throughput compared to a streamlined HPLC workflow.
Instrumentation Requires GC-MS system.Requires HPLC with a specialized detector (ELSD).The choice may be dictated by instrument availability. While HPLC-UV is common, HPLC-ELSD is less so. GC-MS is a standard tool in many analytical labs.

Conclusion and Recommendation

Both GC-MS and HPLC-ELSD are viable and powerful techniques for assessing the purity of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. The optimal choice is dictated by the analytical goal:

  • For definitive identification of unknown impurities and for orthogonal method validation, GC-MS is the superior technique. The structural information provided by the mass spectrometer is unparalleled and is critical during process development and for regulatory submissions. The requirement for derivatization is a minor procedural step when weighed against the richness of the data obtained.

  • For routine quality control (QC) testing where the impurity profile is already known and high throughput is desired, HPLC-ELSD is the more efficient choice. Its simpler sample preparation and faster analysis time make it ideal for release testing in a manufacturing environment.

As a Senior Application Scientist, my final recommendation is to develop and validate both methods . Use the GC-MS method to initially characterize the purity profile, identify all potential process impurities and degradation products, and establish a comprehensive understanding of the molecule. Subsequently, use the more efficient HPLC-ELSD method for routine analyses, referencing the data from the GC-MS method as the gold standard. This dual-methodology approach provides a robust, compliant, and scientifically sound strategy for ensuring the purity of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid throughout its lifecycle.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • Khedr, A., & Darwish, I. A. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. Available at: [Link]

  • Phenomenex. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]

  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]

  • Biotech Fluidics. (n.d.). REFRACTiMASTER® RI HPLC detector. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]

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  • ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. Asian J. Pharm. Res., 11(3), 209-214. Available at: [Link]

  • ResearchGate. (2007). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Available at: [Link]

  • Pharmapproach. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • Agilent Technologies. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD). Retrieved from [Link]

  • Journal of Chromatography A. (2015). Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry. J.
  • Phenomenex. (n.d.). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Chemija. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(2-3), 136-141.
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  • Chromatography Online. (2023). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]

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  • PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. Available at: [Link]

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Comparative

A Comparative Guide to the Definitive Structural Validation of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The rigid, cage-like framework of bicyclo[2.2.2]octane derivatives, such...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The rigid, cage-like framework of bicyclo[2.2.2]octane derivatives, such as 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, offers a unique scaffold for designing novel therapeutics and functional materials.[1][2] Its conformational rigidity and the predictable spatial arrangement of its substituents are key to its utility.[1] This guide provides an in-depth comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each approach in the context of validating the structure of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[3] For a molecule like 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, this technique can unequivocally confirm the connectivity of the bicyclic core, the position and conformation of the pentyl and carboxylic acid groups, and the overall molecular geometry.

While a specific crystal structure for 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid is not publicly available as of this writing, the process for its determination is well-established. Below is an expert-guided protocol for achieving this validation.

Experimental Protocol: From Powder to Structure

The journey to a crystal structure begins with a high-quality single crystal. This often proves to be the most challenging step. The goal is to grow a crystal that is well-ordered, of sufficient size (typically 0.1-0.3 mm in each dimension), and free from defects. For a carboxylic acid like our target molecule, which is a solid at room temperature[4][5], slow evaporation or slow cooling are often successful methods.

  • Solvent Selection : The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. For 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, solvents of intermediate polarity such as acetone, ethyl acetate, or a mixture of hexane and ethyl acetate should be screened.

  • Slow Evaporation :

    • Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.

    • Cover the vial with a cap containing a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.

    • Store the vial in a vibration-free environment.

  • Slow Cooling :

    • Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. For even slower crystal growth, the vessel can be placed in a Dewar flask filled with warm water.

    • Subsequent slow cooling in a refrigerator or freezer can also be attempted.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • Crystal Mounting : A well-formed crystal is carefully selected under a microscope and mounted on a loop, which is then placed on the goniometer head.

  • Data Collection : The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded.

The collected diffraction data is then used to solve and refine the crystal structure.

  • Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution : The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most challenging step and is typically accomplished using direct methods or Patterson methods.

  • Structure Refinement : The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and angles.

Data Presentation: Hypothetical Crystallographic Data for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

The following table represents a plausible set of crystallographic data that would be obtained for the target molecule.

Parameter Hypothetical Value Significance
Chemical FormulaC₁₄H₂₄O₂Confirms elemental composition.
Formula Weight224.34 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.5, 8.2, 15.1Unit cell dimensions.
α, γ (°)90Unit cell angles.
β (°)95.5Unit cell angle.
Volume (ų)1290Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

The refined structure would provide precise bond lengths and angles, confirming the bicyclo[2.2.2]octane core's geometry and the stereochemistry of the substituents.

The Corroborative Evidence: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like NMR and MS are indispensable for routine characterization, confirmation of identity, and providing complementary information, especially in a non-crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[6] For 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR : This experiment provides information about the number of different types of protons and their connectivity. The chemical shifts, integration, and coupling patterns of the signals for the pentyl chain and the bicyclic framework would be analyzed.

  • ¹³C NMR : This experiment reveals the number of different types of carbon atoms. The chemical shifts of the bridgehead carbons, the methylene carbons of the cage, the carbons of the pentyl group, and the carbonyl carbon would be characteristic.[6]

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the complete connectivity of the molecule.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, allowing for the tracing of the proton network within the pentyl chain and the bicyclic system.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is key to connecting the pentyl group and the carboxylic acid to the bicyclic core.[3]

Technique Expected Observations Information Gained
¹H NMR Complex multiplets for the bicyclic protons, distinct signals for the pentyl chain protons.Confirms the presence of both the bicyclic and pentyl moieties.
¹³C NMR Signals for the quaternary bridgehead carbons, methylene carbons of the cage, pentyl chain carbons, and the carboxylic acid carbonyl.Provides a carbon count and identifies the different carbon environments.
COSY Correlations between adjacent protons in the pentyl chain and within the bicyclic framework.Establishes the proton-proton connectivity.
HSQC Correlation of each proton signal to its corresponding carbon signal.Assigns protons to their directly bonded carbons.
HMBC Long-range correlations from the protons on C2, C3, and C5 to the bridgehead carbon C1, and from the methylene protons of the pentyl group to the bridgehead carbon C4.Confirms the attachment points of the substituents to the bicyclic core.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.

  • Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a gas chromatograph (GC-MS).

  • Ionization : The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).

Parameter Expected Value/Observation Significance
Molecular Ion Peak (M⁺) m/z = 224.1776Confirms the molecular formula C₁₄H₂₄O₂. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.
Key Fragmentation Peaks Loss of the pentyl group (C₅H₁₁), loss of the carboxylic acid group (COOH), and fragmentation of the bicyclic core.The fragmentation pattern provides clues about the structure and the stability of different parts of the molecule.

Comparative Analysis: The Right Tool for the Job

The choice of analytical technique depends on the specific question being asked. The following diagram and table summarize the comparative strengths and weaknesses of each method for the structural validation of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Structural_Validation_Workflow cluster_Xray X-ray Crystallography cluster_Spectroscopy Spectroscopic Methods cluster_Validation Structural Validation Xray Single Crystal X-ray Diffraction Xray_Data Absolute 3D Structure (Bond Lengths, Angles) Xray->Xray_Data Provides Validation Definitive Structure of 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid Xray_Data->Validation Unambiguous Proof NMR NMR Spectroscopy (1D & 2D) NMR_Data Connectivity & Solution Conformation NMR->NMR_Data Determines MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation MS->MS_Data Determines NMR_Data->Validation Corroborates MS_Data->Validation Confirms

Figure 1. A workflow diagram illustrating the roles of X-ray crystallography and spectroscopic methods in the definitive structural validation of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Primary Information Absolute 3D structure in the solid state.Atomic connectivity and structure in solution.Molecular weight and fragmentation pattern.
Sample Requirement High-quality single crystal.Soluble, pure sample.Small amount of sample, can be in a mixture for GC-MS.
Strengths Unambiguous determination of stereochemistry and conformation. Provides precise bond lengths and angles.Excellent for determining connectivity. Provides information about the solution-state structure and dynamics.High sensitivity. Provides accurate molecular weight.
Limitations Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state, which may not be the same as in solution.Does not provide precise bond lengths and angles. Can be complex to interpret for molecules with overlapping signals.Provides limited information about stereochemistry and connectivity.
Role in Validation Definitive Proof Primary Corroboration Confirmation of Identity

Conclusion

For the unequivocal validation of the structure of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, single-crystal X-ray crystallography is the ultimate arbiter. It provides an irrefutable, high-resolution three-dimensional structure that serves as the bedrock for any further research or development. However, the synergistic use of NMR and mass spectrometry is essential. NMR confirms the intricate connectivity of the molecule in the solution phase, which is often more relevant to its biological activity or chemical reactivity, while mass spectrometry provides a rapid and accurate confirmation of its molecular formula. As senior application scientists, we recognize that a multi-faceted approach, leveraging the strengths of each of these powerful techniques, constitutes a self-validating system that ensures the highest level of scientific integrity.

References

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Validation

A Comparative Guide to the Conformational Analysis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids Utilizing Advanced NMR Techniques

Introduction In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. The bicyclo[2.2.2]octane cage is a rigid scaffold that serves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. The bicyclo[2.2.2]octane cage is a rigid scaffold that serves as a valuable non-planar bioisostere for aromatic rings, often enhancing the physicochemical properties of drug candidates.[1] The conformational rigidity of this framework makes 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids ideal model systems for investigating through-bond and through-space electronic effects, which are critical for rational drug design. This guide provides an in-depth comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for the conformational analysis of these fascinating molecules, offering researchers, scientists, and drug development professionals a critical evaluation of the available methodologies.

The Bicyclo[2.2.2]octane Scaffold: A Rigid Platform for Conformational Insights

The inherent rigidity of the bicyclo[2.2.2]octane system significantly limits its conformational freedom, making the determination of substituent orientation and its influence on molecular properties a more tractable problem compared to flexible aliphatic or alicyclic systems. The primary conformational feature of this scaffold is the "twist" of the three ethano bridges. However, for most 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, the molecule can be considered to possess a high degree of symmetry, with the key conformational question revolving around the spatial relationship between the substituent at the C4 position and the carboxylic acid group at the C1 bridgehead.

This guide will explore the application and comparative efficacy of several advanced NMR techniques to elucidate these subtle but crucial conformational details. We will delve into the practical aspects of Nuclear Overhauser Effect (NOE) spectroscopy, vicinal proton-proton coupling constant (³JHH) analysis, Residual Dipolar Couplings (RDCs), and the use of Lanthanide Shift Reagents (LSRs).

Comparative Analysis of Advanced NMR Techniques

A suite of advanced NMR techniques can be employed to probe the conformation of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Each method offers unique advantages and is sensitive to different aspects of molecular geometry.

NMR TechniquePrincipleInformation GainedStrengthsLimitations
NOESY/ROESY Measures through-space magnetization transfer between protons close in proximity (< 5 Å).Interproton distances, relative orientation of substituents.Direct evidence of spatial proximity; excellent for qualitative conformational analysis.Can be ambiguous for molecules with multiple conformations in equilibrium; quantitative analysis is complex.
³JHH Coupling Constant Analysis Relates the magnitude of the coupling constant between vicinal protons to the dihedral angle between them (Karplus relationship).Dihedral angles along the ethano bridges.Provides precise angular information; well-established theoretical basis.Can be complicated by substituent electronegativity and ring strain; requires accurate measurement of coupling constants.
Residual Dipolar Couplings (RDCs) Measures the anisotropic component of dipolar couplings in a partially oriented medium.Long-range orientational constraints of internuclear vectors relative to a common alignment frame.Provides global orientational information, complementing local NOE and J-coupling data; powerful for rigid molecules.Requires the use of an alignment medium, which can be challenging to find for all solvents and molecules; data analysis is more complex.
Lanthanide Shift Reagents (LSRs) Paramagnetic lanthanide complexes that induce chemical shift changes in nearby nuclei.Distance and angular information relative to the lanthanide binding site.Can dramatically resolve overlapping signals; provides geometric information based on the magnitude of the induced shift.Can perturb the conformational equilibrium of the molecule; line broadening can be an issue; analysis is dependent on the stoichiometry and geometry of the LSR-substrate complex.[2]

Experimental Protocols and Data Interpretation

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

The Nuclear Overhauser Effect (NOE) provides direct evidence of through-space proximity between protons. For the rigid bicyclo[2.2.2]octane framework, NOESY experiments are invaluable for confirming the spatial relationship between the C4 substituent and the protons on the bicyclic cage.

  • Sample Preparation: Dissolve 5-10 mg of the 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • NMR Acquisition:

    • Acquire a standard 2D NOESY spectrum.

    • The mixing time (τm) is a critical parameter and should be optimized. For small molecules like these, a mixing time in the range of 300-800 ms is a good starting point. A series of NOESY spectra with varying mixing times can be acquired to build up an NOE curve for more quantitative analysis.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Identify cross-peaks that indicate spatial proximity between protons. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis cluster_conclusion Conformational Determination Prep Dissolve Sample in Deuterated Solvent Acquire Acquire 2D NOESY Spectrum (Optimize Mixing Time) Prep->Acquire Process Process 2D Data Acquire->Process Identify Identify NOE Cross-Peaks Process->Identify Correlate Correlate Cross-Peaks to Interproton Distances Identify->Correlate Conclude Elucidate Relative Orientation of Substituents Correlate->Conclude

Caption: Workflow for conformational analysis using 2D NOESY.

Vicinal Proton-Proton Coupling Constant (³JHH) Analysis

The Karplus equation describes the relationship between the three-bond coupling constant (³JHH) and the dihedral angle (φ) between the coupled protons.[3] In the rigid bicyclo[2.2.2]octane system, these dihedral angles are well-defined, allowing for the use of ³JHH values to confirm the conformation.

  • Sample Preparation: Prepare a high-concentration sample (20-50 mM) to ensure good signal-to-noise for accurate measurement of coupling constants.

  • NMR Acquisition:

    • Acquire a high-resolution 1D ¹H spectrum with a sufficient number of data points to resolve the fine structure of the multiplets.

    • For complex spectra with overlapping multiplets, a 2D J-resolved experiment can be performed to separate chemical shifts and coupling constants into two different dimensions.[4]

  • Data Analysis:

    • Measure the ³JHH values from the 1D spectrum or the F1 dimension of the J-resolved spectrum.

    • Compare the experimental ³JHH values with the values predicted by the Karplus equation for the expected dihedral angles in the bicyclo[2.2.2]octane framework.

J_Coupling_Logic A Measure ³JHH Values (1D ¹H or J-Resolved NMR) D Compare Experimental J with Calculated J A->D B Determine Dihedral Angles (φ) from Molecular Model C Apply Karplus Equation (J = A cos²φ + B cosφ + C) B->C C->D E Confirm Conformation D->E

Caption: Logic flow for conformational analysis using ³JHH coupling constants.

Residual Dipolar Couplings (RDCs)

RDCs provide long-range structural information by measuring the partial alignment of a molecule in an anisotropic medium.[5] This technique is particularly powerful for rigid molecules like the bicyclo[2.2.2]octane derivatives.

  • Sample Preparation:

    • Dissolve the sample in a suitable deuterated solvent.

    • Prepare a partially oriented sample by adding an alignment medium (e.g., a liquid crystal such as PBLG, or a stretched gel).

  • NMR Acquisition:

    • Acquire a reference 1D ¹H or 2D HSQC spectrum of the isotropic sample (without the alignment medium).

    • Acquire the corresponding spectrum of the anisotropic sample.

    • The RDC is the difference in the coupling constant between the isotropic and anisotropic samples (RDC = T - J, where T is the total coupling in the anisotropic sample and J is the scalar coupling).

  • Data Analysis:

    • The measured RDCs are used as constraints in structural calculations to determine the orientation of the internuclear vectors relative to the alignment tensor of the molecule.

Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can induce large changes in the chemical shifts of nuclei in their proximity. The magnitude of the lanthanide-induced shift (LIS) is dependent on the distance and angle of the nucleus from the lanthanide ion, providing geometric information.

  • Sample Preparation: Prepare a solution of the substrate in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Titration:

    • Acquire a reference ¹H NMR spectrum of the substrate.

    • Add small, incremental amounts of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio. The initial slope of this plot is proportional to the LIS.

    • The LIS values can be fitted to the McConnell-Robertson equation to determine the position of the lanthanide ion and, consequently, the conformation of the substrate.

Case Study: Conformational Preference of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid

To illustrate the application of these techniques, let us consider the conformational analysis of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid. The primary question is the orientation of the hydroxyl group relative to the carboxylic acid.

  • NOESY: An NOE would be expected between the hydroxyl proton and the protons on the ethano bridges. The specific pattern and intensity of these NOEs would help to define the average position of the hydroxyl group.

  • ³JHH Analysis: The coupling constants of the protons on the carbon bearing the hydroxyl group (C4) with the adjacent bridgehead proton (C1) and the methylene protons will be influenced by the orientation of the hydroxyl group.

  • RDCs: RDC measurements would provide global orientational constraints, helping to distinguish between different possible average orientations of the hydroxyl group.

  • LSRs: The carboxylic acid and hydroxyl groups are both potential binding sites for a lanthanide shift reagent. A careful analysis of the induced shifts would provide information about the proximity of various protons to these functional groups.

By combining the data from these complementary techniques, a comprehensive and validated conformational model of the molecule can be constructed.

Conclusion

The conformational analysis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is crucial for understanding their structure-activity relationships. Advanced NMR techniques, including NOESY/ROESY, ³JHH coupling constant analysis, RDCs, and the use of LSRs, provide a powerful arsenal for elucidating the subtle conformational preferences of these rigid scaffolds. This guide has provided a comparative overview of these methods, along with practical experimental considerations. A multi-technique approach, leveraging the complementary information provided by each experiment, is often the most robust strategy for achieving a detailed and accurate conformational description. The insights gained from such studies are invaluable for the rational design of novel therapeutics and functional materials.

References

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Comparative

Benchmarking the synthetic efficiency of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid against other bicyclic acids

Introduction Bicyclic carboxylic acids represent a pivotal class of molecules in contemporary drug discovery and materials science. Their rigid, three-dimensional structures offer a unique scaffold that can impart desira...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bicyclic carboxylic acids represent a pivotal class of molecules in contemporary drug discovery and materials science. Their rigid, three-dimensional structures offer a unique scaffold that can impart desirable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity, when incorporated into bioactive molecules. Furthermore, their well-defined geometries make them attractive building blocks for the rational design of advanced polymers and functional materials. Among these, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid stands out as a key intermediate due to its lipophilic pentyl chain, which can enhance membrane permeability and solubility in nonpolar media.

This guide provides a comprehensive analysis of the synthetic efficiency for producing 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, benchmarked against two other prominent bicyclic acids: Adamantane-1-carboxylic acid and Cubane-1,4-dicarboxylic acid. We will delve into the intricacies of their synthetic routes, providing detailed experimental protocols and a quantitative comparison of their efficiencies. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The Strategic Importance of Synthetic Efficiency

In the realm of chemical synthesis, particularly within the pharmaceutical and materials industries, efficiency is paramount. A more efficient synthesis translates to lower production costs, reduced environmental impact, and faster access to vital compounds for research and development. Key metrics for evaluating synthetic efficiency include:

  • Overall Yield: The amount of final product obtained relative to the theoretical maximum.

  • Step Count: The number of individual chemical transformations required. Fewer steps are generally preferable.

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

  • E-Factor (Environmental Factor): The total mass of waste generated per unit mass of product.

  • Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, reagents, process water) used to produce a unit mass of the final product.

This guide will focus primarily on overall yield and step count, as these are the most direct indicators of the practicality and scalability of a given synthetic route.

Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid: A Proposed Route

While a specific, detailed synthesis of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid is not extensively documented in publicly available literature, a highly plausible and efficient route can be constructed based on well-established methodologies for the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane systems. The cornerstone of this strategy is the Diels-Alder reaction, a powerful and atom-economical method for forming six-membered rings.

The proposed five-step synthesis is as follows:

  • Grignard Reaction: 4-Pentylcyclohexanone is prepared via the reaction of a pentyl Grignard reagent with cyclohexanone.

  • Dehydration: The resulting tertiary alcohol is dehydrated under acidic conditions to yield 1-pentylcyclohexene.

  • Allylic Bromination and Dehydrobromination: The cyclohexene derivative undergoes allylic bromination followed by dehydrobromination to generate the crucial diene, 1-bromo-4-pentyl-cyclohexa-1,3-diene.

  • Diels-Alder Cycloaddition: The diene reacts with a suitable dienophile, such as maleic anhydride, in a [4+2] cycloaddition to form the bicyclo[2.2.2]octene core.

  • Hydrolysis and Decarboxylation: The anhydride is hydrolyzed to the diacid, followed by a Hunsdiecker-type decarboxylation to yield the final product.

This proposed pathway is logical and relies on high-yielding, well-understood chemical transformations, making it a strong candidate for an efficient synthesis.

G cluster_target Proposed Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid Start Cyclohexanone + Pentylmagnesium bromide Step1 1. Grignard Reaction Start->Step1 Intermediate1 1-Pentylcyclohexan-1-ol Step1->Intermediate1 Step2 2. Dehydration Intermediate1->Step2 Intermediate2 1-Pentylcyclohexene Step2->Intermediate2 Step3 3. Bromination/ Dehydrobromination Intermediate2->Step3 Intermediate3 1-Bromo-4-pentyl-cyclohexa-1,3-diene Step3->Intermediate3 Step4 4. Diels-Alder Reaction Intermediate3->Step4 MaleicAnhydride Maleic Anhydride MaleicAnhydride->Step4 Intermediate4 Bicyclic Anhydride Step4->Intermediate4 Step5 5. Hydrolysis & Decarboxylation Intermediate4->Step5 End 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid Step5->End

Figure 1. Proposed synthetic pathway for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Comparative Syntheses of Bicyclic Acids

To provide a clear benchmark for the synthetic efficiency of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, we will now examine the established synthetic routes for two other important bicyclic acids: Adamantane-1-carboxylic acid and Cubane-1,4-dicarboxylic acid.

Adamantane-1-carboxylic Acid: The Koch-Haaf Reaction

Adamantane-1-carboxylic acid is readily synthesized in a single, high-yielding step from adamantane using the Koch-Haaf reaction. This powerful carboxylation method involves the treatment of a tertiary alcohol or alkene (or in this case, a hydrocarbon with a tertiary C-H bond) with carbon monoxide in the presence of a strong acid.

The reaction proceeds via the formation of a stable adamantyl cation, which is then trapped by carbon monoxide. Subsequent hydrolysis of the resulting acylium ion affords the desired carboxylic acid. The simplicity and high yield of this one-pot synthesis make it an exceptionally efficient route.

G cluster_adamantane Synthesis of Adamantane-1-carboxylic Acid Start Adamantane Step1 Koch-Haaf Reaction (HCOOH, H2SO4) Start->Step1 End Adamantane-1-carboxylic acid Step1->End

Figure 2. Synthetic pathway for Adamantane-1-carboxylic acid.

Cubane-1,4-dicarboxylic Acid: A Multi-Step Challenge

The synthesis of cubane-1,4-dicarboxylic acid, first achieved by Eaton and Cole and later improved by Chapman, is a testament to the ingenuity of synthetic organic chemistry. However, it is a significantly more complex and lengthy process compared to the synthesis of adamantane-1-carboxylic acid. The improved Chapman synthesis involves a five-step sequence starting from 2-bromocyclopentadienone dimer.

Key transformations in this synthesis include a photochemical [2+2] cycloaddition to form the cage structure and a Favorskii rearrangement to contract a six-membered ring to a five-membered ring with the desired carboxylic acid functionality. While the overall yield has been optimized to a respectable level, the multi-step nature of this synthesis presents challenges in terms of time, resources, and purification.

G cluster_cubane Improved Chapman Synthesis of Cubane-1,4-dicarboxylic Acid Start 2-Bromocyclopentadienone dimer Step1 1. Photochemical [2+2] Cycloaddition Start->Step1 Intermediate1 Cage Ketone Step1->Intermediate1 Step2 2. Favorskii Rearrangement Intermediate1->Step2 Intermediate2 Intermediate Acid Step2->Intermediate2 Step3 3. Decarboxylation Intermediate2->Step3 Intermediate3 Monocarboxylic Acid Step3->Intermediate3 Step4 4. Second Favorskii Rearrangement Intermediate3->Step4 Intermediate4 Intermediate Diacid Step4->Intermediate4 Step5 5. Isomerization Intermediate4->Step5 End Cubane-1,4-dicarboxylic acid Step5->End

Figure 3. Improved Chapman synthesis of Cubane-1,4-dicarboxylic acid.

Quantitative Comparison of Synthetic Efficiency

The following table provides a side-by-side comparison of the key synthetic efficiency metrics for the three bicyclic acids discussed. The data for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is based on estimated yields for the proposed synthetic route, drawing from typical yields for analogous reactions reported in the literature.

Metric4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid (Proposed)Adamantane-1-carboxylic AcidCubane-1,4-dicarboxylic Acid (Chapman)
Number of Steps 515
Overall Yield ~30-40% (estimated)>90%[1]~25%[2]
Key Transformation Diels-Alder ReactionKoch-Haaf ReactionPhotocycloaddition, Favorskii Rearrangement
Starting Material Complexity Low (Cyclohexanone)Moderate (Adamantane)High (2-Bromocyclopentadienone dimer)
Purification Multiple chromatographic purifications likely requiredSimple crystallizationMultiple chromatographic purifications required

Experimental Protocols

Proposed Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

Step 1: Synthesis of 1-Pentylcyclohexan-1-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromopentane (1.1 eq) in anhydrous diethyl ether to the magnesium turnings.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of 1-Pentylcyclohexene

  • To a round-bottom flask containing 1-pentylcyclohexan-1-ol (1.0 eq), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture and distill the resulting alkene as it forms.[3]

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and distill to obtain pure 1-pentylcyclohexene.

Step 3: Synthesis of 1-Bromo-4-pentyl-cyclohexa-1,3-diene

  • To a solution of 1-pentylcyclohexene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture until all the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter off the succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude allylic bromide in a suitable solvent and treat with a non-nucleophilic base (e.g., DBU) to effect dehydrobromination, yielding the diene.

  • Purify the diene by vacuum distillation.

Step 4: Synthesis of the Bicyclic Anhydride

  • In a sealed tube, dissolve 1-bromo-4-pentyl-cyclohexa-1,3-diene (1.0 eq) and maleic anhydride (1.1 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the mixture at a temperature sufficient to promote the Diels-Alder reaction (typically 110-140 °C) for several hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 5: Synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

  • Hydrolyze the bicyclic anhydride by heating it in water or an aqueous base.

  • Acidify the solution to precipitate the diacid.

  • Collect the diacid by filtration and dry it thoroughly.

  • Subject the diacid to a Hunsdiecker-type reaction. For example, convert the diacid to its silver salt and then treat it with bromine in carbon tetrachloride to effect decarboxylative bromination.

  • The resulting bromo-acid can then be reduced (e.g., with a trialkyltin hydride) to give the final product, 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid.

  • Purify the final product by column chromatography or recrystallization.

Synthesis of Adamantane-1-carboxylic Acid (Koch-Haaf Reaction)
  • In a well-ventilated fume hood, to a stirred mixture of concentrated sulfuric acid and formic acid at 0 °C, add adamantane in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture over crushed ice.

  • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., methanol/water) to afford pure adamantane-1-carboxylic acid in high yield.[1]

Improved Chapman Synthesis of Cubane-1,4-dicarboxylic Acid
  • Photochemical [2+2] Cycloaddition: A solution of 2-bromocyclopentadienone dimer in a suitable solvent is irradiated with a high-pressure mercury lamp to induce an intramolecular [2+2] cycloaddition, forming the caged ketone.

  • First Favorskii Rearrangement: The caged ketone is treated with a strong base, such as potassium hydroxide, to effect a Favorskii rearrangement, contracting one of the six-membered rings to a five-membered ring and introducing a carboxylic acid group.

  • Decarboxylation: The resulting carboxylic acid is decarboxylated, for instance, via its t-butyl perester, to yield a monocarboxylic acid intermediate.

  • Second Favorskii Rearrangement: The monocarboxylic acid is subjected to a second Favorskii rearrangement to introduce the second carboxylic acid group.

  • Isomerization: The resulting diacid is isomerized to the thermodynamically more stable 1,4-disubstituted product to yield cubane-1,4-dicarboxylic acid.[2]

Conclusion

This comparative analysis highlights the diverse synthetic strategies employed to access important bicyclic carboxylic acids. The synthesis of adamantane-1-carboxylic acid via the Koch-Haaf reaction stands out for its exceptional efficiency, proceeding in a single, high-yielding step. In contrast, the synthesis of cubane-1,4-dicarboxylic acid is a multi-step endeavor that, while elegant, is inherently less efficient.

The proposed synthesis of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, centered around the powerful Diels-Alder reaction, offers a practical and reasonably efficient route to this valuable building block. While it involves more steps than the adamantane synthesis, it is significantly less complex than the cubane synthesis. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, balancing factors such as cost, scalability, and the availability of starting materials. This guide provides the foundational knowledge to make such strategic decisions with confidence.

References

  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of Cubane. Retrieved from [Link]

  • Scribd. (n.d.). Diels-Alder Lab Report 1. Retrieved from [Link]

  • YouTube. (2023, February 24). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. Retrieved from [Link]

  • Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (2015, March 15). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Retrieved from [Link]

  • Yates, P., & Auksi, H. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2864.
  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]

  • YouTube. (2019, January 4). Dehydration of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-pentene-4-14C and 1-pentene-5-14C. Retrieved from [Link]

  • Edubirdie. (n.d.). Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Nagasawa, K., et al. (2013). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 9, 225-230.
  • Canadian Science Publishing. (n.d.). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Retrieved from [Link]

  • PubMed. (n.d.). THE PRODUCTS OF THE CYCLIZING DEHYDRATION OF 1-BETA-PHENYLETHYLCYCLOHEXANOL-1 AND THE SYNTHESIS OF SPIROCYCLOHEXANE-1,1-INDANONE-3. Retrieved from [Link]

  • University of Southampton ePrints. (2020, October 28). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. Retrieved from [Link]

  • ScienceMadness Discussion Board. (n.d.). Synthesis of cubane and cubane related compounds / derivatives. Retrieved from [Link]

  • Las Positas College. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

  • Lv, Y., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5263-5296.
  • ResearchGate. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]Pentyl Boronates. Retrieved from [Link]

  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Semantic Scholar. (2011, September 7). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... | Study Prep. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

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Validation

A Comparative Analysis of the Biological Activities of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid and Its Derivatives

In the landscape of contemporary drug discovery, the exploration of rigid, three-dimensional molecular scaffolds is paramount for developing novel therapeutic agents with enhanced pharmacological profiles. The bicyclo[2....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the exploration of rigid, three-dimensional molecular scaffolds is paramount for developing novel therapeutic agents with enhanced pharmacological profiles. The bicyclo[2.2.2]octane framework, a saturated bicyclic hydrocarbon, offers a structurally unique and conformationally constrained core that has garnered significant interest. This guide provides a comprehensive comparative study of the biological activities of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and its key derivatives, offering insights for researchers, scientists, and professionals in drug development.

Introduction to the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane moiety serves as a bioisostere for various cyclic and aromatic systems, providing a three-dimensional arrangement of substituents that can lead to improved target engagement and optimized physicochemical properties. The parent compound, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, features a pentyl chain at the C4 position and a carboxylic acid group at the C1 bridgehead, providing two distinct points for chemical modification and interaction with biological targets. This guide will delve into the known biological activities of the parent compound and explore how derivatization of the carboxylic acid and the bicyclic core can modulate its pharmacological effects.

Biological Profile of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid

The parent compound itself has been investigated for several biological activities, with a notable focus on its metabolic stability and potential as a modulator of G-protein coupled receptors.

Metabolic Stability: Interaction with CYP450 and UGT Enzymes

A critical aspect of drug development is understanding a compound's metabolic fate. Key enzymes involved in drug metabolism are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. An in vitro study investigating the effects of cineole and its derivatives, including 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, on hepatic CYP3A and UGT catalytic activities revealed that the compound did not significantly inhibit these enzymes in mice, rats, or possums.[1] This suggests a favorable metabolic profile, with a lower potential for drug-drug interactions mediated by the inhibition of these major metabolic pathways.

G-Protein Coupled Receptor 120 (GPR120) Modulation

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a promising therapeutic target for type 2 diabetes and inflammatory diseases.[2][3] A patent application has identified 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid as a potential GPR120 modulator.[4] While a specific EC50 value for its agonist activity is not publicly available, this finding opens an exciting avenue for its therapeutic application, particularly in metabolic disorders. The rigid bicyclo[2.2.2]octane core with the extended pentyl chain may mimic the binding of endogenous long-chain fatty acid ligands to GPR120.

Comparative Biological Activities of Derivatives

Derivatization of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid has led to the discovery of compounds with distinct and potent biological activities. This section compares three key derivatives, highlighting the impact of structural modifications on their pharmacological targets.

N-Acyl-L-cysteine Derivative: An Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

Derivative: N-4-pentylbicyclo[2.2.2]octane-1-carbonyl-L-cysteine

Biological Target: Isoprenylcysteine carboxyl methyltransferase (Icmt)

Icmt is a crucial enzyme in the post-translational modification of many proteins, including the Ras family of oncoproteins. Inhibition of Icmt is a validated strategy in cancer chemotherapy. A study on solid-phase synthesis of prenylcysteine analogs identified N-acyl-L-cysteine derivatives as potential Icmt inhibitors.[5] While the specific IC50 value for N-4-pentylbicyclo[2.2.2]octane-1-carbonyl-L-cysteine is not provided in the available literature, a structurally related analog, an N-1-adamantylcarbonyl derivative, was identified as a potent inhibitor of Icmt with an IC50 of 12 µM.[6] This suggests that the bulky and lipophilic bicyclo[2.2.2]octane moiety can effectively occupy the active site of Icmt, making this class of derivatives promising candidates for further investigation as anti-cancer agents.

Xanthine Derivative: An Adenosine A1 Receptor Antagonist

Derivative: 8-(4-Pentyl-bicyclo[2.2.2]oct-1-yl)-1,3-dipropyl-3,7-dihydropurine-2,6-dione

Biological Target: Adenosine A1 Receptor

Adenosine A1 receptor antagonists have therapeutic potential in various conditions, including renal dysfunction and heart failure. A series of 8-bicyclo[2.2.2]octylxanthines have been investigated as potent and orally bioavailable adenosine A1 receptor antagonists.[7][8] The derivative featuring the 4-pentylbicyclo[2.2.2]octane core demonstrates the successful incorporation of this scaffold into a well-established pharmacophore. While the specific Ki value for this particular derivative is not detailed, a closely related propionic acid derivative from the same study (BG9928) exhibited a high potency with a Ki of 7 nM for the human adenosine A1 receptor.[8] This indicates that the bicyclo[2.2.2]octane core, substituted at the 4-position with a lipophilic chain, is well-tolerated and contributes to high-affinity binding to the adenosine A1 receptor.

Lipopeptide Derivative: An Antibacterial Agent

Derivative: N-(4-pentylbicyclo[2.2.2]octane-1-carbonyl)-lipopeptide conjugate

Biological Target: Bacterial cell membrane/processes

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. A patent discloses novel lipopeptide compounds, including a derivative where the lipid tail is N-(4-pentylbicyclo[2.2.2]octane-1-carbonyl), as potent antibacterial agents, particularly against Gram-positive bacteria such as Clostridium difficile.[9] While specific Minimum Inhibitory Concentration (MIC) values for this derivative are not provided in the patent, the class of lipopeptides is known for its potent bactericidal activity.[10] The incorporation of the rigid and lipophilic 4-pentylbicyclo[2.2.2]octane-1-carbonyl moiety is designed to enhance the interaction of the lipopeptide with the bacterial cell membrane, leading to disruption of membrane integrity and cell death.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and its derivatives reveals key structure-activity relationships:

  • The Carboxylic Acid Moiety: This functional group serves as a versatile handle for derivatization, allowing for the synthesis of amides and esters that can target a wide range of biological macromolecules.

  • The 4-Pentyl Group: The lipophilic pentyl chain appears to be crucial for anchoring the molecule within the binding pockets of various targets, including Icmt and the adenosine A1 receptor.

  • The Bicyclo[2.2.2]octane Core: The rigid and three-dimensional nature of this scaffold likely contributes to a favorable conformational pre-organization for binding, potentially leading to higher affinity and selectivity compared to more flexible analogs.

Experimental Protocols

General Synthesis of Derivatives

The derivatives discussed are typically synthesized from 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. Amide derivatives are commonly prepared by activating the carboxylic acid (e.g., with a carbodiimide or by converting it to an acyl chloride) followed by reaction with the desired amine. Ester derivatives can be synthesized via standard esterification procedures.

Diagram: General Synthetic Scheme for Derivatives

G parent 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid amide N-Acyl Derivatives (e.g., Icmt Inhibitor, Antibacterial) parent->amide Amide Coupling (e.g., EDC, HOBt) xanthine Xanthine Conjugate (Adenosine A1 Antagonist) parent->xanthine Multi-step Synthesis

Caption: General synthetic pathways from the parent acid.

Data Summary

Compound/Derivative ClassBiological TargetKey FindingsQuantitative Data (or Closest Analog)
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid CYP3A, UGTNo significant inhibition-
GPR120Potential agonistEC50 not reported
N-Acyl-L-cysteine Derivative IcmtInhibition of enzyme activityIC50 = 12 µM (for N-1-adamantylcarbonyl analog)[6]
Xanthine Derivative Adenosine A1 ReceptorPotent and selective antagonismKi = 7 nM (for related propionic acid derivative)[8]
Lipopeptide Derivative Bacterial Cell MembraneAntibacterial activityMIC values not specified in the source

Conclusion and Future Perspectives

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and its derivatives represent a promising class of compounds with diverse biological activities. The parent compound exhibits a favorable metabolic profile and potential as a GPR120 modulator. Derivatization of the carboxylic acid moiety has yielded potent inhibitors of Icmt, selective antagonists of the adenosine A1 receptor, and promising antibacterial agents.

Future research should focus on:

  • Quantitative SAR studies: Synthesizing and testing a broader range of derivatives to establish more precise structure-activity relationships.

  • Pharmacokinetic profiling: Evaluating the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives.

  • Mechanism of action studies: Elucidating the detailed molecular interactions of these compounds with their respective biological targets.

The rigid bicyclo[2.2.2]octane scaffold holds significant potential for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

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Comparative

A Researcher's Guide to Unlocking the Therapeutic Potential of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic Acid: A Comparative Framework for Specificity and Cross-Reactivity Assessment

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both high potency and exquisite selectivity is paramount. The rigid, three-dimensional architecture of bicyclo[2.2.2]octane der...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both high potency and exquisite selectivity is paramount. The rigid, three-dimensional architecture of bicyclo[2.2.2]octane derivatives has emerged as a compelling bioisostere for the ubiquitous phenyl ring, offering a route to escape the "flatland" of traditional aromatic compounds and explore new chemical space with potentially improved physicochemical properties. This guide focuses on a specific exemplar of this class, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, providing a comprehensive framework for researchers to assess its biological specificity and cross-reactivity, particularly within the context of G-protein coupled receptors (GPCRs), a major class of drug targets.

While direct experimental evidence for the specific biological targets of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid remains nascent, its structural motifs are present in known bioactive molecules, including antagonists for the adenosine A1 receptor, a well-characterized GPCR. Furthermore, patent literature suggests the potential utility of cycloalkyl-containing carboxylic acids in addressing metabolic disorders, a therapeutic area rich in GPCR targets. This guide, therefore, serves as a proactive manual, equipping researchers with the rationale and methodologies to systematically profile this promising compound and its derivatives.

The Strategic Imperative for Profiling: Why Specificity and Cross-Reactivity Matter

The therapeutic success of any small molecule hinges on its ability to interact with its intended target with high affinity while minimizing off-target interactions that can lead to undesirable side effects. For a novel compound like 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a thorough understanding of its interaction profile across the proteome is not just a regulatory requirement but a fundamental aspect of its scientific validation. This guide will delineate a multi-pronged approach, combining computational prediction with a tiered in vitro experimental cascade, to build a robust profile of this compound's biological activity.

Section 1: In Silico Target Prediction - A First Look into the Biological Landscape

Before embarking on resource-intensive experimental screening, computational approaches can provide valuable, cost-effective insights into the potential biological targets of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. These methods leverage the compound's structural features to predict its likelihood of interacting with a vast array of known protein structures.

Ligand-Based and Structure-Based Virtual Screening
  • Rationale: By comparing the 3D structure and physicochemical properties of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid to libraries of known GPCR ligands, we can identify receptors whose binding pockets are likely to accommodate this novel scaffold. Structure-based approaches, in contrast, would involve docking the compound into the crystal structures or homology models of a panel of GPCRs to predict binding affinity and pose.

  • Workflow:

    computational_workflow cluster_input Input cluster_methods Computational Methods cluster_databases Databases cluster_output Output Input 3D Structure of 4-Pentylbicyclo[2.2.2]octane- 1-carboxylic acid LigandBased Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) Input->LigandBased StructureBased Structure-Based Screening (Molecular Docking) Input->StructureBased TargetList Prioritized List of Potential GPCR Targets LigandBased->TargetList StructureBased->TargetList GPCR_Ligands Known GPCR Ligand Databases GPCR_Ligands->LigandBased GPCR_Structures GPCR Structure Database (PDB) GPCR_Structures->StructureBased

    Figure 1: Computational workflow for GPCR target prediction.

Section 2: The Experimental Cascade for Target Validation and Specificity Profiling

Following the generation of a prioritized list of potential targets from in silico screening, a systematic experimental approach is crucial to validate these predictions and quantitatively assess the compound's potency, efficacy, and specificity. This section outlines a tiered assay cascade, starting with broad screening and progressing to more detailed mechanistic studies.

Tier 1: Primary Screening for Target Engagement - Radioligand Binding Assays
  • Causality: Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a specific receptor.[1] By competing with a radiolabeled ligand known to bind to the predicted target, we can determine the inhibitory constant (Ki) of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, a direct measure of its binding affinity.

  • Self-Validation: The inclusion of both a positive control (a known unlabeled ligand for the target receptor) and a negative control (a structurally unrelated compound not expected to bind) is essential to validate the assay's performance and ensure the observed inhibition is specific.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare membrane fractions from cells recombinantly expressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-agonist or antagonist), and a range of concentrations of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid or control compounds.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.

Tier 2: Functional Characterization - Assessing Agonist vs. Antagonist Activity

Once binding to a specific GPCR is confirmed, the next critical step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonism) or block the action of the endogenous ligand (antagonism)?

  • Mechanistic Insight: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels via the activation of Gs (stimulatory) or Gi (inhibitory) G-proteins.[2][3] Measuring changes in cAMP provides a direct readout of the functional activity of a compound at these receptors.

  • Experimental Design:

    camp_assay_logic cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Agonist_Test Add Test Compound Measure_cAMP_Agonist Measure cAMP Agonist_Test->Measure_cAMP_Agonist Agonist_Result Increase in cAMP (Gs) Decrease in cAMP (Gi) Measure_cAMP_Agonist->Agonist_Result Antagonist_Test Add Test Compound + Known Agonist Measure_cAMP_Antagonist Measure cAMP Antagonist_Test->Measure_cAMP_Antagonist Antagonist_Result No Change in cAMP (Blockade of Agonist Effect) Measure_cAMP_Antagonist->Antagonist_Result

    Figure 2: Logic diagram for cAMP functional assays.
  • Rationale: GPCRs can also signal through β-arrestin-mediated pathways, which can be independent of G-protein coupling.[4] A comprehensive understanding of a compound's pharmacology requires assessing its ability to recruit β-arrestin.

  • Methodology: Assays like the PathHunter® β-arrestin recruitment assay utilize enzyme fragment complementation.[5] Ligand-induced recruitment of β-arrestin to the GPCR brings two enzyme fragments together, generating a luminescent or fluorescent signal.

Tier 3: Cross-Reactivity and Selectivity Profiling
  • Importance: To de-risk a compound for further development, it is essential to assess its activity against a panel of related and unrelated GPCRs. This provides a quantitative measure of its selectivity.

  • Approach: Employing a commercially available GPCR screening panel (e.g., from Eurofins Discovery or Tanso Biosciences) allows for the simultaneous testing of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid against a broad range of receptors in a cost-effective and high-throughput manner.[6][7]

Section 3: Data Interpretation and Comparative Analysis

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and relevant comparator compounds.

CompoundTarget GPCRBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mechanism of ActionSelectivity (Fold vs. Off-Targets)
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid Hypothetical Target X[Experimental Value][Experimental Value][Agonist/Antagonist][Experimental Value]
Comparator 1 (e.g., Phenyl-based analog)Hypothetical Target X[Literature/Experimental Value][Literature/Experimental Value][Agonist/Antagonist][Literature/Experimental Value]
Comparator 2 (e.g., Known selective ligand)Hypothetical Target X[Literature/Experimental Value][Literature/Experimental Value][Agonist/Antagonist][Literature/Experimental Value]
Comparative Analysis with Alternatives

A key aspect of this guide is the objective comparison of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid with alternative compounds. This comparison should be framed around the following questions:

  • Potency: How does the binding affinity and functional potency of the bicyclo[2.2.2]octane derivative compare to its phenyl-based analog or other known ligands for the target?

  • Selectivity: Does the rigid, three-dimensional scaffold of the bicyclo[2.2.2]octane lead to a more selective binding profile compared to more flexible or planar compounds?

  • Structure-Activity Relationship (SAR): How do modifications to the pentyl chain or the carboxylic acid moiety affect the compound's activity and selectivity? A recent study on branched carboxylic acids demonstrated that the length and branching of the alkyl substituent can significantly impact the transcriptional profile elicited by the compound, suggesting that subtle structural changes can have profound biological consequences.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the comprehensive biological evaluation of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and its derivatives. By systematically progressing from in silico prediction to a tiered experimental cascade, researchers can efficiently identify its primary biological targets, elucidate its mechanism of action, and quantitatively assess its specificity and cross-reactivity. The insights gained from this approach will be instrumental in determining the therapeutic potential of this promising class of compounds and will guide future medicinal chemistry efforts to optimize their pharmacological properties. The rigid bicyclo[2.2.2]octane scaffold holds significant promise for the development of next-generation therapeutics with improved selectivity profiles, and the methodologies outlined herein provide a clear path to unlocking that potential.

References

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  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Crystal structures of G-protein-coupled receptors: a new era for structure-based drug design. Nature Reviews Drug Discovery, 16(10), 677-693.
  • Bicycle[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). National Center for Biotechnology Information. Retrieved from [Link]

  • GPCR Screening and Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • GPCR Safety Panels Launched. (2024, October 17). Tanso Biosciences. Retrieved from [Link]

  • Potent and Orally Bioavailable 8-Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists. (n.d.). ACS Publications. Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017, November 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. (2022, December 30). Cefic-Lri. Retrieved from [Link]

  • In Vitro Hepatic Assessment of Cineole and Its Derivatives in Common Brushtail Possums (Trichosurus vulpecula) and Rodents. (2021, December 15). National Institutes of Health. Retrieved from [Link]

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  • pdCSM-GPCR: predicting potent GPCR ligands with graph-based signatures. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. (2020, November 23). ACS Publications. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

While 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible chemi...

Author: BenchChem Technical Support Team. Date: February 2026

While 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible chemical management dictates a cautious and systematic approach to its disposal. The principles outlined below are grounded in established laboratory safety practices and regulatory frameworks to ensure a self-validating system of waste management.

Foundational Principles of Chemical Waste Disposal

The proper disposal of any chemical, regardless of its hazard classification, is a cornerstone of laboratory safety and environmental stewardship. The following principles, derived from regulatory guidelines such as the Environmental Protection Agency's (EPA) regulations for hazardous waste generated in academic laboratories, should inform all disposal decisions[1].

  • Segregation: Never mix different chemical wastes unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional. Mixing can lead to unforeseen chemical reactions, creating hazardous conditions. For 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, it is crucial to keep it in its original container or a clearly labeled, compatible waste container.

  • Identification: All waste containers must be accurately and clearly labeled with their contents. This is a critical step for ensuring proper handling and disposal by waste management personnel.

  • Containment: Waste containers must be appropriate for the chemical, in good condition, and kept securely closed except when adding waste[2][3]. This prevents spills and the release of chemical vapors.

  • Compliance: All waste disposal must adhere to local, state, and national regulations. It is the responsibility of the waste generator to be aware of and comply with these regulations.

Pre-Disposal Checklist and Hazard Assessment

Before initiating the disposal process, a thorough assessment is necessary. Although 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is not classified as hazardous, it is a good practice to review the Safety Data Sheet (SDS) for any specific handling instructions.

Property Value Source
Chemical Name 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid[4]
CAS Number 73152-70-2
Molecular Formula C₁₄H₂₄O₂[4]
Physical Form Powder or crystals
Hazard Classification Not a hazardous substance or mixture

Personal Protective Equipment (PPE): Even with non-hazardous chemicals, a baseline of PPE is essential to protect against unforeseen splashes or dust generation.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the disposal of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Step 1: Waste Collection

  • Solid Waste: Collect any unused or waste 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in its original container if possible. If the original container is not available, use a new, clean, and chemically compatible container. The container should be a wide-mouthed, screw-cap plastic bottle to facilitate easy transfer and secure closure.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that are contaminated with the chemical should be collected in a separate, clearly labeled waste bag or container.

Step 2: Labeling the Waste Container

  • Properly label the waste container with the full chemical name: "4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid".

  • Include the concentration (if in solution) and the approximate quantity of waste.

  • Indicate that it is "Non-Hazardous Waste for Disposal".

  • Add the date of waste generation and the name of the generating researcher or lab.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory[2][3].

  • This area should be away from general laboratory traffic and incompatible materials[5].

  • Even though it is not classified as hazardous, it is prudent to store it away from strong bases or oxidizing agents to prevent any potential reactions[5].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste.

  • Provide them with all the information from the waste label.

  • Follow any specific instructions provided by the EHS office for pickup and transport.

Step 5: Documentation

  • Maintain a log of all chemical waste generated in the laboratory. For each entry, include the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

DisposalWorkflow Start Start: Unused or Waste 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid Assess Assess Waste: - Solid or Contaminated Material? - Review SDS Start->Assess Collect Collect Waste: - Original or compatible container - Separate contaminated materials Assess->Collect Label Label Container: - Full chemical name - 'Non-Hazardous Waste' - Date and generator info Collect->Label Store Store Securely: - Designated satellite accumulation area - Away from incompatibles Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Document Document Disposal: - Log chemical name, quantity, date ContactEHS->Document End End: Proper Disposal Document->End

Caption: Disposal workflow for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. Retrieved from [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Nature. A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • PubChem. 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid. Retrieved from [Link]

  • AIChE. Production of Carboxylic Acids from Waste Plastics: A Sustainable Pathway Via Pyrolysis and Hydroformylation. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

Sources

Handling

Comprehensive Guide to Handling 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid in a Laboratory Setting

This guide provides essential safety and logistical information for the handling and disposal of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 73152-70-2). While this compound is not classified as a hazardous s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 73152-70-2). While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, this protocol is designed to foster a culture of safety and meticulous practice within the laboratory. Adherence to these guidelines will minimize exposure risk and ensure the integrity of your research.

Hazard Assessment and Chemical Profile

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a white to off-white crystalline powder with a molecular weight of 224.34 g/mol and a melting point of 160-162 °C.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, specialty polymers, and advanced materials.[1]

Based on the Safety Data Sheet (SDS), this compound is not classified as hazardous. However, as a matter of sound scientific practice, it should be handled with the care afforded to all chemical reagents in a professional laboratory environment. The primary physical hazard is the potential for inhalation of the powder, which necessitates appropriate respiratory protection.

PropertyValueSource
CAS Number 73152-70-2
Molecular Formula C₁₄H₂₄O₂
Appearance White to off-white crystalline powder
Melting Point 160 - 162 °C
Hazard Classification Not a hazardous substance or mixture

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount for minimizing direct exposure to any chemical, regardless of its hazard classification. For handling 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, the following PPE is mandatory.

Respiratory Protection
  • Rationale: The primary route of exposure for a crystalline powder is inhalation. A dust mask is essential to prevent the inhalation of fine particles.

  • Recommendation: A NIOSH-approved N95 dust mask is recommended.[2] For procedures that may generate a significant amount of dust, a half-mask respirator with P100 filters should be considered.

Eye and Face Protection
  • Rationale: Chemical splashes, even of non-hazardous materials, can cause eye irritation and injury.

  • Recommendation: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as when dissolving the compound, safety goggles or a full-face shield should be worn.[3][4]

Hand Protection
  • Rationale: Gloves prevent direct skin contact with the chemical. While not classified as a skin irritant, prolonged contact should be avoided.

  • Recommendation: Standard laboratory nitrile gloves are sufficient for handling this compound.[2] Ensure gloves are inspected for any signs of damage before use and are changed regularly.

Protective Clothing
  • Rationale: A lab coat protects personal clothing from contamination and provides an additional layer of protection for the skin.

  • Recommendation: A standard, full-length laboratory coat should be worn at all times when handling this chemical. Ensure it is fully buttoned.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid cluster_respiratory Respiratory Protection cluster_eye Eye Protection cluster_hand Hand Protection cluster_body Body Protection start Start Handling Procedure weighing Weighing Solid start->weighing gloves Nitrile Gloves start->gloves Always Required lab_coat Lab Coat start->lab_coat Always Required dissolving Dissolving in Solvent weighing->dissolving weighing_resp N95 Dust Mask weighing->weighing_resp Required weighing_eye Safety Glasses with Side Shields weighing->weighing_eye Minimum transfer Transferring Solution dissolving->transfer dissolving_eye Safety Goggles dissolving->dissolving_eye Recommended

Caption: PPE selection workflow for handling 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural steps for the safe handling of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid, from preparation to use in an experimental setting.

Preparation
  • Designate a Workspace: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or on a bench with adequate ventilation.

  • Assemble PPE: Before handling the chemical, don all required personal protective equipment as outlined in Section 2.

  • Prepare Equipment: Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, dry, and readily accessible.

Weighing and Transfer
  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Dispense the Solid: Carefully dispense the desired amount of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid into the weigh boat using a clean spatula. Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.

  • Record the Mass: Accurately record the mass of the compound.

  • Transfer to Vessel: Carefully transfer the weighed solid into the reaction vessel or container.

Dissolution
  • Add Solvent: In a fume hood, add the desired solvent to the vessel containing the solid.

  • Mix: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a magnetic stirrer.

The following diagram illustrates the standard operational workflow for handling the compound.

Handling_Workflow cluster_handling Handling Workflow prep 1. Preparation - Designate Workspace - Don PPE - Prepare Equipment weigh 2. Weighing - Tare Balance - Dispense Solid - Record Mass prep->weigh transfer 3. Transfer - Carefully move solid to vessel weigh->transfer dissolve 4. Dissolution - Add Solvent - Mix transfer->dissolve cleanup 5. Cleanup & Disposal - Decontaminate Surfaces - Dispose of Waste dissolve->cleanup

Caption: Standard operational workflow for handling 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Unused or contaminated solid 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be disposed of in a labeled, non-halogenated organic waste container, unless the solvent itself is halogenated.

  • Contaminated Materials: Used weigh boats, gloves, and other disposable materials that have come into contact with the chemical should be placed in a designated solid waste container.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Collection: Follow your institution's guidelines for the collection of chemical waste by the Environmental Health and Safety (EHS) department. Waste material must be disposed of in accordance with national and local regulations.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If they feel unwell, consult a physician.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
Eye Contact Rinse eyes thoroughly with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
Ingestion If the person is conscious, have them drink one or two glasses of water. Consult a physician if they feel unwell.
Spill For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled waste container. Clean the affected area with an appropriate solvent and then soap and water.

References

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | C14H24O2. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
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Reactant of Route 2
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
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